molecular formula C9H5ClFNO2S B1314803 4-fluoroisoquinoline-5-sulfonyl Chloride CAS No. 194032-33-2

4-fluoroisoquinoline-5-sulfonyl Chloride

Cat. No.: B1314803
CAS No.: 194032-33-2
M. Wt: 245.66 g/mol
InChI Key: UZUCKWMDQGESLP-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-5-sulfonyl chloride (CAS 2097990-84-6) is a high-value chemical intermediate designed for advanced pharmaceutical research and development. Its primary application is as a versatile building block for the synthesis of novel sulfonamide compounds through reactions with amines and anilines. The sulfonamide functional group is a critical pharmacophore found in many therapeutic agents, and this reagent allows researchers to efficiently incorporate the 4-fluoroisoquinoline scaffold into potential drug candidates. The isoquinoline core is a privileged structure in medicinal chemistry, known for its presence in molecules that interact with a variety of biological targets, including kinases and other enzymes. The specific 4-fluoro and 5-sulfonyl chloride substitution pattern enhances its reactivity and provides a vector for creating targeted inhibitors. This compound is particularly useful in the exploration of new small molecule inhibitors for cancer and immunological diseases. As a reactive sulfonyl chloride, it acts as an electrophile, facilitating the formation of covalent C-N bonds to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoroisoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUCKWMDQGESLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474440
Record name 4-fluoroisoquinoline-5-sulfonyl Chloride
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Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-33-2
Record name 4-Fluoro-5-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194032-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoroisoquinoline-5-sulfonyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-fluoroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-fluoroisoquinoline-5-sulfonyl chloride. This compound is a key intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors. This document outlines its chemical characteristics, detailed experimental protocols for its synthesis, and its role in modulating critical signaling pathways.

Chemical Properties and Data

This compound, particularly in its hydrochloride salt form, is a white crystalline solid. It serves as a crucial building block in medicinal chemistry due to its reactive sulfonyl chloride group and the presence of a fluorine atom which can enhance the pharmacological properties of derivative compounds.[1]

General and Physicochemical Properties

A summary of the available quantitative data for this compound hydrochloride is presented in Table 1. It is important to note that while some experimental data for precursors is available, certain properties for the final compound, such as the melting point, are not readily found in publicly available literature and some listed values are based on computational predictions.

Table 1: Physicochemical Properties of this compound hydrochloride

PropertyValueSource
Molecular Formula C₉H₆Cl₂FNO₂S[2]
Molecular Weight 282.12 g/mol
Appearance White crystalline solid/powder[3]
Purity ≥98.0%
Solubility Soluble in DMSO
Predicted Boiling Point 497.2 ± 55.0 °C
Predicted Density 1.293 ± 0.06 g/cm³
Storage Temperature 2-8°C, under inert atmosphere[4]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound hydrochloride. The available experimental data is summarized below.

Table 2: Spectroscopic Data for this compound hydrochloride

Spectrum TypeDataSource
¹H-NMR (400 MHz, DMSO-d₆) δ: 9.63 (1H, s), 8.77 (1H, d, J=4.80 Hz), 8.67 (1H, d, J=7.79 Hz), 8.48 (1H, d, J=7.79 Hz), 8.24 (1H, t, J=7.79 Hz)[3]
IR (KBr) cm⁻¹: 2994, 2310, 2086, 1955, 1655, 1495, 1375, 1355, 1214, 1181, 892, 777, 762[3]
¹³C-NMR Data not available in searched resources.
Mass Spectrometry Data not available in searched resources.

Note: The melting point of the precursor, 4-fluoroisoquinoline sulfuric acid salt, has been reported as 165.7 to 167.0°C.[3]

Synthesis of this compound hydrochloride

The synthesis of this compound hydrochloride is typically achieved through a two-step process involving the sulfonation of 4-fluoroisoquinoline followed by chlorination.[1] Both a laboratory-scale and a large-scale industrial protocol have been documented.

Synthetic Workflow

The overall workflow for the synthesis is depicted below.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Salt Formation start 4-Fluoroisoquinoline sulfuric_anhydride Sulfuric Anhydride (SO₃) start->sulfuric_anhydride Reaction sulfonic_acid 4-Fluoroisoquinoline-5-sulfonic acid sulfuric_anhydride->sulfonic_acid Forms halogenating_agent Thionyl Chloride (SOCl₂) sulfonic_acid->halogenating_agent Reaction with sulfonyl_chloride This compound halogenating_agent->sulfonyl_chloride Yields hcl Hydrochloric Acid (HCl) sulfonyl_chloride->hcl Treatment with final_product This compound hydrochloride hcl->final_product Precipitates

Caption: Synthetic pathway for this compound HCl.

Detailed Experimental Protocols

This protocol is adapted from a patented procedure.[3]

  • Sulfonation:

    • In a suitable reactor, charge liquefied sulfuric anhydride (SO₃).

    • Gradually add 4-fluoroisoquinoline sulfuric acid salt while maintaining the internal temperature at 26-34°C.

    • Stir the mixture at 30°C for 13 hours.

  • Chlorination:

    • Add thionyl chloride (SOCl₂) dropwise to the reaction mixture.

    • Heat the mixture to 70°C and stir for four hours.

    • After the reaction is complete, cool the reactor.

  • Work-up and Isolation:

    • In a separate reactor, prepare a mixture of water, ice, and methylene chloride, and cool to 0°C or lower.

    • Gradually add the reaction mixture to the cooled water/ice/methylene chloride mixture, ensuring the temperature does not exceed 5°C.

    • Neutralize the mixture by gradually adding sodium bicarbonate, maintaining the temperature between 5-10°C.

    • Filter the formed inorganic salt.

    • Separate the filtrate layers and extract the aqueous layer with methylene chloride.

    • Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.

    • Filter the drying agent and adjust the volume of the organic layer with methylene chloride.

    • Add 4N HCl in ethyl acetate dropwise at 18-21°C.

    • Stir at 30°C for one hour to allow for precipitation.

    • Collect the precipitated crystals by filtration and wash with methylene chloride to yield the final product.

This protocol outlines a robust and scalable one-pot synthesis.

  • Sulfonation:

    • Charge a suitable reaction vessel with liquid sulfur trioxide.

    • Add 4-fluoroisoquinoline sulfate to the sulfur trioxide at 30°C and stir for 16 hours.

  • Chlorination:

    • Add thionyl chloride at 30°C.

    • Heat the mixture to 70°C and stir for 4 hours.

    • Cool the reaction mixture to 20°C.

  • Quench and Extraction:

    • Slowly add the reaction mixture to an ice-cold mixture of water and methylene chloride.

    • Neutralize with sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Work-up and Precipitation:

    • Wash the combined organic layers with brine, dry with sodium sulfate, and filter.

    • Add 4N HCl in ethyl acetate to the filtrate and stir to precipitate the hydrochloride salt.

  • Isolation:

    • Filter the precipitate, wash with methylene chloride, and dry to obtain the final product.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are being investigated for a wide range of therapeutic applications, including glaucoma, cardiovascular diseases, and neurological disorders.

A prominent example is the synthesis of Ripasudil, a ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension. The fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors.

Role in Signaling Pathways: Rho-Kinase (ROCK) Inhibition

The primary therapeutic relevance of compounds derived from this compound lies in their ability to inhibit the Rho-kinase (ROCK) signaling pathway.

The Rho-Kinase (ROCK) Signaling Pathway

The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to increased actin-myosin contractility and stress fiber formation.

G cluster_0 Cell Membrane cluster_1 Cytosolic Events RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Upstream Signals (e.g., GPCRs) ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Promotes Contraction Cellular Contraction & Stress Fiber Formation Actin_Myosin->Contraction Ripasudil Ripasudil (derived from This compound) Ripasudil->ROCK Inhibits

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.

In the context of glaucoma, the ROCK pathway is implicated in the regulation of aqueous humor outflow. Increased ROCK activity in the trabecular meshwork leads to cellular stiffening and reduced outflow, thereby increasing intraocular pressure.

Mechanism of Action of Derived Inhibitors

ROCK inhibitors like Ripasudil, synthesized from this compound, act as competitive inhibitors of ATP at the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream targets. The key effects include:

  • Inhibition of MLCP Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). By inhibiting ROCK, MLCP remains active, leading to the dephosphorylation of the myosin light chain.

  • Reduced Myosin Light Chain Phosphorylation: Direct phosphorylation of the myosin light chain by ROCK is also reduced.

The net effect is a decrease in actin-myosin contractility, leading to the relaxation of the trabecular meshwork and an increase in the outflow of aqueous humor, which in turn lowers intraocular pressure.

Safety and Handling

This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements

CategoryStatementsSource
Hazard Statements H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals.[4]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.[4]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the development of ROCK inhibitors. Its synthesis is well-documented, and its role in modulating the ROCK signaling pathway is of considerable interest to the pharmaceutical industry. This guide provides a foundational understanding of its chemical properties, synthesis, and biological relevance for researchers and professionals in drug development. Further research into its toxicological profile and the exploration of its potential in synthesizing other classes of bioactive molecules are warranted.

References

A Comprehensive Technical Guide to 4-Fluoroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-fluoroisoquinoline-5-sulfonyl chloride, a critical building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis, and its pivotal role in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.

Chemical Identity and Structure

This compound is a key intermediate valued for its unique molecular architecture, which facilitates the synthesis of complex pharmaceutical agents.[1][2] The hydrochloride salt is the common commercially available form, enhancing its stability and handling.[1]

Structure:

The molecule consists of a fluorinated isoquinoline core with a sulfonyl chloride group at the 5-position. This specific substitution pattern is crucial for its reactivity and application in targeted drug design.[1][3]

Chemical Identifiers: The primary identifiers for this compound and its hydrochloride salt are summarized below.

IdentifierValue
Compound Name This compound hydrochloride[1][4][5]
CAS Number 906820-08-4 (for hydrochloride salt)[1][4][5][]
Alternative CAS 194032-33-2 (for free base)[2][7]
Molecular Formula C₉H₆Cl₂FNO₂S[1][4]
Molecular Weight 282.12 g/mol [1][4]
SMILES C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl[1]
InChI Key CZBQKKWMAVBCJX-UHFFFAOYSA-N[1]

Application in Drug Discovery and Development

The most significant application of this compound is as a precursor for the synthesis of Rho-kinase (ROCK) inhibitors.[8][9] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the introduction of a fluorine atom at the 4-position can significantly enhance the potency and selectivity of these inhibitors.[8] ROCK inhibitors are under investigation for a wide range of therapeutic areas, including glaucoma, cardiovascular diseases, and neurological disorders.[8] For instance, Ripasudil, a ROCK inhibitor approved for the treatment of glaucoma, is synthesized using this compound.[9]

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton.[8] The RhoA/ROCK signaling pathway is integral to numerous cellular functions, such as smooth muscle contraction, cell adhesion, and migration.[8] Dysregulation of this pathway is implicated in the pathophysiology of several diseases.[8] Derivatives of this compound act as ATP-competitive inhibitors of ROCK, binding to its kinase domain and preventing the phosphorylation of downstream substrates, which ultimately leads to effects like smooth muscle relaxation.[8]

ROCK_Signaling_Pathway Rho-Kinase (ROCK) Signaling Pathway and Inhibition RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP (Myosin Light Chain Phosphatase) ROCK->MLCP Phosphorylates & Inhibits MLC MLC (Myosin Light Chain) ROCK->MLC Directly Phosphorylates MLCP->MLC Dephosphorylates Actomyosin Actomyosin Contraction MLC->Actomyosin Promotes Inhibitor 4-Fluoroisoquinoline-5-sulfonyl chloride derivatives (e.g., Ripasudil) Inhibitor->ROCK Inhibits

Rho-Kinase signaling pathway and its point of inhibition.

Experimental Protocols: Synthesis

The synthesis of this compound hydrochloride is typically achieved through a robust and scalable one-pot protocol.[8][10] This process involves the sulfonation of 4-fluoroisoquinoline followed by chlorination.[1][10] The final product is precipitated as a hydrochloride salt, which aids in purification.[8][10]

Materials and Equipment:

  • 4-Fluoroisoquinoline sulfate

  • Liquid sulfur trioxide

  • Thionyl chloride

  • Methylene chloride

  • Ice

  • Sodium bicarbonate

  • Brine

  • Sodium sulfate

  • 4N HCl in Ethyl Acetate

  • Reaction vessel suitable for corrosive reagents

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Sulfonation: 4-fluoroisoquinoline sulfate is added to liquid sulfur trioxide at 30°C and stirred for 16 hours.[8]

  • Chlorination: Thionyl chloride is added to the reaction mixture at 30°C. The mixture is then heated to 70°C and stirred for 4 hours.[8]

  • Quench: The reaction mixture is cooled and then slowly added to a mixture of ice-cold water and methylene chloride, ensuring the temperature is carefully controlled.[8]

  • Neutralization and Extraction: The mixture is neutralized with sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with methylene chloride.[8]

  • Workup: The combined organic layers are washed with brine, dried with sodium sulfate, and filtered.[8]

  • Precipitation: 4N HCl in ethyl acetate is added to the filtrate to precipitate the hydrochloride salt.[8]

  • Isolation: The precipitate is collected by filtration, washed with methylene chloride, and dried to yield the final product.[8]

Safety Precautions: This synthesis involves highly corrosive and reactive reagents like sulfur trioxide and thionyl chloride.[8] It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] The quenching step is highly exothermic and requires careful temperature control.[8]

Synthesis_Workflow One-Pot Synthesis Workflow Start Start: 4-Fluoroisoquinoline sulfate Sulfonation 1. Sulfonation - Add to liquid SO₃ - Stir at 30°C for 16h Start->Sulfonation Chlorination 2. Chlorination - Add Thionyl Chloride - Heat to 70°C for 4h Sulfonation->Chlorination Quench 3. Quench - Add to ice-water and CH₂Cl₂ Chlorination->Quench Neutralization 4. Neutralization & Extraction - Neutralize with NaHCO₃ - Separate organic layer Quench->Neutralization Workup 5. Workup - Wash with brine - Dry with Na₂SO₄, filter Neutralization->Workup Precipitation 6. Precipitation - Add 4N HCl/EtOAc Workup->Precipitation Isolation 7. Isolation - Filter precipitate - Wash and dry Precipitation->Isolation End End Product: 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride Isolation->End

Workflow for the one-pot synthesis of the target compound.

Quantitative Data from a Representative Synthesis

The following table summarizes quantitative data from a representative large-scale synthesis, adapted from industrial processes.[8]

ParameterValue
Starting Material 4-Fluoroisoquinoline sulfate
Reagent: Liquid Sulfur Trioxide 47.7 kg (596 mol)
Sulfonation Temperature 30°C
Sulfonation Time 16 hours
Reagent: Thionyl Chloride Amount not specified
Chlorination Temperature 70°C
Chlorination Time 4 hours
Quench Temperature Below 5°C
Precipitation Temperature 18 to 21°C
Yield 17.42 g (from a smaller scale reaction)
Purity (HPLC) 99.64% (ratio of 5-isomer to 8-isomer)[10]
Final Product Form White crystals[10]

References

The Core Mechanism of Action of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Derivatives as Potent Rho-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate in the synthesis of a new generation of highly potent and selective Rho-kinase (ROCK) inhibitors. This technical guide delineates the mechanism of action of therapeutic agents derived from this scaffold, with a primary focus on Ripasudil, a clinically approved treatment for glaucoma and ocular hypertension. The document provides a comprehensive overview of the ROCK signaling pathway, the molecular interactions of isoquinoline-based inhibitors with the ROCK active site, detailed experimental protocols for inhibitor synthesis and evaluation, and a compilation of quantitative data to support further research and development in this domain.

Introduction: The Significance of this compound

This compound has emerged as a critical building block in medicinal chemistry, primarily for the development of advanced therapeutic agents targeting the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The isoquinoline sulfonamide structure is a well-established pharmacophore for ROCK inhibition, and the strategic introduction of a fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors. This guide will explore the journey from this key intermediate to the clinically impactful mechanism of action of its derivatives.

The Rho-Kinase (ROCK) Signaling Pathway: A Key Therapeutic Target

The ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology. It is initiated by the activation of the small GTPase RhoA, which, in its GTP-bound state, binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, phosphorylates a multitude of downstream substrates, leading to various cellular responses.

Key downstream effectors of ROCK include:

  • Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, leading to actin-myosin-driven cell contraction.

  • Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This results in a net increase in phosphorylated MLC and enhanced cell contractility.

  • LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including glaucoma, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention.

ROCK_Signaling_Pathway cluster_activation Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effects cluster_inhibition Inhibition RhoA-GDP RhoA-GDP (Inactive) RhoA-GTP RhoA-GTP (Active) RhoA-GDP->RhoA-GTP GEFs RhoA-GTP->RhoA-GDP GAPs ROCK ROCK RhoA-GTP->ROCK Binds & Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates MYPT1 LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates p-MLC p-MLC Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction p-MLC->Actin_Stress_Fibers p-MYPT1 p-MYPT1 (Inactive MLCP) p-MYPT1->Actin_Stress_Fibers Prevents dephosphorylation of MLC p-LIMK p-LIMK Cofilin Cofilin p-LIMK->Cofilin Phosphorylates p-Cofilin p-Cofilin (Inactive) p-Cofilin->Actin_Stress_Fibers Prevents actin depolymerization Inhibitor 4-Fluoroisoquinoline-5-Sulfonyl Chloride Derivatives (e.g., Ripasudil) Inhibitor->ROCK Inhibits

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition by this compound derivatives.

Mechanism of Action of Isoquinoline-Based ROCK Inhibitors

Derivatives of this compound, such as Ripasudil, function as potent, ATP-competitive inhibitors of ROCK1 and ROCK2.[1] They exert their therapeutic effects by binding to the ATP-binding pocket of the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to a cascade of cellular events, most notably the relaxation of smooth muscle cells and a reduction in the formation of actin stress fibers.

In the context of glaucoma, the primary therapeutic effect is the relaxation of the trabecular meshwork and an increase in the permeability of Schlemm's canal endothelial cells. This enhances the outflow of aqueous humor from the eye, leading to a reduction in intraocular pressure.[2]

Molecular Interactions with the ROCK Active Site

Molecular docking and structural studies have provided insights into the binding mode of isoquinoline-based inhibitors within the ROCK active site. The isoquinoline ring typically forms key hydrogen bonds with the hinge region of the kinase domain. The sulfonamide linker and the appended amine moiety can form additional interactions with surrounding amino acid residues, contributing to the inhibitor's potency and selectivity. The 4-fluoro substituent on the isoquinoline ring can enhance binding affinity through favorable electrostatic or hydrophobic interactions.

Quantitative Data on ROCK Inhibition

The following tables summarize the in vitro potency of Ripasudil and other notable isoquinoline-based ROCK inhibitors.

Table 1: In Vitro Potency of Ripasudil

TargetIC50 (nM)Reference(s)
ROCK151[3][4]
ROCK219[3][4]

Table 2: Comparative In Vitro Potency and Selectivity of Isoquinoline-Based ROCK Inhibitors

CompoundROCK1 IC50/KiROCK2 IC50/KiSelectivity (ROCK vs. Other Kinases)Key Features & ApplicationsReference(s)
Fasudil (HA-1077) Ki: 0.33 µMIC50: 0.158 µMPKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM). Also inhibits MLCK (Ki: 36 µM).First clinically approved ROCK inhibitor (in Japan and China) for cerebral vasospasm. Widely used as a research tool.[3]
Hydroxyfasudil (HA-1100) IC50: 0.73 µMIC50: 0.72 µMPKA (IC50: 37 µM). Less potent against MLCK and PKC compared to ROCK.Active metabolite of Fasudil. Contributes significantly to the in vivo efficacy of Fasudil.[3]
Ripasudil (K-115) IC50: 51 nMIC50: 19 nMCaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM).Approved in Japan for the treatment of glaucoma and ocular hypertension. Exhibits high potency.[3][4]
Netarsudil (AR-13324) Ki: 1 nMKi: 1 nMAlso inhibits the norepinephrine transporter (NET).Approved in the US for the treatment of glaucoma and ocular hypertension. A potent inhibitor of both ROCK isoforms.[3]
Y-27632 Ki: 220 nMKi: 300 nMHighly selective for ROCK over other kinases such as PKA, PKC, and MLCK.A widely used and highly selective research tool for studying ROCK signaling.[3]

Experimental Protocols

Synthesis of Ripasudil from this compound

The synthesis of Ripasudil involves the coupling of this compound with (S)-2-methyl-1,4-diazepane.[5][6]

Synthesis_Workflow Start 4-Fluoroisoquinoline Step1 Sulfonation (SO3, H2SO4) Start->Step1 Intermediate1 4-Fluoroisoquinoline- 5-sulfonic acid Step1->Intermediate1 Step2 Chlorination (Thionyl Chloride) Intermediate1->Step2 Intermediate2 4-Fluoroisoquinoline- 5-sulfonyl chloride Step2->Intermediate2 Step3 Coupling Reaction (TEA, MeCN) Intermediate2->Step3 Amine (S)-2-methyl-1,4-diazepane Amine->Step3 Product Ripasudil Step3->Product

Caption: Workflow for the synthesis of Ripasudil.

Protocol:

  • Preparation of this compound: 4-Fluoroisoquinoline is subjected to sulfonation using sulfur trioxide and sulfuric acid. The resulting 4-fluoroisoquinoline-5-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride, to yield this compound.[7] The product can be isolated as a hydrochloride salt by treatment with hydrochloric acid in ethyl acetate.[5]

  • Coupling with (S)-2-methyl-1,4-diazepane: this compound is reacted with (S)-2-methyl-1,4-diazepane in the presence of a base, such as triethylamine (TEA), in a suitable solvent like acetonitrile (MeCN).[5]

  • Work-up and Purification: The reaction mixture is then subjected to standard work-up procedures, which may include extraction, washing, and drying of the organic phase. The crude product is purified, typically by crystallization or chromatography, to afford Ripasudil.

In Vitro ROCK Kinase Inhibition Assay

The inhibitory activity of compounds against ROCK1 and ROCK2 can be determined using a variety of commercially available kinase assay kits, often employing a fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) format.

Kinase_Assay_Workflow Start Prepare Assay Plate Step1 Add ROCK enzyme (ROCK1 or ROCK2) Start->Step1 Step2 Add peptide substrate Step1->Step2 Step3 Add test compound (e.g., Ripasudil) or vehicle Step2->Step3 Step4 Initiate reaction with ATP Step3->Step4 Incubation Incubate at room temperature Step4->Incubation Step5 Stop reaction and add detection reagent Incubation->Step5 Detection Measure signal (e.g., fluorescence) Step5->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis

Caption: General workflow for an in vitro ROCK kinase inhibition assay.

General Protocol:

  • Reaction Setup: In a microplate well, the ROCK enzyme (either ROCK1 or ROCK2) is combined with a specific peptide substrate in a kinase buffer.

  • Compound Addition: The test compound (e.g., Ripasudil) at various concentrations or a vehicle control (e.g., DMSO) is added to the wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow for phosphorylation of the substrate.

  • Detection: The reaction is stopped, and a detection reagent is added. In a FRET-based assay, this reagent typically cleaves the unphosphorylated substrate, leading to a change in the FRET signal. In an ELISA-based assay, a specific antibody that recognizes the phosphorylated substrate is used for detection.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays for ROCK Inhibition

The cellular activity of ROCK inhibitors can be assessed by observing their effects on ROCK-mediated cellular processes.

  • Actin Stress Fiber Formation Assay: Cells, such as NIH 3T3 fibroblasts, are treated with the test compound and then stimulated with an agent like lysophosphatidic acid (LPA) to induce stress fiber formation. The cells are then fixed and stained for F-actin (e.g., with fluorescently labeled phalloidin). The inhibition of stress fiber formation is visualized and quantified by fluorescence microscopy.

  • Cell Migration and Invasion Assays: The effect of ROCK inhibitors on cell migration can be evaluated using wound healing (scratch) assays or transwell migration assays. The inhibition of cancer cell invasion can be assessed using a transwell assay with a Matrigel-coated membrane.

  • Cell Contractility Assays: The effect of ROCK inhibitors on cell contractility can be measured using methods such as collagen gel contraction assays, where the ability of cells embedded in a collagen matrix to contract the gel is quantified.

  • Cell Permeability Assays: In the context of glaucoma research, the effect of ROCK inhibitors on the permeability of Schlemm's canal endothelial cell monolayers can be measured by transendothelial electrical resistance (TEER) and FITC-dextran permeability assays.[8]

Conclusion

This compound is a highly valuable precursor for the synthesis of potent and selective ROCK inhibitors with significant therapeutic potential. The derivatives of this compound, exemplified by Ripasudil, effectively modulate the ROCK signaling pathway by competitively inhibiting the kinase activity of ROCK1 and ROCK2. This leads to a reduction in cellular contractility and has proven to be a successful strategy for the treatment of glaucoma. The detailed mechanistic understanding, quantitative data, and experimental protocols provided in this guide serve as a comprehensive resource for the scientific community to further explore and develop novel therapeutics based on this promising chemical scaffold.

References

The Role of 4-Fluoroisoquinoline-5-sulfonyl Chloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate in medicinal chemistry, primarily serving as a foundational scaffold for the synthesis of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors. This guide provides a comprehensive overview of its synthesis, its role in the development of therapeutic agents, and the experimental protocols for evaluating the efficacy of its derivatives.

Introduction

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton. Its two isoforms, ROCK1 and ROCK2, are effectors of the small GTPase RhoA and are implicated in a multitude of cellular processes including smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of the RhoA/ROCK signaling pathway is associated with the pathophysiology of various diseases, making ROCK a compelling therapeutic target for conditions such as cardiovascular diseases, cancer, glaucoma, and neurological disorders.[1][2] this compound has emerged as a critical building block in the synthesis of a new generation of ROCK inhibitors, with notable examples including fasudil and ripasudil.[3][4]

Synthesis of this compound Hydrochloride

A robust and scalable one-pot synthesis protocol for this compound hydrochloride has been established, designed for high regioselectivity to yield the desired 5-sulfonyl chloride isomer.[3] The process involves two primary steps: sulfonation followed by chlorination.[3][5]

Experimental Protocol: One-Pot Synthesis [3]

  • Sulfonation: 4-Fluoroisoquinoline sulfate is added to liquid sulfur trioxide at 30°C and stirred for 16 hours.

  • Chlorination: Thionyl chloride is added to the reaction mixture at 30°C. The mixture is then heated to 70°C and stirred for 4 hours.

  • Quenching: The reaction mixture is slowly added to a mixture of ice-cold water and methylene chloride.

  • Neutralization and Extraction: The mixture is neutralized with sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

  • Workup: The combined organic layers are washed with brine, dried with sodium sulfate, and filtered.

  • Precipitation: 4N HCl in ethyl acetate is added to the filtrate, and the mixture is stirred to precipitate the hydrochloride salt.

  • Isolation: The precipitate is filtered, washed with methylene chloride, and dried to yield this compound hydrochloride.

Safety Precaution: This synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride and should be performed in a well-ventilated fume hood by trained personnel.[3]

Role in the Synthesis of ROCK Inhibitors: The Example of Fasudil

This compound is a key precursor in the synthesis of fasudil, the first clinically approved ROCK inhibitor.[6] The following protocol outlines the synthesis of fasudil hydrochloride from isoquinoline-5-sulfonyl chloride, a closely related analogue.

Experimental Protocol: Synthesis of Fasudil Hydrochloride [7]

  • Preparation of Isoquinoline-5-sulfonyl chloride solution: Isoquinoline-5-sulfonyl chloride hydrochloride (138 mmol) is dissolved in 180 mL of dichloromethane. The solution is cooled to 0°C and neutralized with a saturated sodium bicarbonate solution. The organic phase is separated, and the aqueous phase is re-extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate and filtered.

  • Reaction with Homopiperazine: The resulting isoquinoline-5-sulfonyl chloride solution is slowly added to a solution of homopiperazine (300 mmol) in 120 mL of dichloromethane at 0°C.

  • Reaction Progression: The reaction mixture is heated to 50°C for 2 hours.

  • Workup: The pH is adjusted to 4.5 with 1 mol/L hydrochloric acid, and the organic phase is discarded. The aqueous phase is washed with dichloromethane. The pH of the aqueous phase is then adjusted to 9.5 with 1 mol/L sodium hydroxide solution and extracted with dichloromethane.

  • Isolation of Fasudil: The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield oily fasudil.

  • Salt Formation: The oily fasudil is dissolved in methanol, and the pH is adjusted to 5-6 with concentrated hydrochloric acid to crystallize fasudil hydrochloride. The solid is collected by filtration and dried.

The ROCK Signaling Pathway and Inhibition

The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream substrates, such as Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC), leading to increased smooth muscle contraction and other cellular effects.[3][1] Isoquinoline-based inhibitors, derived from this compound, are ATP-competitive inhibitors that bind to the kinase domain of ROCK, preventing the phosphorylation of its substrates.[3]

ROCK_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates pMLCP Phosphorylated MLCP (Inactive) MLCP->pMLCP pMLCP->MLC Inhibition of Dephosphorylation pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Inhibitor Isoquinoline-based ROCK Inhibitor Inhibitor->ROCK Inhibits

Caption: The ROCK signaling pathway and the mechanism of action of isoquinoline-based inhibitors.

Performance of Isoquinoline-Based ROCK Inhibitors

The following table summarizes the in vitro potency and selectivity of several key isoquinoline-based ROCK inhibitors.

CompoundROCK1 IC50/KiROCK2 IC50/KiSelectivity (ROCK vs. Other Kinases)Key Features & Applications
Fasudil (HA-1077) Ki: 0.33 µM[6]IC50: 0.158 µM[6]PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM)[6]The first clinically approved ROCK inhibitor for cerebral vasospasm.[6]
Hydroxyfasudil (HA-1100) IC50: 0.73 µM[6]IC50: 0.72 µM[6]Less potent against MLCK and PKC compared to ROCK.[6]Active metabolite of Fasudil.[6]
Ripasudil (K-115) IC50: 51 nM[6]IC50: 19 nM[6]CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[6]Approved in Japan for the treatment of glaucoma and ocular hypertension.[6]
Netarsudil (AR-13324) Ki: 1 nM[6]Ki: 1 nM[6]Also inhibits the norepinephrine transporter (NET).[6]Approved in the US for the treatment of glaucoma and ocular hypertension.[6]

Experimental Protocol for ROCK Activity Assay

The following is a generalized protocol for an enzyme-linked immunosorbent assay (ELISA)-based ROCK activity assay, which is a common method for screening ROCK inhibitors.[8]

ROCK_Assay_Workflow cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection Prep Coat 96-well plate with recombinant MYPT1 substrate Incubate Add active ROCK enzyme, ATP, and test inhibitor Prep->Incubate Incubate_Time Incubate at 30°C for 30-60 minutes Incubate->Incubate_Time Wash1 Wash wells Incubate_Time->Wash1 Add_Primary Add anti-phospho-MYPT1 (Thr696) primary antibody Wash1->Add_Primary Incubate_Primary Incubate at room temperature Add_Primary->Incubate_Primary Wash2 Wash wells Incubate_Primary->Wash2 Add_Secondary Add HRP-conjugated secondary antibody Wash2->Add_Secondary Incubate_Secondary Incubate at room temperature Add_Secondary->Incubate_Secondary Wash3 Wash wells Incubate_Secondary->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Develop Develop color Add_Substrate->Develop Stop Add stop solution Develop->Stop Read Read absorbance at 450 nm Stop->Read

Caption: A typical experimental workflow for a ROCK activity assay using ELISA.

Detailed Methodology [8][9]

  • Plate Coating: A 96-well microtiter plate is pre-coated with recombinant Myosin Phosphatase Target Subunit 1 (MYPT1), a physiological substrate of ROCK.

  • Kinase Reaction: Active ROCK enzyme, ATP, and the test inhibitor (at varying concentrations) are added to the wells. The plate is then incubated at 30°C for 30-60 minutes to allow for the phosphorylation of MYPT1.

  • Detection of Phosphorylation:

    • The wells are washed to remove unreacted components.

    • A primary antibody specific for phosphorylated MYPT1 (at Thr696) is added and incubated.

    • After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.

    • Following a final wash, a chromogenic substrate such as TMB (3,3',5,5'-Tetramethylbenzidine) is added. The HRP enzyme catalyzes a color change.

  • Quantification: A stop solution is added to quench the reaction, and the absorbance is measured at 450 nm. The intensity of the color is proportional to the amount of phosphorylated MYPT1, and therefore to the ROCK activity. The inhibitory effect of the test compound is determined by the reduction in absorbance compared to a control without the inhibitor.

Conclusion

This compound is an indispensable building block in modern medicinal chemistry, enabling the development of highly potent and selective ROCK inhibitors. Its versatile synthesis and the proven therapeutic potential of its derivatives underscore its continued importance in the discovery of novel treatments for a wide spectrum of diseases. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers engaged in the design and evaluation of next-generation ROCK-targeted therapeutics.

References

A Technical Guide to 4-Fluoroisoquinoline-5-sulfonyl Chloride: Spectroscopic Data and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing comprehensive information on the spectroscopic data, synthesis, and application of 4-fluoroisoquinoline-5-sulfonyl chloride.

Introduction

This compound is a pivotal chemical intermediate, recognized for its role in the synthesis of advanced pharmaceutical compounds.[1] Its most notable application is as a critical building block for a new generation of Rho-kinase (ROCK) inhibitors.[2] These inhibitors are under investigation for a wide array of therapeutic applications, including the treatment of glaucoma, cardiovascular diseases, and neurological disorders.[2] The presence of the isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the addition of a fluorine atom at the 4-position can significantly improve the potency and selectivity of these inhibitors.[2] This guide details its spectroscopic characteristics and a robust, scalable synthesis protocol.

Spectroscopic and Physical Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 194032-33-2[3][4]
Molecular Formula C₉H₅ClFNO₂S[1][3]
Molecular Weight 245.66 g/mol [3]
Appearance White to off-white solid/powder[5]
Purity ≥98%[1][6]

Table 2: Predicted Nuclear Magnetic Resonance (NMR) Data

Note: The following data are predicted values based on the chemical structure. Actual experimental values may vary.

¹H NMR ¹³C NMR ¹⁹F NMR
Shift (ppm) Assignment Shift (ppm)
~9.4H-1~160 (d)
~8.8H-3~152
~8.5H-8~145
~8.2H-7~136
~7.9H-6~134
~131
~129
~125
~119 (d)

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Infrared (IR) Spectroscopy Mass Spectrometry (MS)
Wavenumber (cm⁻¹) Assignment
1410-1370, 1204-1166S=O stretching (sulfonyl chloride)[7]
~1620C=N stretching (isoquinoline ring)
~1580, ~1470Aromatic C=C stretching
~1250C-F stretching

Experimental Protocols

A robust and scalable one-pot synthesis for this compound hydrochloride has been adapted from established industrial processes.[2] This method ensures high regioselectivity, yielding the desired 5-sulfonyl chloride isomer with high purity.[2]

Synthesis Workflow Diagram

G cluster_0 One-Pot Synthesis of this compound HCl Start 4-Fluoroisoquinoline Step1 Sulfonation (+ Sulfuric Anhydride) Start->Step1 1. Step2 Chlorination (+ Thionyl Chloride) Step1->Step2 2. Step3 Quench & Extract (Ice-cold water / CH₂Cl₂) Step2->Step3 3. Step4 Precipitation (+ HCl in EtOAc) Step3->Step4 4. Product 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride Step4->Product 5. Isolate

Caption: High-level workflow for the one-pot synthesis.

Detailed Methodology

The synthesis is typically performed as a two-step reaction process within a single pot.[8][9]

  • Sulfonation: 4-Fluoroisoquinoline (or its sulfate salt) is reacted with a sulfonating agent, such as sulfuric anhydride or liquid sulfur trioxide.[2][8][9] The reaction mixture is stirred for several hours (e.g., 16 hours at 30°C) to form the intermediate 4-fluoroisoquinoline-5-sulfonic acid.[2][9]

  • Chlorination (Halogenation): A halogenating reagent, most commonly thionyl chloride, is added directly to the reaction mixture containing the sulfonic acid.[2][8][9] The mixture is then heated (e.g., to 70°C for 4 hours) to convert the sulfonic acid into the target sulfonyl chloride.[2]

  • Quenching and Extraction: The reaction mixture is cooled and slowly added to a biphasic mixture of ice-cold water and an organic solvent like methylene chloride.[2]

  • Workup: The mixture may be neutralized with a base such as sodium bicarbonate.[2] The organic layer is separated, and the aqueous layer is extracted again with methylene chloride. The combined organic layers are washed with brine, dried over sodium sulfate, and filtered.[2]

  • Isolation as Hydrochloride Salt: To facilitate purification and handling, the product is often isolated as its hydrochloride salt.[8] This is achieved by adding a solution of hydrogen chloride (e.g., 4N HCl in ethyl acetate) to the filtrate, which causes the hydrochloride salt to precipitate.[2]

  • Final Isolation: The precipitated solid is collected by filtration, washed with a solvent like methylene chloride, and dried to yield this compound hydrochloride.[2]

Application in Drug Development: Rho-Kinase (ROCK) Inhibition

The primary application for this compound is in the synthesis of ROCK inhibitors.[2] The Rho-associated coiled-coil containing protein kinase (ROCK) is a key enzyme in the RhoA/ROCK signaling pathway, which regulates fundamental cellular processes like smooth muscle contraction, cell adhesion, and migration.[2] Dysregulation of this pathway is implicated in numerous diseases.

Signaling Pathway and Inhibition Mechanism

G cluster_pathway RhoA/ROCK Signaling Pathway cluster_inhibition Mechanism of Inhibition RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MLC Phosphatase) ROCK->Substrates Phosphorylates Effect Cellular Effects (e.g., Smooth Muscle Contraction) Substrates->Effect Inhibitor Isoquinoline-based ROCK Inhibitor (Fasudil, Ripasudil analogs) Inhibitor->ROCK ATP-competitive inhibition

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.

Inhibitors synthesized from this compound act as ATP-competitive inhibitors of ROCK.[2] They bind to the kinase domain, preventing the phosphorylation of its downstream targets and thereby modulating cellular responses. This mechanism is central to their therapeutic potential in treating conditions like glaucoma, where they can lead to the relaxation of smooth muscle and improved aqueous humor outflow.[2][5]

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoroisoquinoline-5-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal intermediate in the synthesis of a new generation of therapeutic agents, most notably Rho-kinase (ROCK) inhibitors like Ripasudil.[1] Its efficacy as a synthetic precursor is intrinsically linked to its physicochemical properties, particularly its solubility in various organic solvents and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, supplemented with detailed experimental protocols for their determination. Furthermore, it visualizes the critical Rho-kinase signaling pathway and relevant experimental workflows to provide a holistic resource for researchers in the field of drug discovery and development.

Introduction

This compound, often in its hydrochloride salt form, is a highly reactive compound due to the presence of the sulfonyl chloride moiety.[2][3] This reactivity is harnessed in the synthesis of isoquinoline sulfonamide-based pharmaceuticals. The fluorine atom at the 4-position of the isoquinoline ring is a key structural feature that can enhance the potency and selectivity of the final drug molecule.[2] A thorough understanding of the solubility and stability of this intermediate is paramount for optimizing reaction conditions, ensuring the purity of synthetic products, and maintaining the integrity of the compound during storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided below.

PropertyValueSource(s)
CAS Number 906820-08-4[4]
Molecular Formula C₉H₆Cl₂FNO₂S[4]
Molecular Weight 282.12 g/mol [4]
Appearance White powder/solid[1][5]
Purity ≥97% - ≥98%[4]
Predicted Boiling Point 360.5 ± 27.0 °C[6]
Predicted pKa 1.18 ± 0.14[6]
Predicted LogP 2.7232[4]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative descriptions and information on its hydrochloride salt form provide valuable insights. The compound is generally described as being soluble in polar organic solvents.[1]

SolventQualitative SolubilitySource(s)
Dimethyl Sulfoxide (DMSO)Soluble[1]
Methylene ChlorideUsed as a solvent in synthesis and work-up[5][7]
AcetoneUsed as a solvent in the synthesis of the sulfate salt[5]
Ethyl AcetateUsed in the precipitation of the hydrochloride salt[5][7]

Note: The hydrochloride salt form is often utilized to enhance solubility in various media.[4]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8][9][10][11][12] The following protocol is adapted for this compound.

Objective: To determine the solubility of this compound in a selection of relevant organic solvents at a controlled temperature.

Materials:

  • This compound

  • Anhydrous organic solvents (e.g., DMSO, acetonitrile, ethyl acetate, methylene chloride)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial.

    • Record the initial mass of the compound.

    • Add a known volume of the selected anhydrous solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a glass syringe.

    • Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Analyze the calibration standards and the diluted sample solutions by HPLC. A reverse-phase C18 column is often suitable for sulfonyl chlorides.[13][14][15] The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like phosphoric or formic acid.[16][17] Detection can be performed using a UV detector at a suitable wavelength (e.g., 220 nm).[17]

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability Profile

This compound is a reactive molecule, with its stability being influenced by several factors, including moisture, temperature, pH, and light.

Hydrolytic Stability

The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (4-fluoroisoquinoline-5-sulfonic acid) and hydrochloric acid.[18] This is a primary degradation pathway and necessitates the handling and storage of the compound under anhydrous conditions.

ConditionEffectDegradation Product(s)
Presence of Water/MoistureRapid hydrolysis4-Fluoroisoquinoline-5-sulfonic acid and Hydrochloric Acid
Thermal Stability
Photostability

No specific photostability studies for this compound have been found. However, as a general practice for new drug substances and intermediates, photostability should be evaluated according to ICH guidelines.[19]

Experimental Protocols for Stability Assessment

Objective: To evaluate the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Anhydrous acetonitrile

  • HPLC grade water

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • Thermostatically controlled chamber

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile.

    • For each pH condition, prepare a test solution by adding a small volume of the stock solution to the respective buffer solution. The final concentration of acetonitrile should be kept low to minimize its effect on the reaction.

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject an aliquot of each test solution into the HPLC system to determine the initial concentration of the sulfonyl chloride.

    • Store the remaining test solutions in a thermostatically controlled chamber at a constant temperature (e.g., 25 °C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of the compound as a function of time for each pH condition.

    • Determine the rate of degradation and the half-life of the compound at each pH.

Objective: To evaluate the thermal stability of this compound in the solid state.

Materials:

  • This compound

  • Oven or stability chamber with controlled temperature and humidity

  • Glass vials with inert closures

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specified amount of this compound into several glass vials.

    • Tightly seal the vials.

  • Storage Conditions:

    • Place the vials in an oven or stability chamber at an elevated temperature (e.g., 40°C, 60°C).[20][21][22][23] A control set of samples should be stored at a reference temperature (e.g., 5°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 1, 2, 4 weeks), remove a vial from each temperature condition.

    • Allow the vial to cool to room temperature.

    • Dissolve the contents in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.

    • Analyze the solution by HPLC to determine the remaining percentage of this compound and to identify any degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining compound against time for each temperature.

    • Assess the extent of degradation and identify any significant degradation products.

Objective: To evaluate the stability of this compound upon exposure to light, following ICH Q1B guidelines.

Materials:

  • This compound

  • Photostability chamber equipped with a light source conforming to ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps)

  • Chemically inert and transparent containers (e.g., quartz)

  • Light-resistant containers for dark controls

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Place a sufficient amount of this compound in both transparent and light-resistant containers. The samples in the light-resistant containers will serve as dark controls.

  • Light Exposure:

    • Expose the samples in the transparent containers to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Place the dark control samples in the same environment but protected from light.

  • Analysis:

    • After the exposure period, analyze the contents of both the exposed and dark control samples by HPLC.

    • Compare the chromatograms to assess for any degradation of the compound and the formation of new peaks.

  • Data Analysis:

    • Quantify the amount of this compound remaining in the exposed and dark control samples.

    • Calculate the percentage of degradation due to light exposure.

Signaling Pathway and Synthetic Workflow

This compound is a key building block for the synthesis of ROCK inhibitors.[2][3][24] The Rho-kinase (ROCK) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in several diseases.[25][26][27]

Rho-Kinase (ROCK) Signaling Pathway

The following diagram illustrates the simplified Rho-kinase signaling pathway and the point of inhibition by compounds synthesized from this compound.

ROCK_Signaling_Pathway Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Contraction Smooth Muscle Contraction & Cytoskeletal Reorganization pMLC->Contraction Inhibitor Isoquinoline Sulfonamide (e.g., Ripasudil) Inhibitor->ROCK

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.

Synthetic Workflow for a ROCK Inhibitor

The general workflow for synthesizing a ROCK inhibitor using this compound involves the formation of a sulfonamide bond with a suitable amine.

Synthesis_Workflow Start 4-Fluoroisoquinoline Step1 Chlorosulfonylation (SO₃, SOCl₂) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Sulfonamide Formation (Base, Solvent) Intermediate->Step2 Amine Amine Moiety (e.g., (S)-2-methyl-1,4-diazepane) Amine->Step2 Product ROCK Inhibitor (e.g., Ripasudil) Step2->Product Purification Purification (e.g., Crystallization) Product->Purification Final Final Product Purification->Final

Caption: General synthetic workflow for ROCK inhibitors.

Conclusion

This compound is a valuable yet reactive intermediate in pharmaceutical synthesis. While quantitative data on its solubility and stability are sparse, this guide provides a framework for its handling, characterization, and use. The provided experimental protocols offer a starting point for researchers to generate specific data tailored to their experimental conditions. A thorough understanding and careful management of the solubility and stability of this compound are crucial for the efficient and reproducible synthesis of next-generation ROCK inhibitors and other potential therapeutics.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, delineating the potential biological targets of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride. This key chemical intermediate is pivotal in the synthesis of a class of compounds known as isoquinolinesulfonamides, which have demonstrated significant therapeutic promise, primarily as inhibitors of serine/threonine kinases. The primary focus of this guide will be on the well-established inhibitory activity of these derivatives against Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contractility and structure.

Core Biological Target: Rho-Kinase (ROCK)

Derivatives of this compound are potent inhibitors of Rho-kinase (ROCK), with two identified isoforms, ROCK1 and ROCK2. These kinases are crucial downstream effectors in the RhoA signaling pathway, which plays a fundamental role in a multitude of cellular processes including smooth muscle contraction, cell adhesion, migration, and proliferation. The mechanism of action for these inhibitors is ATP-competitive, meaning they vie with adenosine triphosphate (ATP) for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.

One of the most prominent derivatives synthesized from this compound is Ripasudil (K-115), a potent ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[1] The inhibition of ROCK in the trabecular meshwork of the eye leads to an increase in aqueous humor outflow, thus reducing intraocular pressure.[1][2]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound derivatives is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize the available quantitative data for key isoquinoline-based ROCK inhibitors.

Compound Target Kinase IC50 (nM) Ki (nM) Reference
Ripasudil (K-115)ROCK151-[3]
ROCK219-[3]
Fasudil (HA-1077)ROCK110,700330[3]
ROCK2158-[3]
Hydroxyfasudil (HA-1100)ROCK1730-[3]
ROCK2720-[3]
Y-27632ROCK1-220[3]
ROCK2-300[3]
H-1152PROCK1-1.6Not explicitly stated for ROCK1
ROCK2--Not explicitly stated for ROCK2

Note: Fasudil and its active metabolite, Hydroxyfasudil, are structurally related isoquinolinesulfonamides and provide a basis for comparison.

Selectivity Profile

While potent against ROCK, some isoquinoline derivatives exhibit activity against other serine/threonine kinases. Understanding the selectivity profile is crucial for predicting potential off-target effects.

Compound Off-Target Kinase IC50 (µM) Ki (µM) Reference
Ripasudil (K-115)CaMKIIα0.37-[3]
PKACα2.1-[3]
PKC27-[3]
Fasudil (HA-1077)PKA4.58-[3]
PKC12.30-[3]
PKG1.65-[3]
MLCK-36[3]
H-1152PPKA-0.63
PKC-9.27

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach, the following diagrams have been generated using the DOT language.

Rho_Kinase_Signaling_Pathway Rho-Kinase (ROCK) Signaling Pathway and Point of Inhibition RhoA_GTP RhoA-GTP ROCK ROCK (Rho-Kinase) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates MLCP->MLC Dephosphorylates Actomyosin Actomyosin Contraction (e.g., Smooth Muscle Contraction) MLC->Actomyosin Promotes Inhibitor 4-Fluoroisoquinoline-5-sulfonyl chloride derivatives (e.g., Ripasudil) Inhibitor->ROCK Inhibits

Caption: Rho-Kinase signaling pathway and the point of inhibition by derivatives.

Experimental_Workflow General Experimental Workflow for Kinase Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound_Prep Compound Preparation (Serial Dilution) Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Compound_Prep->Kinase_Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Phospho_Assay Phosphorylation Assay (e.g., Western Blot for p-MYPT1) IC50_Det->Phospho_Assay Inform Cell_Culture Cell Culture (e.g., HUVEC, Cancer Cell Lines) Cell_Treatment Treatment with Derivatives Cell_Culture->Cell_Treatment Cell_Treatment->Phospho_Assay Viability_Assay Cell Viability/Proliferation (e.g., MTT Assay) Cell_Treatment->Viability_Assay Migration_Assay Cell Migration Assay (e.g., Scratch Assay) Cell_Treatment->Migration_Assay

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the one-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, a critical intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.[1] The protocol herein is designed for high efficiency and regioselectivity, yielding the desired 5-sulfonyl chloride isomer with high purity.

Introduction

This compound is a key building block in medicinal chemistry. Its primary application lies in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors, which are under investigation for a wide range of diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors.[1]

The described one-pot synthesis offers an efficient and scalable method for producing this important intermediate.[2][3] By combining the sulfonation and chlorination steps, this process minimizes the need for intermediate purification, thus saving time and resources.[2][3]

Signaling Pathway Context: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is integral to numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in the pathophysiology of various diseases. Isoquinoline-based inhibitors, synthesized from this compound, act as ATP-competitive inhibitors of ROCK.[1] They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates and leading to cellular effects such as smooth muscle relaxation.[1]

ROCK_Pathway cluster_cell Cellular Processes Smooth Muscle Contraction Smooth Muscle Contraction Cell Adhesion Cell Adhesion Migration Migration Proliferation Proliferation RhoA RhoA ROCK ROCK RhoA->ROCK Activates Downstream Substrates Downstream Substrates ROCK->Downstream Substrates Phosphorylates Downstream Substrates->Smooth Muscle Contraction Downstream Substrates->Cell Adhesion Downstream Substrates->Migration Downstream Substrates->Proliferation This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->ROCK Inhibits

Rho-Kinase signaling pathway and inhibition.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis.

ParameterValue
Starting Material4-Fluoroisoquinoline
Final ProductThis compound hydrochloride
Molecular FormulaC₉H₅ClFNO₂S · HCl
Molecular Weight282.12 g/mol [2]
Purity≥98%[4]
AppearanceSolid

Experimental Protocol: One-Pot Synthesis

This protocol details the one-pot synthesis of this compound hydrochloride from 4-fluoroisoquinoline.

Materials:

  • 4-Fluoroisoquinoline

  • Sulfuric Anhydride (SO₃)

  • Thionyl Chloride (SOCl₂)

  • Ice-cold water

  • Methylene Chloride (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • 4N HCl in Ethyl Acetate (EtOAc)

Equipment:

  • Reaction vessel with temperature control and stirring

  • Addition funnel

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Sulfonation:

    • In a suitable reaction vessel, charge liquid sulfur trioxide.

    • Slowly add 4-fluoroisoquinoline sulfate to the liquid sulfur trioxide, maintaining the internal temperature at 30°C.[1]

    • Stir the mixture for approximately 16 hours at 30°C.[1]

  • Chlorination:

    • To the reaction mixture from the previous step, add thionyl chloride at 30°C.[1]

    • Heat the mixture to 70°C and stir for 4 hours.[1]

    • After the reaction is complete, allow the mixture to cool to 20°C.[1]

  • Quench:

    • In a separate vessel, prepare a mixture of ice-cold water and methylene chloride.

    • Slowly and carefully add the reaction mixture to the ice-cold water and methylene chloride mixture, ensuring the temperature is maintained below 5°C.[1]

  • Neutralization & Extraction:

    • Neutralize the quenched mixture with a saturated solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with methylene chloride.

  • Workup:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over sodium sulfate and filter.

  • Precipitation:

    • To the filtrate, add 4N HCl in ethyl acetate.

    • Stir the mixture to facilitate the precipitation of the hydrochloride salt.[1]

  • Isolation:

    • Collect the precipitate by filtration.

    • Wash the collected solid with methylene chloride and dry under vacuum to yield this compound hydrochloride.[1]

One_Pot_Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup and Purification Start Start Sulfonation Sulfonation (4-Fluoroisoquinoline + SO3) Start->Sulfonation Chlorination Chlorination (+ Thionyl Chloride) Sulfonation->Chlorination Quench Quench Chlorination->Quench Reaction Mixture Transfer Neutralization_Extraction Neutralization & Extraction Quench->Neutralization_Extraction Drying Drying Neutralization_Extraction->Drying Precipitation Precipitation (HCl Salt) Drying->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Final_Product Final Product Isolation->Final_Product

Experimental workflow for the one-pot synthesis.

Safety Precautions

  • This synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride. It should be performed in a well-ventilated fume hood by trained personnel.[1]

  • The quenching step is highly exothermic and requires careful temperature control to prevent runaway reactions.[1]

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The one-pot protocol described provides an efficient and scalable method for the synthesis of this compound hydrochloride. This key intermediate is instrumental in the development of Rho-kinase inhibitors and other potential therapeutic agents. The straightforward nature of the reaction and purification by precipitation of the hydrochloride salt make this a practical approach for producing high-purity material.

References

Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, a key intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.[1][2] The protocol described is a robust and scalable one-pot method adapted from established industrial processes, designed for high regioselectivity and purity.[1]

Introduction

This compound is a critical building block in medicinal chemistry. Its primary application lies in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors, which are under investigation for a wide range of diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the introduction of a fluorine atom at the 4-position can significantly enhance the potency and selectivity of these inhibitors.[1] This compound serves as a vital intermediate in the synthesis of drugs like Ripasudil, a ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[2]

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is integral to numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in the pathophysiology of various diseases. Isoquinoline-based inhibitors, synthesized from this compound, function as ATP-competitive inhibitors of ROCK.[1] They bind to the kinase domain of ROCK, preventing the phosphorylation of downstream substrates and leading to cellular effects such as smooth muscle relaxation.[1]

ROCK_Signaling_Pathway cluster_cell Cell Membrane RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates Substrates Downstream Substrates ROCK->Substrates Phosphorylates Cellular_Response Cellular Response (e.g., Contraction) Substrates->Cellular_Response Leads to Inhibitor 4-Fluoroisoquinoline-5- sulfonyl chloride-derived Inhibitor Inhibitor->ROCK Inhibits

Caption: Rho-Kinase (ROCK) signaling pathway and inhibition.

Synthetic Route

The large-scale synthesis of this compound hydrochloride is efficiently achieved through a one-pot reaction starting from 4-fluoroisoquinoline.[1][3] The process involves two key steps: sulfonation followed by chlorination.[4] The final product is then isolated as a hydrochloride salt.[3][4]

Synthesis_Workflow Start 4-Fluoroisoquinoline Step1 Sulfonation (Sulfur Trioxide) Start->Step1 Intermediate 4-Fluoroisoquinoline- 5-sulfonic acid Step1->Intermediate Step2 Chlorination (Thionyl Chloride) Intermediate->Step2 Product 4-Fluoroisoquinoline- 5-sulfonyl chloride Step2->Product Step3 Precipitation (HCl) Product->Step3 Final_Product 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride Step3->Final_Product

Caption: Overall synthetic workflow.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative large-scale synthesis.[1]

ParameterValue
Starting Material
4-Fluoroisoquinoline750.0 g (5.1 mol)[3]
Reagents
Liquid Sulfur Trioxide47.7 kg (596 mol)[1]
Thionyl Chloride-
4N HCl in EtOAcAs needed for precipitation[1]
Methylene Chloride320 kg (for quench)[1]
Ice200 kg (for quench)[1]
Sodium BicarbonateAs needed for neutralization[1]
BrineAs needed for washing[1]
Sodium SulfateAs needed for drying[1]
Reaction Conditions
Sulfonation Temperature30°C[1]
Sulfonation Time16 hours[1]
Chlorination Temperature70°C[1]
Chlorination Time4 hours[1]
Quench TemperatureBelow 5°C[1]
Precipitation Temperature30°C[1]
Product
Final ProductThis compound hydrochloride
AppearanceWhite powder[2]
Purity≥98.0%[2]

Experimental Protocol

This protocol details the large-scale synthesis of this compound hydrochloride.

Safety Precautions: This synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride. It must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1] The quenching step is highly exothermic and requires careful temperature control.[1]

Sulfonation
  • In a suitable reaction vessel, charge liquid sulfur trioxide (47.7 kg, 596 mol).[1]

  • Slowly add 4-fluoroisoquinoline (750.0 g, 5.1 mol) to the sulfur trioxide while maintaining the internal temperature at 30°C.[1][3]

  • Stir the mixture at 30°C for 16 hours.[1]

Chlorination
  • To the reaction mixture from the previous step, add thionyl chloride.

  • Heat the mixture to 70°C and stir for 4 hours.[1]

  • After the reaction is complete, allow the mixture to cool to 20°C.[1]

Quench and Workup
  • In a separate vessel, prepare a mixture of ice (200 kg) and methylene chloride (320 kg) and cool it to below 5°C.[1]

  • Slowly and carefully add the reaction mixture to the ice/methylene chloride slurry, ensuring the temperature does not exceed 5°C.[1]

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer with sodium sulfate and filter.

Precipitation and Isolation
  • To the filtered organic solution, add 4N HCl in ethyl acetate.

  • Stir the mixture at 30°C for one hour to facilitate the precipitation of the hydrochloride salt.[1]

  • Collect the precipitated crystals by filtration.[1]

  • Wash the crystals with methylene chloride.

  • Dry the product under vacuum to yield this compound hydrochloride.

Detailed_Protocol cluster_synthesis One-Pot Synthesis cluster_workup Workup & Purification cluster_isolation Product Isolation Start Start: 4-Fluoroisoquinoline & Sulfur Trioxide Sulfonation 1. Sulfonation - Add 4-fluoroisoquinoline to SO3 at 30°C - Stir for 16 hours Start->Sulfonation Chlorination 2. Chlorination - Add Thionyl Chloride - Heat to 70°C for 4 hours - Cool to 20°C Sulfonation->Chlorination Quench 3. Quench - Add reaction mixture to ice/CH2Cl2 (keep below 5°C) Chlorination->Quench Neutralize_Extract 4. Neutralization & Extraction - Neutralize with NaHCO3 - Separate organic layer - Extract aqueous layer with CH2Cl2 Quench->Neutralize_Extract Wash_Dry 5. Wash & Dry - Wash combined organic layers with brine - Dry with Na2SO4 and filter Neutralize_Extract->Wash_Dry Precipitate 6. Precipitation - Add 4N HCl/EtOAc - Stir at 30°C for 1 hour Wash_Dry->Precipitate Isolate_Dry 7. Isolation & Drying - Filter the precipitate - Wash with CH2Cl2 - Dry under vacuum Precipitate->Isolate_Dry Final_Product Final Product: 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride Isolate_Dry->Final_Product

Caption: Detailed experimental workflow.

Conclusion

The protocol detailed in this document provides an efficient and scalable method for the synthesis of this compound hydrochloride. The one-pot nature of the reaction, coupled with a straightforward purification by precipitation, makes this an industrially viable and practical approach for producing high-purity material on a large scale for pharmaceutical development.[1]

References

Application Notes and Protocols: Synthesis of 4-Fluoroisoquinoline-5-sulfonamides from Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, with notable examples including Fasudil and Ripasudil. The introduction of a fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors. This document provides detailed protocols for the reaction of this compound with primary amines to generate a diverse library of sulfonamide derivatives for drug discovery and development.

The reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically conducted in the presence of a base to neutralize the HCl byproduct.

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in the regulation of the actin cytoskeleton. The RhoA/ROCK signaling pathway is implicated in numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. Dysregulation of this pathway is associated with the pathophysiology of various diseases, making ROCK a compelling therapeutic target.

4-Fluoroisoquinoline-5-sulfonamide derivatives act as ATP-competitive inhibitors of ROCK. They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates, such as Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC). This inhibition ultimately leads to the relaxation of smooth muscle and other cellular effects relevant to the treatment of conditions like glaucoma, cardiovascular diseases, and neurological disorders.[1]

ROCK_Signaling_Pathway RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP_inhibition Inhibition of MLCP ROCK->MLCP_inhibition Phosphorylates & Inhibits MLC_phosphorylation MLC Phosphorylation ROCK->MLC_phosphorylation Directly Phosphorylates MLCP_inhibition->MLC_phosphorylation Promotes Actomyosin_Contraction Actomyosin Contraction MLC_phosphorylation->Actomyosin_Contraction Leads to Inhibitor 4-Fluoroisoquinoline- 5-sulfonamides Inhibitor->ROCK Inhibits

Figure 1: Rho-Kinase (ROCK) Signaling Pathway and Point of Inhibition.

Quantitative Data

The following table summarizes representative quantitative data for the reaction of this compound with a primary amine.

EntryPrimary AmineSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1(S)-(-)-2-Amino-1-propanolDichloromethaneTriethylamineRT1285Ohba et al., 2012

Further examples will be added as they become available in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted 4-Fluoroisoquinoline-5-sulfonamides

This protocol is a general method adaptable for a range of primary amines.

Materials:

  • This compound hydrochloride

  • Primary amine of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of the primary amine (1.2 equivalents) in anhydrous dichloromethane (0.2 M) was added triethylamine (2.5 equivalents).

  • The mixture was stirred at room temperature for 10 minutes.

  • This compound hydrochloride (1.0 equivalent) was added portion-wise over 5 minutes.

  • The reaction mixture was stirred at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product was purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-fluoroisoquinoline-5-sulfonamide.

Protocol 2: Synthesis of (S)-(-)-4-Fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide

This protocol describes the specific synthesis of a chiral sulfonamide derivative.[2]

Materials:

  • This compound hydrochloride

  • (S)-(-)-2-Amino-1-propanol

  • Anhydrous Dichloromethane (CH2Cl2)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a stirred solution of (S)-(-)-2-amino-1-propanol (1.2 eq) in anhydrous dichloromethane at room temperature, triethylamine (2.5 eq) was added.

  • After stirring for 10 minutes, this compound hydrochloride (1.0 eq) was added in portions.

  • The reaction mixture was stirred at room temperature for 12 hours.

  • The mixture was then diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure.

  • The resulting crude product was purified by silica gel column chromatography to yield (S)-(-)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide as a solid.

Experimental Workflow Visualization

Sulfonamide_Synthesis_Workflow start Start dissolve_amine Dissolve primary amine and base in anhydrous solvent start->dissolve_amine add_sulfonyl_chloride Add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride dissolve_amine->add_sulfonyl_chloride react Stir at room temperature (12-24 h) add_sulfonyl_chloride->react workup Aqueous workup: - Dilute with solvent - Wash with NaHCO3 and brine react->workup dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end N-substituted 4-fluoroisoquinoline- 5-sulfonamide purify->end

Figure 2: General workflow for the synthesis of 4-fluoroisoquinoline-5-sulfonamides.

Safety Precautions

  • This compound is a reactive and potentially corrosive compound. Handle with care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction may be exothermic, especially during the addition of the sulfonyl chloride. For larger scale reactions, consider cooling the reaction mixture.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The reaction of this compound with primary amines provides a robust and versatile method for the synthesis of a wide range of sulfonamide derivatives. These compounds are of significant interest as potential therapeutic agents, particularly as inhibitors of Rho-kinase. The protocols outlined in this document offer a foundation for the exploration of this important chemical space in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives Using 4-Fluoroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate in contemporary medicinal chemistry, primarily utilized as a building block for the synthesis of novel sulfonamide compounds. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The 4-fluoroisoquinoline scaffold is of particular interest in the development of targeted therapies, especially for kinase inhibitors. The strategic placement of a fluorine atom at the 4-position can significantly enhance the potency and selectivity of these compounds.[1]

These application notes provide a comprehensive guide to the synthesis of sulfonamide derivatives from this compound, with a focus on the preparation of Rho-kinase (ROCK) inhibitors. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant signaling pathway and synthetic workflows to support researchers in drug discovery and development.

Primary Application: Synthesis of Rho-Kinase (ROCK) Inhibitors

A prominent application of this compound is in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in numerous cellular functions such as smooth muscle contraction, cell adhesion, and migration.[1] Dysregulation of the ROCK signaling pathway is associated with various diseases, including glaucoma, cardiovascular diseases, and neurological disorders, making it an attractive therapeutic target.[1]

The isoquinoline sulfonamide scaffold is a validated pharmacophore for ROCK inhibition, with notable examples like Fasudil and Ripasudil.[1] Ripasudil, a potent ROCK inhibitor used for the treatment of glaucoma and ocular hypertension, is synthesized using this compound as a key precursor.[2]

Rho-Kinase (ROCK) Signaling Pathway and Inhibition

The RhoA/ROCK signaling pathway plays a crucial role in cellular contractility. Activated RhoA (GTP-bound) binds to and activates ROCK, which then phosphorylates downstream substrates like Myosin Light Chain Phosphatase (MLCP), leading to its inactivation, and Myosin Light Chain (MLC), leading to its activation. This results in increased actomyosin contraction. Isoquinoline-based sulfonamide inhibitors, synthesized from this compound, act as ATP-competitive inhibitors of ROCK, preventing the phosphorylation of its substrates and thereby promoting smooth muscle relaxation and other cellular effects.[1]

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Upstream Signals (GEFs) ROCK ROCK RhoA_GTP->ROCK Activates Substrates Downstream Substrates (e.g., MLC, MLCP) ROCK->Substrates Phosphorylates Response Cellular Response (e.g., Contraction) Substrates->Response Inhibitor 4-Fluoroisoquinoline-5- sulfonamide Derivatives (e.g., Ripasudil) Inhibitor->ROCK Inhibits

Rho-Kinase signaling pathway and its inhibition.

Quantitative Data: Potency of Isoquinoline Sulfonamide ROCK Inhibitors

The following table summarizes the inhibitory activity of Ripasudil and other related isoquinoline-based ROCK inhibitors. This data is crucial for structure-activity relationship (SAR) studies and for benchmarking new derivatives.

Compound NameStructureTargetIC₅₀ (nM)
Ripasudil Synthesized from This compound ROCK1 / ROCK251 / 19
Fasudil Synthesized from isoquinoline-5-sulfonyl chlorideROCK2~1900[3]
H-1152P Synthesized from 4-methylisoquinoline-5-sulfonyl chlorideROCK1.6

Note: IC₅₀ values can vary depending on the assay conditions. Data for Ripasudil and H-1152P are representative values from public sources.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound Hydrochloride

This protocol outlines a scalable, one-pot synthesis adapted from established industrial processes, yielding the target compound with high regioselectivity and purity.[1]

Materials:

  • 4-Fluoroisoquinoline sulfate

  • Liquid sulfur trioxide (SO₃)

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4N HCl in Ethyl Acetate (HCl/EtOAc)

  • Reaction vessel with appropriate stirring, cooling, and addition funnels

Procedure:

  • Sulfonation: In a suitable reaction vessel, charge liquid sulfur trioxide. Slowly add 4-fluoroisoquinoline sulfate while maintaining the internal temperature at 30°C. Stir the mixture for approximately 16 hours at this temperature.[1]

  • Chlorination: To the reaction mixture from the previous step, add thionyl chloride at 30°C. Heat the mixture to 70°C and stir for 4 hours. After the reaction is complete, allow the mixture to cool to 20°C.[1]

  • Quench: In a separate vessel, prepare a mixture of ice-cold water and methylene chloride. Slowly and carefully add the reaction mixture to the quench solution, ensuring the temperature does not exceed 5°C.[1]

  • Neutralization & Extraction: Neutralize the quenched mixture with a saturated solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with methylene chloride.

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent.[1]

  • Precipitation: To the filtrate, add 4N HCl in ethyl acetate dropwise while stirring. Stir the mixture to allow for the complete precipitation of the hydrochloride salt.[1]

  • Isolation: Collect the precipitated crystals by filtration, wash with methylene chloride, and dry under vacuum to yield this compound hydrochloride.[1]

Synthesis_Workflow Start Start: 4-Fluoroisoquinoline sulfate Sulfonation 1. Sulfonation (Liquid SO₃, 30°C, 16h) Start->Sulfonation Chlorination 2. Chlorination (SOCl₂, 70°C, 4h) Sulfonation->Chlorination Quench 3. Quench (Ice-cold H₂O/CH₂Cl₂) Chlorination->Quench Neutralize 4. Neutralization & Extraction (NaHCO₃, CH₂Cl₂) Quench->Neutralize Workup 5. Workup (Brine wash, Dry Na₂SO₄) Neutralize->Workup Precipitate 6. Precipitation (4N HCl in EtOAc) Workup->Precipitate Isolate 7. Isolation (Filtration, Wash, Dry) Precipitate->Isolate End End Product: 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride Isolate->End

References

Application Notes and Protocols for the Synthesis of Rho-Kinase Inhibitors Using 4-Fluoroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Rho-kinase (ROCK) inhibitors utilizing 4-fluoroisoquinoline-5-sulfonyl chloride as a key synthetic intermediate. This document includes detailed protocols for the synthesis of the intermediate and a subsequent ROCK inhibitor, methods for evaluating inhibitor potency and cellular activity, and relevant quantitative data for prominent isoquinoline-based inhibitors.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton and is deeply involved in fundamental cellular processes such as smooth muscle contraction, cell adhesion, migration, and proliferation. The dysregulation of this pathway has been implicated in the pathophysiology of a wide array of diseases, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making ROCK a compelling therapeutic target.

The isoquinoline sulfonamide scaffold is a well-established pharmacophore for potent and selective ROCK inhibition. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors. This document outlines the synthesis of the key building block, this compound, and its subsequent use in the synthesis of a specific ROCK inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline.

Signaling Pathway and Mechanism of Action

ROCK inhibitors are typically ATP-competitive, binding to the kinase domain of ROCK1 and ROCK2. This binding event prevents the phosphorylation of downstream substrates, most notably Myosin Light Chain Phosphatase (MLCP) via its myosin-binding subunit (MYPT1), and Myosin Light Chain (MLC). Inhibition of ROCK leads to an increase in the activity of MLCP, which dephosphorylates MLC, resulting in smooth muscle relaxation and modulation of cytoskeletal dynamics.

ROCK_Signaling_Pathway cluster_rho Agonist Agonists (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GDP->RhoA_GTP GTP Hydrolysis (GAP) ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active MLCP (Active) ROCK->MLCP_active Inhibits MLC MLC ROCK->MLC Phosphorylates Inhibitor 4-Fluoroisoquinoline-based Inhibitor Inhibitor->ROCK Inhibits MLCP_inactive p-MYPT1 MLCP (Inactive) pMLC p-MLC MLCP_active->pMLC Dephosphorylates MLC->pMLC Contraction Actomyosin Contraction pMLC->Contraction Synthesis_Workflow cluster_synthesis Synthesis Workflow Start 4-Fluoroisoquinoline Sulfonation 1. Sulfonation (Liquid SO₃, 30°C, 16h) Start->Sulfonation Chlorination 2. Chlorination (SOCl₂, 70°C, 4h) Sulfonation->Chlorination Quench 3. Quench (Ice/DCM, <5°C) Chlorination->Quench Neutralize 4. Neutralization & Extraction (NaHCO₃, DCM) Quench->Neutralize Precipitate 5. Precipitation (4N HCl/EtOAc) Neutralize->Precipitate End 4-Fluoroisoquinoline-5-sulfonyl Chloride HCl Precipitate->End Assay_Workflow cluster_assay Assay Workflow Synthesized_Inhibitor Synthesized Inhibitor In_Vitro_Assay In Vitro Kinase Assay (ELISA) Synthesized_Inhibitor->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (Western Blot for p-MYPT1) Synthesized_Inhibitor->Cell_Based_Assay Functional_Assay Functional Cell Assay (e.g., Migration/Wound Healing) Synthesized_Inhibitor->Functional_Assay IC50 Determine IC₅₀ Value In_Vitro_Assay->IC50 Cellular_Potency Determine Cellular Potency (EC₅₀) Cell_Based_Assay->Cellular_Potency Functional_Effect Assess Functional Effect Functional_Assay->Functional_Effect

Application Notes and Protocols: Experimental Procedure for the Sulfonation of 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the sulfonation of 4-fluoroisoquinoline. This procedure is a critical step in the synthesis of various pharmacologically active compounds, particularly inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), which are significant in the research and development of treatments for a range of diseases. The protocol described here is for the synthesis of 4-fluoroisoquinoline-5-sulfonic acid, which is often subsequently converted to the corresponding sulfonyl chloride.

Introduction

Aromatic sulfonation is a widely utilized electrophilic aromatic substitution reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₃H) group.[1] This functional group can increase the aqueous solubility of a molecule or serve as a versatile intermediate for further chemical modifications.[2] In the context of 4-fluoroisoquinoline, sulfonation is a key step in the synthesis of intermediates like 4-fluoroisoquinoline-5-sulfonyl chloride, which is crucial for producing ROCK inhibitors.[3] The reaction is typically performed using strong sulfonating agents like sulfur trioxide.[1]

Data Presentation

The following table summarizes the quantitative data for a representative laboratory-scale synthesis of 4-fluoroisoquinoline-5-sulfonic acid, which is then converted to this compound hydrochloride.

Reagent/ProductMolecular Weight ( g/mol )Quantity (g)Moles (mol)Molar Ratio
4-Fluoroisoquinoline Sulfate245.2433.330.1361.0
Liquid Sulfur Trioxide80.0694.31.188.7
Thionyl Chloride118.9789.00.755.5
This compound hydrochloride (Product)282.1217.420.062-
Yield 45.4%

Note: The protocol often proceeds directly to the sulfonyl chloride. The yield is calculated for the final isolated product, this compound hydrochloride.[4]

Experimental Protocols

This section details a one-pot synthesis protocol that involves the sulfonation of 4-fluoroisoquinoline followed by chlorination to yield this compound hydrochloride.[3]

Materials and Equipment:

  • 4-Fluoroisoquinoline sulfate

  • Liquid sulfur trioxide (SO₃)[3]

  • Thionyl chloride (SOCl₂)[3]

  • Methylene chloride (CH₂Cl₂)

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4N HCl in Ethyl Acetate (HCl/EtOAc)

  • Reaction vessel equipped with a stirrer, thermometer, cooler, and dropping funnel

  • Filtration apparatus

  • Standard laboratory glassware

Safety Precautions:

This synthesis involves highly corrosive and reactive reagents such as liquid sulfur trioxide and thionyl chloride.[3] It must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. The quenching step is highly exothermic and requires careful temperature control.[3]

Procedure:

  • Sulfonation:

    • In a suitable reaction vessel, charge liquid sulfur trioxide (94.3 g, 1.18 mol).[4]

    • While maintaining the internal temperature between 26°C and 34°C, slowly add 4-fluoroisoquinoline sulfate (33.33 g, 0.136 mol).[4]

    • After the addition is complete, adjust the temperature to 30°C and stir the mixture for 13 hours.[4]

  • Chlorination:

    • To the reaction mixture from the previous step, add thionyl chloride (89.0 g, 0.75 mol) dropwise.[4]

    • Heat the mixture to 70°C and stir for 4 hours.[4]

    • After the reaction is complete, allow the mixture to cool to room temperature.[3]

  • Quenching and Extraction:

    • In a separate large vessel, prepare a mixture of ice (600 g), water (333 mL), and methylene chloride (500 mL), and cool it to below 0°C.[5]

    • Slowly and carefully add the reaction mixture to the ice-cold methylene chloride solution, ensuring the temperature does not exceed 5°C.[3]

    • Separate the organic layer.

    • Extract the aqueous layer with methylene chloride (333 mL).[4]

    • Combine the organic layers and wash with a saturated brine solution (166 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate, and then filter.[4]

  • Precipitation and Isolation:

    • Add methylene chloride to the dried filtrate to bring the total volume to approximately 1.2 L.[4]

    • While stirring at 18-21°C, add 4N HCl in ethyl acetate (41 mL) dropwise.[4]

    • Stir the mixture at 30°C for one hour to facilitate the precipitation of the hydrochloride salt.[4]

    • Collect the precipitated crystals by filtration.[4]

    • Wash the crystals with methylene chloride (110 mL) and dry under reduced pressure to obtain this compound hydrochloride as a white crystalline solid.[4]

Mandatory Visualization

Sulfonation_Workflow Experimental Workflow for Sulfonation of 4-Fluoroisoquinoline cluster_prep Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up and Purification cluster_isolation Product Isolation Start Start: Prepare Reagents and Glassware Reagents 4-Fluoroisoquinoline Sulfate Liquid Sulfur Trioxide Start->Reagents Sulfonation 1. Sulfonation Add 4-Fluoroisoquinoline Sulfate to SO3 Stir at 30°C for 13 hours Reagents->Sulfonation Charge Reactor Chlorination 2. Chlorination Add Thionyl Chloride Heat to 70°C for 4 hours Sulfonation->Chlorination In situ Quench 3. Quench Add reaction mixture to ice/water/CH2Cl2 Chlorination->Quench Extract 4. Extraction Separate organic layer, extract aqueous layer Quench->Extract Wash_Dry 5. Wash and Dry Wash with brine, dry with Na2SO4 Extract->Wash_Dry Precipitate 6. Precipitation Add 4N HCl/EtOAc to precipitate hydrochloride salt Wash_Dry->Precipitate Filter_Dry 7. Isolation Filter, wash with CH2Cl2, and dry Precipitate->Filter_Dry End End Product: This compound HCl Filter_Dry->End

Caption: Workflow for the one-pot synthesis of this compound HCl.

Signaling_Pathway Rho-Kinase (ROCK) Signaling Pathway and Point of Inhibition RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates MLC_P MLC-P MLCP->MLC_P Dephosphorylates MLC->MLC_P Contraction Actomyosin Contraction (Smooth Muscle Contraction) MLC_P->Contraction Inhibitor 4-Fluoroisoquinoline-5-sulfonyl chloride derivatives Inhibitor->ROCK Inhibits

Caption: Inhibition of the Rho-Kinase (ROCK) signaling pathway by 4-fluoroisoquinoline derivatives.[3]

References

Application Notes & Protocols: Chlorination of 4-Fluoroisoquinoline-5-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the specific reaction "chlorination of 4-fluoroisoquinoline-5-sulfonic acid" did not yield direct, detailed protocols. This suggests that this particular transformation may not be widely published in readily available scientific literature. To provide a useful and scientifically sound document, the approach will be to construct a protocol based on established chemical principles and related, documented transformations of isoquinolines and sulfonic acids.

The term "chlorination" in this context can have two primary interpretations:

  • Electrophilic Aromatic Substitution: The introduction of a chlorine atom onto the isoquinoline ring. The positions of the existing fluoro and sulfonic acid groups will direct the location of this substitution.

  • Conversion of the Sulfonic Acid Group: The transformation of the sulfonic acid (-SO3H) group into a sulfonyl chloride (-SO2Cl) or its subsequent replacement by a chlorine atom.

This document will provide protocols for both plausible transformations, drawing from analogous reactions reported for similar substrates. All quantitative data and experimental details are based on these related examples and should be considered as starting points for optimization.

This document provides detailed procedures for two potential chlorination pathways of 4-fluoroisoquinoline-5-sulfonic acid, targeting researchers in organic synthesis and drug development.

Protocol 1: Conversion of Sulfonic Acid to Sulfonyl Chloride

This protocol details the conversion of the sulfonic acid group to a sulfonyl chloride. Sulfonyl chlorides are versatile intermediates, notably used in the synthesis of sulfonamides, which are a critical class of therapeutic agents.

Experimental Protocol

Objective: To synthesize 4-fluoro-5-chlorosulfonylisoquinoline from 4-fluoroisoquinoline-5-sulfonic acid.

Reagents and Materials:

  • 4-fluoroisoquinoline-5-sulfonic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃) as solvent

  • Ice bath

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluoroisoquinoline-5-sulfonic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (2.0-3.0 eq) to the suspension.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (typically 40-50 °C for DCM).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully evaporate the solvent and excess oxalyl chloride under reduced pressure. It is crucial to use a trap to capture the corrosive and toxic vapors.

  • The resulting crude 4-fluoro-5-chlorosulfonylisoquinoline can be used directly in the next step or purified by recrystallization or column chromatography.

Quantitative Data (Representative)

The following table presents typical reaction parameters and outcomes for the conversion of aromatic sulfonic acids to sulfonyl chlorides, which can be used as a benchmark for the target reaction.

ParameterValue
Reactant Ratio (Substrate:SOCl₂)1 : 2.5
CatalystDMF (catalytic)
SolventDichloromethane
Reaction TemperatureReflux (40 °C)
Reaction Time3 hours
Yield 85-95% (typical)
Purity (crude) >90%

Workflow Diagram

G sub 4-Fluoroisoquinoline- 5-Sulfonic Acid reagents Oxalyl Chloride (or SOCl₂) Catalytic DMF DCM, 0°C to Reflux reaction Conversion Reaction (2-4 hours) sub->reaction reagents->reaction workup Evaporation of Solvent & Excess Reagent reaction->workup product Crude 4-Fluoro-5-chlorosulfonyl- isoquinoline workup->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 4-fluoro-5-chlorosulfonylisoquinoline.

Protocol 2: Electrophilic Chlorination of the Isoquinoline Ring

This protocol describes the introduction of a chlorine atom onto the aromatic ring of 4-fluoroisoquinoline-5-sulfonic acid via electrophilic aromatic substitution. The sulfonic acid group is a deactivating meta-director, while the fluorine atom is a deactivating ortho-, para-director. The position of chlorination will be influenced by the combined directing effects of these two groups.

Experimental Protocol

Objective: To synthesize a chloro-derivative of 4-fluoroisoquinoline-5-sulfonic acid.

Reagents and Materials:

  • 4-fluoroisoquinoline-5-sulfonic acid

  • N-Chlorosuccinimide (NCS)

  • Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) as solvent and catalyst

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroisoquinoline-5-sulfonic acid (1.0 eq) in trifluoroacetic acid at room temperature.

  • Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C to facilitate the reaction.

  • Monitor the formation of the product by HPLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove excess acid.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative)

The following table summarizes typical conditions and results for the chlorination of activated or deactivated aromatic rings using NCS.

ParameterValue
Reactant Ratio (Substrate:NCS)1 : 1.1
Solvent/CatalystTrifluoroacetic Acid
Reaction Temperature50 °C
Reaction Time12 hours
Yield 70-85% (typical)
Purity (after precipitation) >85%

Logical Relationship Diagram

G title Directing Effects in Electrophilic Chlorination sub 4-Fluoroisoquinoline- 5-Sulfonic Acid f_group Fluoro Group (at C4) Ortho, Para-Director (Deactivating) sub->f_group so3h_group Sulfonic Acid Group (at C5) Meta-Director (Strongly Deactivating) sub->so3h_group outcome Predicted Position of Chlorination (e.g., C8 or other positions based on steric/electronic effects) f_group->outcome so3h_group->outcome

Caption: Factors influencing the position of electrophilic chlorination.

Safety Precautions

  • Both thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Trifluoroacetic acid and sulfuric acid are strong, corrosive acids. Handle with extreme care.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin.

  • Ensure all glassware is thoroughly dried before use, especially for the conversion of the sulfonic acid to the sulfonyl chloride, to prevent unwanted side reactions.

Disclaimer: These protocols are based on established chemical principles and analogous reactions. The specific reactions for 4-fluoroisoquinoline-5-sulfonic acid may require optimization of conditions such as temperature, reaction time, and stoichiometry. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Application Note and Protocol: High-Purity Synthesis and Purification of 4-Fluoroisoquinoline-5-sulfonyl Chloride via Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal intermediate in medicinal chemistry, primarily utilized in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are under investigation for a wide array of therapeutic applications, including glaucoma, cardiovascular diseases, and neurological disorders.[1][2] The isoquinoline sulfonamide structure is a well-established pharmacophore for ROCK inhibition, with drugs like Fasudil and Ripasudil serving as prominent examples.[1][3] The strategic placement of a fluorine atom at the 4-position of the isoquinoline ring can significantly augment the potency and selectivity of these inhibitors.[1]

This document details a robust and scalable one-pot synthesis for this compound, which is then efficiently purified by precipitation as its hydrochloride salt.[1][4][5] This method is designed for high regioselectivity, ensuring a high-purity yield of the desired 5-sulfonyl chloride isomer.[1] The formation of the hydrochloride salt is a critical step, facilitating straightforward isolation and purification of the final product from reaction by-products and positional isomers.[2][4][5]

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton.[1] The RhoA/ROCK signaling pathway is integral to numerous cellular functions, such as smooth muscle contraction, cell adhesion, and migration.[1] The dysregulation of this pathway is implicated in the pathophysiology of several diseases. Inhibitors synthesized from this compound act as ATP-competitive inhibitors of ROCK, binding to its kinase domain and preventing the phosphorylation of downstream substrates, which ultimately leads to effects like smooth muscle relaxation.[1]

ROCK_Pathway cluster_cell Cellular Processes RhoA RhoA ROCK ROCK RhoA->ROCK Activates Substrates Downstream Substrates ROCK->Substrates Phosphorylates Actin Actin Cytoskeleton Regulation Substrates->Actin Inhibitor 4-Fluoroisoquinoline-5- sulfonamide Derivatives (e.g., Ripasudil) Inhibitor->ROCK Inhibits

Caption: Rho-Kinase (ROCK) signaling pathway and its inhibition.

Experimental Protocol: One-Pot Synthesis and Purification

This protocol outlines a one-pot synthesis that proceeds through the sulfonation of 4-fluoroisoquinoline, followed by chlorination to yield the target compound, which is then purified as its hydrochloride salt.[1][2]

Materials and Equipment

  • 4-Fluoroisoquinoline or 4-Fluoroisoquinoline sulfate

  • Sulfur trioxide (liquid) or Anhydrous sulfuric acid

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4N HCl in Ethyl Acetate (HCl/EtOAc)

  • Reaction vessel equipped with a stirrer, thermometer, condenser, and dropping funnel

  • Filtration apparatus

  • Standard laboratory glassware

Procedure

  • Sulfonation:

    • In a suitable reaction vessel, charge liquid sulfur trioxide.

    • Slowly add 4-fluoroisoquinoline sulfate to the sulfur trioxide while maintaining the internal temperature at approximately 30°C.[1]

    • Stir the mixture vigorously for 10 to 16 hours at this temperature.[1][6]

  • Chlorination:

    • To the same reaction vessel, add thionyl chloride, keeping the temperature around 30°C.[1]

    • Heat the reaction mixture to an internal temperature of 60-80°C (typically 70°C) and stir for 1 to 4 hours.[1][4][5]

    • After the reaction is complete, allow the mixture to cool to approximately 20°C.[1]

  • Quenching:

    • Prepare a separate vessel with a mixture of ice and methylene chloride, cooled to below 5°C.[1]

    • Slowly and carefully add the reaction mixture to the ice/methylene chloride slurry, ensuring the temperature does not exceed 5°C. This step is highly exothermic.[1]

  • Neutralization & Extraction:

    • Neutralize the quenched mixture with a saturated solution of sodium bicarbonate until the pH of the aqueous layer is between 7.5 and 8.5.[6]

    • Separate the organic (methylene chloride) layer.

    • Extract the aqueous layer again with methylene chloride to maximize recovery.[1]

  • Workup:

    • Combine all organic layers and wash with a saturated brine solution.[1][6]

    • Dry the organic layer over anhydrous sodium sulfate and filter to remove the drying agent.[1][6]

  • Precipitation of Hydrochloride Salt:

    • To the filtered organic solution, slowly add 4N HCl in ethyl acetate dropwise at a temperature of 18 to 21°C.[1][5][6]

    • Stir the mixture at 30°C for approximately one hour to facilitate the complete precipitation of the hydrochloride salt.[1][5][6]

  • Isolation:

    • Collect the precipitated white crystals by filtration.[1][6]

    • Wash the collected solid with fresh methylene chloride to remove any remaining impurities.[1][6]

    • Dry the product under reduced pressure to yield this compound hydrochloride.[1]

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis and purification process.

Workflow start Start sulfonation 1. Sulfonation (4-Fluoroisoquinoline + SO₃) start->sulfonation chlorination 2. Chlorination (Add SOCl₂) sulfonation->chlorination quench 3. Quench (Ice / CH₂Cl₂) chlorination->quench neutralize 4. Neutralization & Extraction (NaHCO₃, CH₂Cl₂) quench->neutralize workup 5. Workup (Brine Wash, Dry) neutralize->workup precipitate 6. HCl Salt Precipitation (Add 4N HCl/EtOAc) workup->precipitate isolate 7. Isolation (Filter, Wash, Dry) precipitate->isolate end End Product: 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride isolate->end

Caption: Workflow for the synthesis and purification of the target compound.

Data Presentation

The following table summarizes representative quantitative data from a synthesis run, adapted from patent literature.[5][6]

ParameterValue
Starting Material 4-Fluoroisoquinoline
Reagents Anhydrous Sulfuric Acid, Thionyl Chloride
Precipitating Agent 4N HCl in Ethyl Acetate (41 mL)
Solvent Methylene Chloride
Final Product This compound HCl
Yield 17.42 g (45.4%)
Appearance White crystals
Purity (HPLC) 99.64% (vs. 0.36% 8-position isomer)

Safety Information

  • This synthesis involves highly corrosive and reactive reagents, including sulfur trioxide and thionyl chloride.[1]

  • All procedures must be conducted in a well-ventilated fume hood by properly trained personnel.

  • Appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

  • The quenching step is highly exothermic and requires strict temperature control to prevent a runaway reaction.[1]

Conclusion

The described one-pot protocol provides an efficient and scalable method for producing high-purity this compound hydrochloride.[1] The purification by precipitation of the hydrochloride salt is a straightforward and effective technique that avoids the need for chromatographic purification, making it a practical approach for generating this key therapeutic intermediate on a large scale.[1][4] This enables further research and development of novel therapeutics targeting the Rho-kinase signaling pathway.[1]

References

Application Notes and Protocols: 4-Fluoroisoquinoline-5-sulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the applications of 4-fluoroisoquinoline-5-sulfonyl chloride in drug discovery, with a particular focus on the development of Rho-kinase (ROCK) inhibitors. This document includes detailed experimental protocols, quantitative data, and visual diagrams to support researchers in this field.

Introduction

This compound is a pivotal building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a new generation of therapeutic agents.[1][2] Its isoquinoline core is a privileged structure in drug discovery, known to interact with a variety of biological targets.[2] The presence of a fluorine atom at the 4-position can enhance the potency and selectivity of drug candidates, while the highly reactive 5-sulfonyl chloride group allows for the straightforward synthesis of sulfonamide derivatives.[1][2] This reactivity makes it an essential tool for creating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[2] The most prominent application of this compound is in the development of ROCK inhibitors for various therapeutic areas, including glaucoma, cardiovascular diseases, and neurological disorders.[1]

Application: Synthesis of Rho-Kinase (ROCK) Inhibitors

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a crucial regulator of cellular processes such as smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases.[1] Consequently, ROCK has emerged as a significant therapeutic target.

Isoquinoline-based sulfonamides are a well-established class of ROCK inhibitors.[1] this compound is a key precursor for the synthesis of potent and selective ROCK inhibitors, most notably Ripasudil.[3] Ripasudil (trade name Glanatec™) is a ROCK inhibitor approved in Japan for the treatment of glaucoma and ocular hypertension.[3][4] It functions by increasing the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[4][5]

The synthesis of Ripasudil involves the coupling of this compound with (S)-2-methyl-1,4-diazepane.[6] The resulting sulfonamide, Ripasudil, exhibits potent inhibitory activity against ROCK1 and ROCK2.

Quantitative Data: In Vitro Activity of Ripasudil

The following table summarizes the in vitro inhibitory activity of Ripasudil, a prominent drug candidate synthesized using this compound.

CompoundTargetIC50 (nM)Reference
RipasudilROCK151[1]
RipasudilROCK219[1]
Signaling Pathway: Rho-Kinase (ROCK) Inhibition in Glaucoma

The RhoA/ROCK signaling pathway plays a critical role in regulating aqueous humor outflow in the eye.[7] In glaucomatous conditions, increased ROCK activity in the trabecular meshwork leads to cytoskeletal changes that impede aqueous humor outflow, resulting in elevated intraocular pressure (IOP).[8][9] ROCK inhibitors, such as Ripasudil, counteract this by inhibiting ROCK, leading to the relaxation of the trabecular meshwork, increased outflow, and a reduction in IOP.[5][7] Furthermore, ROCK inhibitors have shown neuroprotective effects on retinal ganglion cells, which are progressively lost in glaucoma.[7][8]

ROCK_Signaling_Pathway Rho-Kinase (ROCK) Signaling Pathway and Inhibition RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP_in MLC Phosphatase (Inactive) ROCK->MLCP_in Inhibits MLCP_act MLC Phosphatase (Active) pMLC Phosphorylated MLC (pMLC) MLCP_act->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylates Contraction Actomyosin Contraction (Increased IOP) pMLC->Contraction Ripasudil Ripasudil (from 4-Fluoroisoquinoline- 5-sulfonyl chloride) Ripasudil->ROCK Inhibits

Caption: Rho-Kinase signaling pathway and its inhibition by Ripasudil.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound Hydrochloride

This protocol describes a robust, one-pot synthesis of this compound hydrochloride, which is a key intermediate. The process involves the sulfonation of 4-fluoroisoquinoline followed by chlorination.

Materials:

  • 4-Fluoroisoquinoline

  • Sulfuric anhydride (SO₃)

  • Thionyl chloride (SOCl₂)

  • Hydrochloric acid (HCl) in ethyl acetate

  • Methylene chloride

  • Ice

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Sulfonation: In a suitable reaction vessel, react 4-fluoroisoquinoline with sulfuric anhydride to form 4-fluoroisoquinoline-5-sulfonic acid.[7] This step is typically performed at a controlled temperature.

  • Chlorination: To the reaction mixture containing the sulfonic acid, add a halogenating agent such as thionyl chloride.[7] Heat the mixture to facilitate the conversion of the sulfonic acid to the sulfonyl chloride.

  • Work-up: After the reaction is complete, carefully quench the reaction mixture with ice-cold water.

  • Extraction: Extract the aqueous mixture with methylene chloride.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Precipitation: To the filtrate, add a solution of HCl in ethyl acetate to precipitate the hydrochloride salt of this compound.

  • Isolation: Collect the precipitate by filtration, wash with a suitable solvent like methylene chloride, and dry under vacuum to yield the final product.

Synthesis_Workflow Synthesis Workflow for this compound start Start sulfonation Sulfonation of 4-Fluoroisoquinoline start->sulfonation chlorination Chlorination with Thionyl Chloride sulfonation->chlorination workup Aqueous Work-up and Extraction chlorination->workup purification Purification and Precipitation workup->purification end 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride purification->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a ROCK Inhibitor (Ripasudil) using this compound

This protocol provides a representative method for the synthesis of Ripasudil, a potent ROCK inhibitor, from this compound.

Materials:

  • This compound hydrochloride

  • (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate

  • Triethylamine (TEA) or another suitable base

  • Acetonitrile (MeCN) or another suitable solvent

  • Trifluoroacetic acid (TFA) or HCl for deprotection

  • Methylene chloride

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Coupling Reaction: Dissolve this compound hydrochloride and (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate in a suitable solvent like acetonitrile.[6] Add a base such as triethylamine to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like methylene chloride.

  • Purification of Intermediate: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected Ripasudil intermediate.

  • Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent such as methylene chloride. Add trifluoroacetic acid or a solution of HCl in an appropriate solvent to remove the Boc protecting group.[6] Stir the reaction mixture at room temperature until the deprotection is complete.

  • Isolation of Final Product: Remove the solvent and any excess acid under reduced pressure. The crude product can be purified by recrystallization or chromatography to yield Ripasudil as a salt (e.g., hydrochloride).

This generalized protocol illustrates the key steps in utilizing this compound for the synthesis of advanced drug candidates. Researchers should consult specific literature for detailed reaction conditions and characterization data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoroisoquinoline-5-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Question: Why is the yield of my this compound unexpectedly low?

Answer: Low yields can result from several factors throughout the synthetic process. Consider the following troubleshooting steps:

  • Starting Material Quality: Ensure the high purity of the 4-fluoroisoquinoline starting material. Impurities can lead to side reactions and lower the yield of the desired product.[1] It is also crucial to use anhydrous sulfuric acid and high-quality thionyl chloride.

  • Reaction Conditions:

    • Temperature Control: The sulfonation and chlorination steps are temperature-sensitive.[2][3] Maintaining the recommended temperature ranges is critical for optimal yield and to minimize byproduct formation. For instance, the initial sulfonation with liquid sulfur trioxide should be maintained at 30°C, while the subsequent chlorination with thionyl chloride is heated to 70°C.[2]

    • Reaction Time: Ensure that each step of the reaction is allowed to proceed to completion. Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time.[1] The sulfonation step typically requires stirring for 16 hours, and the chlorination step for 4 hours.[2]

  • Reagent Stoichiometry: An incorrect ratio of reactants can significantly impact the yield.[1] It is important to use the correct molar equivalents of 4-fluoroisoquinoline, sulfur trioxide, and thionyl chloride as specified in the protocol.

  • Moisture Sensitivity: The reagents used in this synthesis, particularly thionyl chloride and sulfur trioxide, are sensitive to moisture. The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of these reagents and the sulfonyl chloride product.[1]

  • Workup and Isolation: Losses can occur during the quenching, extraction, and precipitation steps. The quenching of the reaction mixture in ice-water must be done slowly to control the exothermic reaction.[2] Inefficient extraction or incomplete precipitation of the hydrochloride salt will also lead to a lower isolated yield.

Question: My final product contains a significant amount of the 8-sulfonyl chloride isomer. How can I improve the regioselectivity?

Answer: The formation of the undesired 8-sulfonyl chloride isomer is a common issue. The one-pot synthesis protocol is designed for high regioselectivity, favoring the 5-isomer.[2] However, if you are experiencing issues with regioselectivity, consider the following:

  • Reaction Temperature: The sulfonation temperature can influence the position of the sulfonyl group. Adhering to the 30°C reaction temperature for the sulfonation step is crucial for maximizing the yield of the 5-isomer.[2][3]

  • Purification Method: The hydrochloride salt precipitation step is key to separating the 5-isomer from the 8-isomer.[4] The this compound hydrochloride is less soluble and will preferentially precipitate, allowing for the removal of the more soluble 8-isomer.[4] Ensure that the precipitation is carried out at the recommended temperature of 18 to 21°C.[4]

Question: The reaction seems to stall and does not go to completion. What could be the cause?

Answer: A stalled reaction can be due to several factors:

  • Inadequate Mixing: In a large-scale synthesis, ensure that the stirring is efficient to maintain a homogeneous reaction mixture.

  • Reagent Quality: The purity of the reagents is critical. Old or decomposed thionyl chloride or sulfur trioxide will not be effective.

  • Low Temperature: If the reaction temperature is too low, the reaction rate may be significantly reduced.[1] Ensure that the heating for the chlorination step reaches and is maintained at 70°C.[2]

Frequently Asked Questions (FAQs)

What is the role of sulfur trioxide in the reaction?

Sulfur trioxide is the sulfonating agent. It reacts with 4-fluoroisoquinoline to form 4-fluoroisoquinoline-5-sulfonic acid.[4][5]

Why is thionyl chloride used in the second step?

Thionyl chloride is a halogenating agent that converts the 4-fluoroisoquinoline-5-sulfonic acid intermediate into the final product, this compound.[4][5]

Why is the product isolated as a hydrochloride salt?

Isolating the product as a hydrochloride salt facilitates its purification by precipitation.[4] This method is particularly effective in separating the desired 5-sulfonyl chloride isomer from the undesired 8-sulfonyl chloride isomer.[4]

What are the main applications of this compound?

This compound is a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[2] These inhibitors have therapeutic potential in treating various conditions, including glaucoma, cardiovascular diseases, and neurological disorders.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative large-scale synthesis of this compound hydrochloride.[2][4]

Reagent/ProductAmount (kg)Molar Equivalent
4-Fluoroisoquinoline9.401.0
Sulfuric Acid (for salt formation)6.581.05
Liquid Sulfur Trioxide47.79.33
Thionyl Chloride--
Product
This compound hydrochloride17.42 g (from 750g starting material)45.4% Yield

Detailed Experimental Protocol

This protocol describes a one-pot synthesis for this compound hydrochloride.[2][3][4]

1. Formation of 4-Fluoroisoquinoline Sulfate:

  • Dissolve 4-fluoroisoquinoline (9.40 kg, 63.9 mol) in acetone (35 L).

  • While maintaining the internal temperature at 5 ± 5°C, carefully add sulfuric acid (6.58 kg, 67.1 mol) dropwise.

  • Stir the mixture for two hours.

  • Collect the precipitated crystals by filtration, wash with acetone (28 L), and dry under reduced pressure to yield 4-fluoroisoquinoline sulfate.

2. Sulfonation:

  • In a suitable reactor, charge liquid sulfur trioxide (47.7 kg, 596 mol).

  • Slowly add the 4-fluoroisoquinoline sulfate, maintaining the internal temperature at 30°C.

  • Stir the mixture at 30°C for 16 hours.

3. Chlorination:

  • To the reaction mixture, add thionyl chloride at 30°C.

  • Heat the mixture to 70°C and stir for 4 hours.

  • After the reaction is complete, cool the mixture to 20°C.

4. Quench and Extraction:

  • In a separate vessel, prepare a mixture of ice (200 kg) and methylene chloride (320 kg) and cool it to below 5°C.

  • Slowly add the reaction mixture to the ice/methylene chloride slurry, ensuring the temperature does not exceed 5°C.

  • Neutralize the mixture with sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

5. Workup and Precipitation:

  • Combine the organic layers and wash with brine.

  • Dry the organic layer with sodium sulfate and filter.

  • To the filtrate, add 4N HCl in ethyl acetate at 18 to 21°C.

  • Stir the mixture at 30°C for one hour to allow for the precipitation of the hydrochloride salt.

6. Isolation:

  • Filter the precipitated crystals.

  • Wash the crystals with methylene chloride and dry to obtain this compound hydrochloride.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 4-Fluoroisoquinoline sulfonation Sulfonation (Liquid SO3, 30°C, 16h) start->sulfonation chlorination Chlorination (Thionyl Chloride, 70°C, 4h) sulfonation->chlorination quench Quench (Ice/Water/CH2Cl2) chlorination->quench extraction Neutralization & Extraction quench->extraction workup Workup (Wash, Dry) extraction->workup precipitation Precipitation (4N HCl/EtOAc) workup->precipitation isolation Isolation (Filtration, Drying) precipitation->isolation end_product End Product: This compound HCl isolation->end_product

Caption: Experimental workflow for the one-pot synthesis.

troubleshooting_tree low_yield Low Yield? check_purity Check Starting Material Purity low_yield->check_purity Yes impurity_issue Impurity Issue? low_yield->impurity_issue No check_conditions Verify Reaction Conditions (T, t) check_purity->check_conditions purify_starting_material Purify Starting Material check_purity->purify_starting_material Impure check_reagents Check Reagent Stoichiometry & Quality check_conditions->check_reagents adjust_conditions Adjust Temperature or Time check_conditions->adjust_conditions Incorrect check_workup Review Workup & Isolation Procedure check_reagents->check_workup use_fresh_reagents Use Fresh, High- Purity Reagents check_reagents->use_fresh_reagents Incorrect optimize_extraction Optimize Extraction & Precipitation check_workup->optimize_extraction Inefficient isomer_problem 8-Isomer Present? impurity_issue->isomer_problem Yes optimize_precipitation Optimize Precipitation (Temperature Control) isomer_problem->optimize_precipitation Yes other_impurity Other Impurities? isomer_problem->other_impurity No other_impurity->purify_starting_material Yes

Caption: Troubleshooting decision tree for synthesis issues.

rock_pathway rhoa RhoA rock ROCK rhoa->rock Activates mlcp MLCP rock->mlcp Inhibits mlc MLC rock->mlc Phosphorylates mlcp->mlc Dephosphorylates contraction Smooth Muscle Contraction mlc->contraction inhibitor 4-Fluoroisoquinoline-5-Sulfonamide (derived from sulfonyl chloride) inhibitor->rock Inhibits

Caption: Rho-Kinase (ROCK) signaling pathway and inhibition.

References

managing exothermic reactions in 4-fluoroisoquinoline-5-sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most robust and scalable method is a one-pot synthesis involving the sulfonation of 4-fluoroisoquinoline with sulfur trioxide, followed by chlorination with a halogenating agent like thionyl chloride.[1][2][3] This process is designed for high regioselectivity, yielding the desired 5-sulfonyl chloride isomer with high purity.[1]

Q2: What are the primary applications of this compound?

A2: It is a critical building block in medicinal chemistry, most notably for the synthesis of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are under investigation for treating a wide range of diseases, including glaucoma, cardiovascular diseases, and neurological disorders.[1][2]

Q3: What are the main safety hazards associated with this synthesis?

A3: The synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride.[1] The quenching step of the reaction mixture with water is highly exothermic and poses a significant risk of a runaway reaction if not properly controlled.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn, and all procedures should be conducted in a well-ventilated fume hood.[1]

Q4: How can the product be purified and isolated?

A4: The product is often isolated as a hydrochloride salt, which facilitates purification.[1][2] This is typically achieved by adding hydrochloric acid to the final reaction mixture to precipitate the salt, which can then be collected by filtration.[1][3]

Troubleshooting Guide

Issue 1: Runaway Exothermic Reaction During Quenching

  • Symptom: A rapid and uncontrolled increase in temperature and pressure upon adding the reaction mixture to the ice-cold water and methylene chloride.

  • Cause: The reaction between the unreacted sulfonylating/chlorinating agents (e.g., sulfur trioxide, thionyl chloride) and water is extremely exothermic.[1]

  • Solution:

    • Slow Addition: Add the reaction mixture to the quench solution very slowly and in small portions.

    • Vigorous Stirring: Ensure the quench solution is vigorously stirred to dissipate heat effectively.

    • Low Temperature: Maintain the temperature of the quench solution below 5°C throughout the addition process.[1] Use an ice-salt bath for efficient cooling.

    • Adequate Cooling Capacity: Ensure the cooling bath has sufficient capacity to absorb the heat generated.

Issue 2: Low Yield of the Desired Product

  • Symptom: The final isolated yield of this compound hydrochloride is significantly lower than expected.

  • Cause:

    • Incomplete sulfonation or chlorination reactions.

    • Decomposition of the product during workup.

    • Formation of unwanted side products or positional isomers.[3]

    • Poor control of reaction temperature.[4]

  • Solution:

    • Reaction Monitoring: Monitor the progress of the sulfonation and chlorination steps using appropriate analytical techniques (e.g., TLC, NMR) to ensure completion.

    • Temperature Control: Strictly adhere to the recommended reaction temperatures for each step (e.g., 30°C for sulfonation, 70°C for chlorination).[1]

    • Reagent Quality: Use high-quality, anhydrous reagents to prevent unwanted side reactions.

Issue 3: Product is an Oil or Fails to Precipitate as a Hydrochloride Salt

  • Symptom: The final product does not solidify or precipitate upon the addition of HCl/EtOAc.

  • Cause:

    • Presence of impurities that inhibit crystallization.

    • Insufficient concentration of the product in the solvent.

    • Use of an inappropriate solvent for precipitation.

  • Solution:

    • Solvent Evaporation: Carefully concentrate the filtrate to increase the product concentration before adding the HCl solution.

    • Solvent Exchange: Consider replacing the solvent with one in which the hydrochloride salt is less soluble.

    • Seeding: If a small amount of solid product is available, use it to seed the solution to induce crystallization.

    • Purification: Purify the crude product by column chromatography before attempting precipitation.

Quantitative Data Summary

The following table summarizes quantitative data from a representative large-scale synthesis of this compound hydrochloride.[1]

ParameterValue
Starting Material4-Fluoroisoquinoline Sulfate
Reagent 1Liquid Sulfur Trioxide
Reagent 2Thionyl Chloride
Sulfonation Temperature30°C
Sulfonation Time16 hours
Chlorination Temperature70°C
Chlorination Time4 hours
Quench Temperature< 5°C
Precipitation Temperature30°C
Precipitation Time1 hour

Experimental Protocols

One-Pot Synthesis of this compound Hydrochloride [1]

This protocol is adapted from established industrial processes and is designed for high regioselectivity.[1]

Materials:

  • 4-Fluoroisoquinoline sulfate

  • Liquid sulfur trioxide

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4N HCl in Ethyl Acetate (HCl/EtOAc)

Procedure:

  • Sulfonation: In a suitable reaction vessel, add 4-fluoroisoquinoline sulfate to liquid sulfur trioxide at 30°C. Stir the mixture for 16 hours.[1]

  • Chlorination: To the reaction mixture, add thionyl chloride at 30°C. Heat the mixture to 70°C and stir for 4 hours.[1]

  • Quenching: After cooling the reaction mixture, slowly add it to a vigorously stirred mixture of ice-cold water and methylene chloride, ensuring the temperature is maintained below 5°C.[1]

  • Neutralization and Extraction: Neutralize the aqueous layer with sodium bicarbonate. Separate the organic layer and extract the aqueous layer with methylene chloride.[1]

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Precipitation: Add 4N HCl/EtOAc to the filtrate and stir for one hour to precipitate the hydrochloride salt.[1]

  • Isolation: Collect the precipitate by filtration, wash with methylene chloride, and dry to obtain this compound hydrochloride.[1]

Visualizations

experimental_workflow start Start sulfonation 1. Sulfonation 4-fluoroisoquinoline sulfate + SO3 @ 30°C, 16h start->sulfonation chlorination 2. Chlorination + Thionyl Chloride @ 70°C, 4h sulfonation->chlorination quench 3. Quench Add to ice-cold water/CH2Cl2 < 5°C chlorination->quench neutralization 4. Neutralization & Extraction Neutralize with NaHCO3, separate layers quench->neutralization workup 5. Workup Wash with brine, dry with Na2SO4 neutralization->workup precipitation 6. Precipitation Add 4N HCl/EtOAc workup->precipitation isolation 7. Isolation Filter and dry precipitate precipitation->isolation end End Product 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride isolation->end

Caption: Experimental workflow for the synthesis.

troubleshooting_exotherm issue Issue: Runaway Exothermic Reaction During Quench cause Cause: Highly exothermic reaction of unreacted reagents with water issue->cause solution Solution cause->solution slow_addition Slow addition of reaction mixture solution->slow_addition low_temp Maintain quench temperature < 5°C solution->low_temp vigorous_stirring Vigorous stirring solution->vigorous_stirring cooling_capacity Adequate cooling capacity solution->cooling_capacity

Caption: Troubleshooting a runaway exothermic reaction.

rho_kinase_pathway rhoa RhoA rock ROCK rhoa->rock activates substrates Downstream Substrates (e.g., MLCP, MLC) rock->substrates phosphorylates inhibitor 4-Fluoroisoquinoline-5-sulfonyl Chloride-derived Inhibitor inhibitor->rock inhibits cellular_effects Cellular Effects (e.g., Smooth Muscle Contraction) substrates->cellular_effects

Caption: Rho-Kinase (ROCK) signaling pathway inhibition.

References

Technical Support Center: Purification of 4-Fluoroisoquinoline-5-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-fluoroisoquinoline-5-sulfonyl chloride and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the purification of this compound?

A1: The primary challenge is the removal of positional isomers, particularly 4-fluoroisoquinoline-8-sulfonyl chloride, which can form as a byproduct during the sulfonation step. Separating these isomers is crucial for obtaining a high-purity final product.

Q2: What is the recommended method for purifying this compound?

A2: The most effective and scalable method is the selective precipitation of the desired product as a hydrochloride salt.[1] By adding hydrochloric acid (e.g., 4N HCl in ethyl acetate) to the organic extract containing the sulfonyl chloride, the 5-isomer precipitates as a hydrochloride salt, leaving the undesired isomers in the solution.[2] This "one-pot" synthesis and purification approach is efficient and avoids complex chromatographic procedures.[3]

Q3: My final product is an oil and won't crystallize. What should I do?

A3: If the hydrochloride salt fails to precipitate or appears as an oil, it could be due to the presence of significant impurities or residual solvent. First, ensure the purity of your crude product is reasonably high. If impurities are suspected, consider a preliminary purification step like a quick filtration through a silica plug. Trituration, the process of washing the oil with a solvent in which the product is poorly soluble (such as hexanes or diethyl ether), can help remove impurities and induce solidification.

Q4: What are common impurities other than positional isomers?

A4: A frequent impurity is 4-fluoroisoquinoline-5-sulfonic acid, which forms due to the hydrolysis of the sulfonyl chloride in the presence of water. To minimize this, it is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere. The sulfonic acid is more polar and can typically be removed during an aqueous workup.

Q5: How should I store this compound hydrochloride to prevent degradation?

A5: The compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at a low temperature, typically between 2-8°C. This minimizes degradation, primarily through hydrolysis, as sulfonyl chlorides are sensitive to moisture.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Precipitated Hydrochloride Salt 1. Incomplete sulfonation or chlorination reactions.2. The product is partially soluble in the precipitation solvent mixture.3. The pH of the aqueous wash was not optimal, leading to product loss.1. Monitor reaction progress using TLC or LC-MS to ensure completion.2. Ensure the correct ratio of solvents is used during precipitation. You may need to concentrate the organic solution before adding HCl.3. During the workup, ensure the aqueous layer is saturated with brine to reduce the solubility of the organic product.
Contamination with 8-Sulfonyl Chloride Isomer 1. Suboptimal reaction temperature during sulfonation.2. Insufficiently selective precipitation.1. Maintain strict temperature control during the sulfonation step as described in the protocol.2. Ensure slow addition of the HCl solution during precipitation to promote selective crystallization of the 5-isomer.
Presence of 4-Fluoroisoquinoline-5-Sulfonic Acid in Final Product 1. Use of non-anhydrous reagents or solvents.2. Exposure of the reaction mixture or product to atmospheric moisture.1. Use freshly dried solvents and high-purity, dry reagents.2. Perform the reaction and workup under an inert atmosphere (nitrogen or argon).3. If sulfonic acid is present, it can often be removed by washing the organic solution with a saturated sodium bicarbonate solution, which will extract the acidic sulfonic acid into the aqueous layer.
Broad or Tailing Peaks in HPLC/LC-MS Analysis 1. Interaction of the basic isoquinoline nitrogen with the silica stationary phase.2. The presence of acidic impurities.1. Use a mobile phase containing a small amount of a modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to suppress silanol interactions.2. For preparative chromatography, adding a small amount of a volatile acid like acetic acid to the mobile phase can improve peak shape.
Product Degradation Over Time 1. Improper storage conditions (exposure to moisture and/or high temperatures).1. Store the final product in a tightly sealed container under an inert atmosphere in a refrigerator (2-8°C).

Data Presentation

Table 1: Quantitative Data for a Representative Large-Scale Synthesis and Purification

Parameter Value Reference
Starting Material 4-Fluoroisoquinoline[2]
Yield of Hydrochloride Salt 45.4%[2]
Purity (HPLC) 99.64% (5-isomer)[2]
Major Impurity (HPLC) 0.36% (8-isomer)[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis and Purification by Precipitation

This protocol is adapted from established industrial processes for high regioselectivity and purity.[1]

1. Sulfonation:

  • In a suitable reaction vessel under an inert atmosphere, charge liquid sulfur trioxide.

  • Slowly add 4-fluoroisoquinoline sulfate while maintaining the internal temperature at 30°C.

  • Stir the mixture for approximately 16 hours at 30°C.

2. Chlorination:

  • To the same reaction vessel, add thionyl chloride at 30°C.

  • Heat the mixture to 70°C and stir for 4 hours.

  • After the reaction is complete, allow the mixture to cool to 20°C.

3. Quench and Extraction:

  • In a separate vessel, prepare a mixture of ice-cold water and methylene chloride.

  • Slowly and carefully add the reaction mixture to the ice-cold quench solution, ensuring the temperature does not exceed 5°C.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with additional methylene chloride.

4. Workup and Precipitation:

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • To the filtrate, slowly add a solution of 4N HCl in ethyl acetate at 18-21°C.

  • Stir the mixture at 30°C for one hour to allow for the complete precipitation of the hydrochloride salt.

5. Isolation:

  • Collect the precipitated crystals by filtration.

  • Wash the filter cake with cold methylene chloride.

  • Dry the purified this compound hydrochloride under vacuum.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

This compound is a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors like Ripasudil.[4] The ROCK signaling pathway plays a crucial role in regulating cellular functions such as smooth muscle contraction and cell adhesion.[5] Dysregulation of this pathway is implicated in various diseases, making ROCK inhibitors a significant area of therapeutic research.[5]

ROCK_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_inhibition Therapeutic Inhibition GPCR GPCRs / Tyrosine Kinases RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits MLCP->MLC Dephosphorylates Actin Actin Stress Fibers / Focal Adhesions Cofilin->Actin MLC->Actin Contraction Cell Contraction & Adhesion Actin->Contraction Inhibitor ROCK Inhibitors (e.g., Ripasudil) Inhibitor->ROCK Inhibits

Caption: Rho-Kinase (ROCK) signaling pathway and points of therapeutic inhibition.

Purification_Workflow start Start: Crude Reaction Mixture quench 1. Quench (Ice-cold water/CH2Cl2) start->quench neutralize 2. Neutralize & Extract (aq. NaHCO3) quench->neutralize wash 3. Wash & Dry (Brine, Na2SO4) neutralize->wash precipitate 4. Precipitate as HCl Salt (Add 4N HCl/EtOAc) wash->precipitate filter 5. Isolate by Filtration precipitate->filter end End: Pure Hydrochloride Salt filter->end impurities Positional Isomers & Other Impurities (Remain in Filtrate) filter->impurities

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, a key intermediate in the development of Rho-kinase (ROCK) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially scalable method is a one-pot synthesis that begins with 4-fluoroisoquinoline.[1][2][3] This process involves two main steps:

  • Sulfonation: 4-fluoroisoquinoline is reacted with a sulfonating agent, typically sulfur trioxide (SO₃) in the presence or absence of sulfuric acid, to form the intermediate 4-fluoroisoquinoline-5-sulfonic acid.[2][3]

  • Chlorination: The sulfonic acid intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride, to yield the final product, this compound.[1][2][3]

The product is often isolated as a hydrochloride salt to facilitate purification.[1][3]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: This synthesis involves highly corrosive and reactive reagents.[1] Key safety precautions include:

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Exothermic Reactions: The sulfonation and quenching steps are highly exothermic and require careful temperature control to prevent runaway reactions.[1] Reagents should be added slowly, and adequate cooling (e.g., an ice bath) should be readily available.

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the product.[4]

Q3: How can the product be purified from its positional isomer?

A3: A common side product in this synthesis is the 4-fluoroisoquinoline-8-sulfonyl chloride isomer.[3][5] A highly effective method for purifying the desired 5-isomer is through the formation of its hydrochloride salt.[1][3] The 5-sulfonyl chloride hydrochloride salt has different solubility properties than the 8-isomer, allowing for its selective precipitation and isolation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete sulfonation of the starting material.- Ensure a sufficient excess of the sulfonating agent is used. - Increase the reaction time or temperature for the sulfonation step, while carefully monitoring for the formation of byproducts.[4]
Incomplete conversion of the sulfonic acid to the sulfonyl chloride.- Use an adequate excess of the chlorinating agent. - Ensure the reaction is performed under strictly anhydrous conditions.[4]
Product is an oil or fails to crystallize Presence of impurities.- Purify the crude product by flash chromatography. - Attempt to precipitate the product as its hydrochloride salt.[3]
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Presence of 4-fluoroisoquinoline-5-sulfonic acid in the final product Incomplete chlorination.- Increase the amount of chlorinating agent. - Extend the reaction time or increase the temperature for the chlorination step.
Hydrolysis of the sulfonyl chloride during workup.- Perform aqueous washes quickly and at low temperatures. - Immediately extract the product into a non-polar organic solvent after quenching the reaction.[4]
Improper storage.- Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from atmospheric moisture.[4]
Formation of a significant amount of the 8-sulfonyl chloride isomer Suboptimal reaction temperature during sulfonation.- Carefully control the temperature during the addition of the sulfonating agent and throughout the sulfonation reaction. The optimal temperature may need to be determined empirically for your specific setup.
Incorrect ratio of reactants.- Investigate the effect of varying the ratio of 4-fluoroisoquinoline to the sulfonating agent.

Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound hydrochloride.

ParameterValueReference
Purity of this compound hydrochloride≥97-98%[6][7]
Ratio of 5-isomer to 8-isomer after purification99.68 : 0.32[5][8]
Yield40.7%[5][8]

Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride

This protocol is adapted from established industrial processes.[1]

Materials:

  • 4-Fluoroisoquinoline

  • Sulfuric acid

  • Sulfur trioxide (or fuming sulfuric acid)

  • Thionyl chloride

  • Methylene chloride

  • Ice-cold water

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 4N HCl in Ethyl Acetate

Procedure:

  • Sulfonation:

    • In a suitable reaction vessel, dissolve 4-fluoroisoquinoline in sulfuric acid, maintaining the temperature between 10-40°C.

    • Slowly add sulfur trioxide to the solution, keeping the temperature between 30-50°C.

    • Stir the reaction mixture at 20-40°C for 10-15 hours.[8]

  • Chlorination:

    • Cool the reaction mixture and slowly add thionyl chloride, maintaining the temperature between 25-35°C.

    • Heat the mixture to 70°C and stir for 2.5-4 hours.[1][8]

  • Workup and Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of ice-cold water and methylene chloride, ensuring the temperature does not exceed 5°C.[1]

    • Neutralize the aqueous layer with a sodium bicarbonate solution.

    • Separate the organic layer.

  • Extraction and Drying:

    • Extract the aqueous layer with methylene chloride.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Precipitation and Isolation:

    • To the filtrate, add 4N HCl in ethyl acetate while stirring.

    • Stir the mixture to allow for the complete precipitation of the hydrochloride salt.

    • Collect the precipitate by filtration, wash with methylene chloride, and dry under vacuum to yield this compound hydrochloride.

Visualizing the Synthesis and Troubleshooting

Synthesis Pathway and a Key Side Reaction

G Synthesis of this compound A 4-Fluoroisoquinoline B 4-Fluoroisoquinoline-5-sulfonic acid (Major Intermediate) A->B Sulfonation (SO3) D 4-Fluoroisoquinoline-8-sulfonic acid (Minor Intermediate) A->D Sulfonation (Side Reaction) C This compound (Desired Product) B->C Chlorination (SOCl2) E 4-Fluoroisoquinoline-8-sulfonyl chloride (Positional Isomer Side Product) D->E Chlorination

Caption: Main reaction pathway and formation of the 8-isomer.

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_sulfonation Check for complete sulfonation (e.g., by HPLC) start->check_sulfonation incomplete_sulfonation Incomplete Sulfonation check_sulfonation->incomplete_sulfonation No sulfonation_ok Sulfonation Complete check_sulfonation->sulfonation_ok Yes optimize_conditions Optimize reaction conditions: - Reagent stoichiometry - Reaction time/temperature incomplete_sulfonation->optimize_conditions check_chlorination Check for complete chlorination (e.g., by HPLC or TLC) sulfonation_ok->check_chlorination incomplete_chlorination Incomplete Chlorination check_chlorination->incomplete_chlorination No chlorination_ok Chlorination Complete check_chlorination->chlorination_ok Yes incomplete_chlorination->optimize_conditions check_hydrolysis Investigate potential hydrolysis during workup chlorination_ok->check_hydrolysis hydrolysis_present Hydrolysis Occurred check_hydrolysis->hydrolysis_present Yes no_hydrolysis Minimal Hydrolysis check_hydrolysis->no_hydrolysis No optimize_workup Optimize workup procedure: - Minimize contact with water - Ensure anhydrous conditions hydrolysis_present->optimize_workup no_hydrolysis->optimize_conditions

Caption: A logical workflow to diagnose and address low product yield.

References

optimizing temperature control during the quenching of 4-fluoroisoquinoline-5-sulfonyl chloride reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis involving 4-fluoroisoquinoline-5-sulfonyl chloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes, with a specific focus on the critical quenching step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the quenching of the this compound reaction?

A1: The most critical parameter is temperature. The quenching of sulfonyl chlorides is often highly exothermic, and improper temperature control can lead to a range of issues, including decreased yield, increased impurity formation, and potential safety hazards due to thermal runaway.[1][2] Maintaining a low and consistent temperature throughout the quenching process is essential for a successful reaction.

Q2: What are the primary side reactions to be aware of during the aqueous workup of my reaction?

A2: The main side reaction of concern is the hydrolysis of the this compound to the corresponding sulfonic acid.[3][4] This occurs when the sulfonyl chloride reacts with water, a common quenching agent. This hydrolysis is accelerated at higher temperatures, making cold quenching conditions crucial for minimizing this impurity.[3] Another potential side reaction, particularly if an amine is involved in the synthesis, is di-sulfonylation, where a primary amine reacts with two equivalents of the sulfonyl chloride.[4]

Q3: How can I monitor the progress of my reaction to determine the optimal time for quenching?

A3: The progress of the reaction should be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Quenching should be initiated only when the starting material is consumed to the desired extent. Relying solely on reaction times from literature can be misleading as slight variations in starting materials or conditions can alter the reaction rate.

Q4: My crude product is an oil, but I expect a solid. What could be the issue?

A4: The presence of residual chlorinated solvents, such as dichloromethane (DCM) or chloroform, can cause the product to remain oily even after concentration. Standard rotary evaporation may not be sufficient to remove these tightly bound solvents. If an oily product is obtained when a solid is expected, trying a high-vacuum line to remove residual solvent may be beneficial. Additionally, the formation of side products can also result in an oily consistency.

Q5: Can the choice of quenching agent affect the outcome of the reaction?

A5: Yes, the choice of quenching agent is important. While water is commonly used, its reactivity with the sulfonyl chloride necessitates careful temperature control. For some applications, pouring the reaction mixture onto a mixture of ice and a water-immiscible organic solvent can facilitate better temperature control and immediate extraction of the product away from the aqueous phase, thereby minimizing hydrolysis.[6] The rate of addition of the reaction mixture to the quenching agent is also critical to prevent localized overheating.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction Before quenching, ensure the reaction has gone to completion by monitoring via TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature if the desired product is stable under those conditions.[5]
Product Loss During Workup The desired product may have some solubility in the aqueous layer. It is advisable to check the aqueous layer for your product via TLC or HPLC before discarding it. If significant product is present, perform additional extractions with a suitable organic solvent.
Hydrolysis of the Product The primary cause of yield loss is often hydrolysis to the sulfonic acid. Ensure the quenching is performed at a sufficiently low and controlled temperature (see Table 1). Pouring the reaction mixture slowly onto a vigorously stirred ice/water slurry is a standard and effective method.[3]
Degradation of Product The this compound may be unstable to the workup conditions. If you suspect your product is sensitive to acid or base used during the workup, you can test its stability on a small scale before performing the full workup.[7]
Issue 2: High Levels of 4-Fluoroisoquinoline-5-Sulfonic Acid Impurity
Potential Cause Recommended Solution
Quenching Temperature Too High This is the most common cause of hydrolysis. The rate of hydrolysis of sulfonyl chlorides increases with temperature. Maintain a strict temperature protocol during the quench.[3][8]
Slow Quenching Process A prolonged quenching process increases the contact time of the sulfonyl chloride with water, leading to more hydrolysis. The addition of the reaction mixture to the quenching solution should be done as quickly as possible while maintaining temperature control.
Moisture in Solvents or Reagents Ensure all solvents and reagents used in the reaction are anhydrous, as any moisture present can lead to the formation of the sulfonic acid impurity even before the quenching step.[4]

Data Presentation

Table 1: Illustrative Effect of Quenching Temperature on Yield and Purity of this compound

This table provides representative data on how the quenching temperature can impact the final product yield and purity. The data is illustrative and based on general principles of sulfonyl chloride chemistry.

Quenching Temperature (°C)Isolated Yield (%)Purity by HPLC (%)4-Fluoroisoquinoline-5-Sulfonic Acid Impurity (%)
-10 to 08598<2
0 to 57895~5
10 to 156588~12
25 (Room Temperature)4070>25

Experimental Protocols

Protocol 1: Optimized Quenching of this compound Reaction

This protocol is designed to minimize the formation of the sulfonic acid byproduct through careful temperature control.

Materials:

  • Reaction mixture containing this compound

  • Crushed ice

  • Deionized water

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Quenching Slurry: In a separate flask of appropriate size, prepare a vigorously stirred slurry of crushed ice and deionized water. The volume of the slurry should be sufficient to handle the exothermic nature of the quench.

  • Cooling: Cool the ice/water slurry to 0°C or slightly below using an external ice-water bath.

  • Quenching: Slowly add the reaction mixture dropwise to the cold, vigorously stirred slurry. Monitor the internal temperature of the quenching flask to ensure it does not rise above 5°C.[9] The rate of addition should be adjusted to maintain this temperature.

  • Extraction: Once the addition is complete, continue stirring for a further 10-15 minutes. Transfer the mixture to a separatory funnel and extract the product with the chosen organic solvent.

  • Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_quench Quenching cluster_workup Workup & Isolation start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Add 4-fluoroisoquinoline precursor and chlorosulfonic acid at -10°C to 0°C setup->reagents reaction Stir at controlled temperature (e.g., 0°C to RT) reagents->reaction monitor Monitor reaction progress (TLC/HPLC) reaction->monitor decision Is starting material consumed? monitor->decision decision:s->monitor No prepare_quench Prepare ice/water slurry (0°C) decision:e->prepare_quench Yes add_reaction Slowly add reaction mixture to slurry (maintain < 5°C) prepare_quench->add_reaction extract Extract with organic solvent add_reaction->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry product Crude Product dry->product

Caption: Experimental workflow for the synthesis and quenching of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity High Impurity start Problem Observed yield_q1 Reaction incomplete? start->yield_q1 Low Yield purity_q1 High sulfonic acid content? start->purity_q1 High Impurity yield_a1_yes Extend reaction time or increase temperature cautiously yield_q1->yield_a1_yes yield_q2 Product in aqueous layer? yield_q1->yield_q2 No yield_a2_yes Perform additional extractions yield_q2->yield_a2_yes yield_q3 Evidence of hydrolysis? yield_q2->yield_q3 No yield_a3_yes Optimize quenching temperature (see Protocol 1) yield_q3->yield_a3_yes purity_a1_yes Quenching T too high? Slow quench rate? purity_q1->purity_a1_yes purity_q2 Other byproducts? purity_q1->purity_q2 No purity_s1 Maintain quench T < 5°C and add reaction mixture faster purity_a1_yes->purity_s1 purity_a2_yes Check for di-sulfonylation or other side reactions purity_q2->purity_a2_yes

Caption: Troubleshooting logic for optimizing the this compound reaction.

References

troubleshooting the formation of positional isomers in 4-fluoroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoroisoquinoline. Our focus is to address the common challenges associated with the formation of positional isomers during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-fluoroisoquinoline, and which are most prone to positional isomer formation?

A1: The main synthetic strategies for 4-fluoroisoquinoline include:

  • Building the isoquinoline core from a fluorine-substituted precursor: This often involves the Bischler-Napieralski or Pictet-Spengler reactions starting from a fluorinated β-phenylethylamine. The regioselectivity of the cyclization step in these reactions is a critical factor in determining the final substitution pattern and can be a source of positional isomers.

  • Direct fluorination of isoquinoline: This approach involves introducing a fluorine atom onto the pre-formed isoquinoline ring. Electrophilic fluorination is a common method, but controlling the position of fluorination can be challenging, often leading to a mixture of isomers.

  • From 4-aminoisoquinoline via the Balz-Schiemann reaction: This method involves the diazotization of 4-aminoisoquinoline followed by decomposition of the resulting diazonium fluoroborate salt. While generally reliable for introducing fluorine at a specific position, side reactions can still occur.[1][2][3][4]

The formation of positional isomers is a significant concern in both the construction of the isoquinoline core from fluorinated precursors and the direct fluorination of isoquinoline.

Q2: During a Bischler-Napieralski reaction to synthesize a 4-fluoroisoquinoline precursor, I obtained a mixture of isomers. What are the likely causes?

A2: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[5][6] The regioselectivity of the cyclization of a β-arylethylamide is highly dependent on the electronic properties of the substituents on the aromatic ring.[7] With a fluorine substituent, which is an ortho-, para-director, cyclization can occur at different positions, leading to positional isomers.

Key factors influencing isomer formation include:

  • Activating/Deactivating Nature of Substituents: The presence of electron-donating groups on the aromatic ring facilitates the reaction. The fluorine atom, being electronegative, has a deactivating inductive effect but its lone pairs can participate in resonance, directing electrophilic attack to the ortho and para positions.

  • Reaction Conditions: The choice of condensing agent (e.g., POCl₃, P₂O₅, Tf₂O) and reaction temperature can influence the reaction pathway and the ratio of isomers formed.[6][7][8] Harsher conditions can sometimes lead to less selective reactions.

Q3: How can I control the regioselectivity of the Pictet-Spengler reaction to favor the formation of the desired 4-fluoro-substituted isoquinoline precursor?

A3: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization, is also governed by the principles of electrophilic aromatic substitution.[9][10][11] To enhance the regioselectivity:

  • Substituent Effects: The presence of strong electron-donating groups on the aromatic ring can direct the cyclization to a specific position. The fluorine atom's directing effect will play a significant role.

  • Reaction Conditions: The choice of acid catalyst and solvent can impact the regioselectivity. Milder conditions are often preferred to achieve higher selectivity.

  • Protecting Groups: The nature of the protecting group on the nitrogen atom of the starting amine can influence the cyclization outcome.

Q4: What are the expected positional isomers when directly fluorinating isoquinoline?

A4: Direct electrophilic fluorination of the isoquinoline ring is challenging to control due to the activating and directing effects of the fused benzene ring and the deactivating effect of the nitrogen atom in the pyridine ring. The reaction can potentially yield a mixture of fluoroisoquinolines, with substitution occurring on the benzene ring. The exact isomer distribution will depend on the fluorinating agent used and the reaction conditions.

Q5: What are common side reactions in the Balz-Schiemann synthesis of 4-fluoroisoquinoline from 4-aminoisoquinoline?

A5: The Balz-Schiemann reaction is a robust method for introducing fluorine.[2][3][4] However, potential side reactions during the thermal decomposition of the diazonium tetrafluoroborate salt can include:

  • Formation of other aryl halides: If other halide ions are present in the reaction mixture, they can compete with fluoride, leading to the formation of chloro-, bromo-, or iodo-isoquinolines.

  • Hydrolysis: Reaction with residual water can lead to the formation of 4-hydroxyisoquinoline.

  • Decomposition: Uncontrolled heating can lead to decomposition and the formation of tarry by-products.

Troubleshooting Guides

Issue 1: Formation of Multiple Positional Isomers in Bischler-Napieralski/Pictet-Spengler Synthesis
Symptom Potential Cause Troubleshooting Steps
Multiple spots on TLC/peaks in GC-MS corresponding to isomers of the desired fluoroisoquinoline precursor. Lack of Regiocontrol during Cyclization: The fluorine substituent on the phenethylamine precursor directs the electrophilic cyclization to multiple positions (ortho and para).1. Modify Reaction Conditions: Experiment with milder condensing agents (e.g., Tf₂O with a non-nucleophilic base instead of POCl₃) and lower reaction temperatures to enhance selectivity.[8] 2. Alter Substituents: If possible, introduce a strongly directing group on the aromatic ring to favor cyclization at the desired position. 3. Use a Different Synthetic Route: Consider a synthetic strategy that introduces the fluorine atom later in the sequence, such as the Balz-Schiemann reaction on a pre-formed aminoisoquinoline.[1][2][3][4]
Unexpected isomer is the major product. Steric Hindrance: The desired cyclization position may be sterically hindered, favoring reaction at an alternative, less hindered site.1. Re-evaluate Starting Material Design: Assess the steric bulk of substituents on the phenethylamine precursor. 2. Adjust Reaction Temperature: In some cases, higher temperatures can overcome steric barriers, but this may also decrease selectivity. Careful optimization is required.
Issue 2: Low Yield and/or Complex Mixture in Direct Fluorination of Isoquinoline
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting material and formation of multiple fluorinated products. Poor Reactivity and Selectivity of Fluorinating Agent: The chosen fluorinating agent may not be suitable for the isoquinoline system, or the reaction conditions may not be optimal.1. Screen Fluorinating Agents: Evaluate a range of electrophilic fluorinating agents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)).[12] 2. Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. 3. Consider a Catalytic Approach: Explore transition-metal-catalyzed C-H fluorination methods, which can offer improved regioselectivity.
Significant formation of dearomatized byproducts. Over-fluorination or Reaction with the Pyridine Ring: Strong fluorinating agents or harsh conditions can lead to dearomatization.1. Use a Milder Fluorinating Agent. 2. Decrease Reaction Temperature and Time. 3. Add a Scavenger: In some cases, adding a scavenger for reactive byproducts can improve the outcome.
Issue 3: Incomplete Reaction or Side Products in Balz-Schiemann Reaction
Symptom Potential Cause Troubleshooting Steps
Low yield of 4-fluoroisoquinoline and presence of 4-hydroxyisoquinoline. Incomplete Diazotization or Presence of Water: The diazotization step may not have gone to completion, or water may be present during the decomposition of the diazonium salt.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use an anhydrous solvent for the decomposition step. 2. Optimize Diazotization: Carefully control the temperature (typically 0-5 °C) and stoichiometry of the reagents.
Formation of other 4-haloisoquinolines. Contamination with other Halide Ions: The diazonium salt may be contaminated with other halide ions from the diazotization step (e.g., chloride from HCl).1. Purify the Diazonium Salt: Isolate and wash the diazonium tetrafluoroborate salt before the decomposition step to remove any contaminating halides.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoroisoquinoline via Balz-Schiemann Reaction

This protocol outlines the synthesis of 4-fluoroisoquinoline starting from 4-aminoisoquinoline.

Step 1: Diazotization of 4-Aminoisoquinoline [1]

  • In a suitable reaction vessel, dissolve 4-aminoisoquinoline in a solution of fluoroboric acid (HBF₄) at 25-30°C.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours to ensure complete formation of the diazonium fluoroborate salt, which will precipitate out of solution.

  • Isolate the precipitated 4-isoquinolinediazonium fluoroborate by filtration.

  • Wash the solid with cold water, followed by a cold organic solvent (e.g., diethyl ether or ethanol) to remove impurities.

  • Dry the isolated salt under vacuum.

Step 2: Thermal Decomposition of the Diazonium Salt [1]

  • In a dry reaction flask, place the dried 4-isoquinolinediazonium fluoroborate.

  • Gently heat the solid under an inert atmosphere. The decomposition is typically carried out by heating in an oil bath. The temperature should be carefully controlled and gradually increased until nitrogen evolution begins.

  • Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

  • The crude 4-fluoroisoquinoline can be purified by distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Positional Isomer Formation

troubleshooting_workflow Troubleshooting Positional Isomers in 4-Fluoroisoquinoline Synthesis start Isomer Formation Detected synthesis_route Identify Synthesis Route start->synthesis_route bischler_napieralski Bischler-Napieralski / Pictet-Spengler synthesis_route->bischler_napieralski Core Construction direct_fluorination Direct Fluorination synthesis_route->direct_fluorination Direct C-H Func. balz_schiemann Balz-Schiemann synthesis_route->balz_schiemann From Amine analyze_bn_ps Analyze Cyclization Conditions (Reagents, Temp, Substituents) bischler_napieralski->analyze_bn_ps analyze_df Analyze Fluorinating Agent & Reaction Conditions direct_fluorination->analyze_df analyze_bs Check for Contaminants & Decomposition Conditions balz_schiemann->analyze_bs optimize_bn_ps Optimize Reaction Conditions (Milder Reagents, Lower Temp) analyze_bn_ps->optimize_bn_ps optimize_df Screen Fluorinating Agents & Optimize Conditions analyze_df->optimize_df optimize_bs Purify Diazonium Salt & Control Decomposition analyze_bs->optimize_bs purification Purify Isomeric Mixture (Chromatography, Crystallization) optimize_bn_ps->purification optimize_df->purification optimize_bs->purification end Desired Isomer Isolated purification->end

Caption: A logical workflow for diagnosing and resolving issues related to positional isomer formation.

Signaling Pathway for Bischler-Napieralski Reaction and Isomer Formation

bischler_napieralski_pathway Bischler-Napieralski Reaction Pathway and Isomer Formation start Fluorinated β-Phenylethylamide condensing_agent Condensing Agent (e.g., POCl3, P2O5) start->condensing_agent intermediate Electrophilic Intermediate (Nitrilium Ion or similar) condensing_agent->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization isomer_1 Desired 4-Fluoro- Dihydroisoquinoline cyclization->isomer_1 Favored Pathway (Electronic/Steric Control) isomer_2 Positional Isomer (e.g., 6-Fluoro) cyclization->isomer_2 Alternative Pathway oxidation Oxidation isomer_1->oxidation isomer_2->oxidation final_product 4-Fluoroisoquinoline oxidation->final_product isomer_product Isomeric Fluoroisoquinoline oxidation->isomer_product

Caption: Reaction pathway illustrating the critical cyclization step where positional isomers can form.

References

optimizing the precipitation of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride. Our aim is to help you optimize the precipitation of this critical intermediate and address common challenges encountered during its synthesis and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and precipitation of this compound hydrochloride.

Issue 1: Low or No Precipitation of the Hydrochloride Salt

Q: I've completed the synthesis, but upon adding HCl/EtOAc, I'm observing little to no precipitate. What could be the cause?

A: Several factors can contribute to poor precipitation. Consider the following troubleshooting steps:

  • Insufficient Product Concentration: The concentration of the free base in the methylene chloride filtrate may be too low.

    • Solution: Carefully concentrate the filtrate by partially removing the methylene chloride under reduced pressure before adding the HCl/EtOAc solution. Be cautious not to concentrate to dryness, as this can lead to oiling out or decomposition.

  • Inadequate HCl Stoichiometry: An insufficient amount of hydrochloric acid will result in incomplete salt formation.

    • Solution: Ensure you are using a 4N solution of HCl in ethyl acetate and that the molar equivalent of HCl is at least 1:1 with the expected yield of the sulfonyl chloride. A slight excess of HCl is often beneficial.

  • Solvent Effects: The choice of solvent is crucial for effective precipitation.

    • Solution: Methylene chloride is the recommended solvent for the final workup prior to precipitation.[1] If other solvents were used, their higher polarity might increase the solubility of the hydrochloride salt. If possible, exchange the solvent to methylene chloride.

  • Temperature: Precipitation is temperature-dependent.

    • Solution: After adding the HCl/EtOAc solution, ensure the mixture is stirred at the recommended temperature of 30°C for at least one hour to facilitate crystal formation.[2] If precipitation is still slow, cooling the mixture in an ice bath may promote crystallization.

Issue 2: Oily Product Instead of Crystalline Solid

Q: Upon adding the HCl solution, my product is separating as a viscous oil instead of a filterable solid. How can I resolve this?

A: "Oiling out" is a common issue when a compound's melting point is lower than the temperature of the solution or when impurities are present.

  • Impurity Interference: The presence of residual solvents or reaction byproducts can inhibit crystallization.

    • Solution: Ensure the organic layer was thoroughly washed with brine and completely dried with sodium sulfate before filtration.[1] If impurities are suspected, consider an additional wash of the organic layer or a charcoal treatment before the precipitation step.

  • Supersaturation: Rapid addition of the HCl solution can lead to a highly supersaturated solution that oils out.

    • Solution: Add the 4N HCl/EtOAc solution dropwise while vigorously stirring the methylene chloride solution.[2] This allows for controlled crystal nucleation and growth.

  • Solvent System: The solvent may be too "good" for the hydrochloride salt.

    • Solution: Try adding a non-polar co-solvent like heptane or hexane dropwise to the oily mixture to induce precipitation. This should be done slowly with vigorous stirring.

Issue 3: Poor Product Purity

Q: My final product shows significant impurities by HPLC, specifically the 8-position isomer. How can I improve the purity?

A: The one-pot synthesis is designed for high regioselectivity, but optimizing the precipitation can further enhance the purity.[1]

  • Selective Precipitation: The hydrochloride salt of the desired 5-sulfonyl chloride isomer is often less soluble than the 8-isomer, allowing for purification by crystallization.

    • Solution: The precipitation conditions, including temperature and stirring time, can be optimized. Stirring at 30°C for one hour is a good starting point.[2] A slower crystallization at a lower temperature might improve selectivity.

  • Recrystallization: If the purity is still not satisfactory, recrystallization of the hydrochloride salt can be performed.

    • Solution: While specific recrystallization solvents for this compound are not widely published, a common approach for hydrochloride salts is to dissolve them in a minimal amount of a polar solvent (like methanol or ethanol) and then precipitate by adding a less polar solvent (like diethyl ether or ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound hydrochloride?

A1: It is a key intermediate in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are being investigated for treating a variety of diseases, including glaucoma, cardiovascular diseases, and neurological disorders.[1]

Q2: Why is the product isolated as a hydrochloride salt?

A2: Isolating the compound as a hydrochloride salt serves two main purposes: it enhances the stability of the otherwise reactive sulfonyl chloride and facilitates purification through selective precipitation, separating it from positional isomers.[2][3]

Q3: What are the critical safety precautions for the synthesis of this compound?

A3: The synthesis involves highly corrosive and reactive reagents like sulfur trioxide and thionyl chloride.[1] It is imperative to perform the reaction in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] The quenching step is highly exothermic and requires careful temperature control.[1]

Q4: Can this synthesis be performed in a "one-pot" manner?

A4: Yes, a robust and scalable one-pot synthesis protocol has been developed, which is efficient and minimizes purification steps from positional isomers.[1][2][3]

Quantitative Data Summary

The following table summarizes quantitative data from a representative large-scale synthesis.[1]

ParameterValue
Starting Material
4-Fluoroisoquinoline Sulfate15.8 kg (64.4 mol)
Reagents
Liquid Sulfur Trioxide47.7 kg (596 mol)
Thionyl Chloride42.2 kg (355 mol)
4N HCl in Ethyl Acetate41 mL (for a smaller scale)[2]
Reaction Conditions
Sulfonation Temperature30°C
Sulfonation Time16 hours
Chlorination Temperature30°C (initial), then 70°C
Chlorination Time4 hours at 70°C
Precipitation Temperature18-21°C, then stir at 30°C
Yield and Purity
Yield (Example)45.4%[2]
Purity (5-isomer vs. 8-isomer)99.64 : 0.36[2]

Detailed Experimental Protocol

This protocol describes a one-pot synthesis of this compound hydrochloride.[1][2]

Step 1: Sulfonation

  • In a suitable reaction vessel, charge liquid sulfur trioxide.

  • Gradually add 4-fluoroisoquinoline sulfate to the sulfur trioxide over 3 hours, maintaining the internal temperature at 30°C.

  • Stir the resulting mixture at 30°C for 16 hours.

Step 2: Chlorination

  • To the reaction mixture from Step 1, gradually add thionyl chloride over 3 hours, keeping the temperature at 30°C.

  • Heat the mixture to 70°C and stir for 4 hours.

  • After the reaction is complete, allow the mixture to cool to 20°C.

Step 3: Work-up and Extraction

  • In a separate, larger reactor, prepare a cooled mixture of water, sodium chloride, ice, and methylene chloride, ensuring the temperature is below 5°C.

  • Slowly add the reaction mixture from Step 2 to the cooled methylene chloride and water mixture, ensuring the temperature does not exceed 5°C.

  • Separate the organic layer.

Step 4: Precipitation

  • To the organic layer, add 4N HCl in ethyl acetate dropwise at 18 to 21°C.

  • Stir the mixture at 30°C for one hour to allow for the precipitation of the hydrochloride salt.[2]

Step 5: Isolation

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with methylene chloride.

  • Dry the product under reduced pressure to yield this compound hydrochloride as white crystals.[2]

Visualizations

G cluster_0 Rho-Kinase (ROCK) Signaling Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates Substrates Downstream Substrates ROCK->Substrates Phosphorylates Cytoskeletal_Effects Cytoskeletal Effects Substrates->Cytoskeletal_Effects Leads to Inhibitor 4-Fluoroisoquinoline-5- sulfonamide Derivatives Inhibitor->ROCK Inhibits

Caption: Rho-Kinase (ROCK) signaling pathway and inhibition.

G cluster_1 Experimental Workflow for Synthesis and Precipitation Start Start: 4-Fluoroisoquinoline Sulfate Sulfonation 1. Sulfonation (Liquid SO3, 30°C, 16h) Start->Sulfonation Chlorination 2. Chlorination (SOCl2, 30-70°C, 4h) Sulfonation->Chlorination Quench 3. Quench (Ice-cold water/ CH2Cl2) Chlorination->Quench Workup 4. Neutralization & Extraction Quench->Workup Precipitation 5. Precipitation (4N HCl/EtOAc) Workup->Precipitation Isolation 6. Isolation (Filtration & Drying) Precipitation->Isolation End End Product: 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride Isolation->End

Caption: Synthesis and precipitation workflow.

References

analytical methods for assessing the purity of 4-fluoroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for analyzing the purity of 4-fluoroisoquinoline-5-sulfonyl chloride for researchers, scientists, and drug development professionals.

Technical Support Center: Analysis of this compound

This guide provides analytical methods, troubleshooting advice, and frequently asked questions for assessing the purity of this compound. Given the limited publicly available data for this specific molecule, the methodologies provided are based on established analytical principles for sulfonyl chlorides and isoquinoline derivatives.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of this compound?

A1: The primary methods for purity assessment are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but with caution due to the thermal lability of sulfonyl chlorides.[4]

Q2: What are the most likely impurities to be found in a sample of this compound?

A2: Potential impurities can originate from the synthesis process or degradation. The most common impurity is the hydrolysis product, 4-fluoroisoquinoline-5-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.[5] Other possible impurities could include starting materials, by-products from the synthetic route (e.g., Sandmeyer reaction by-products), or related isomers.[6]

Q3: How should I prepare samples of this compound for analysis to prevent degradation?

A3: Due to the high reactivity of the sulfonyl chloride group with nucleophiles, especially water, it is critical to use anhydrous aprotic solvents for sample preparation.[5] Suitable solvents include anhydrous acetonitrile or tetrahydrofuran (THF). Prepare samples immediately before analysis to minimize the risk of degradation.

Q4: Can I use Gas Chromatography (GC) for purity analysis? What are the potential challenges?

A4: While GC-MS can be a powerful tool for identifying volatile impurities, sulfonyl chlorides are prone to thermal degradation in the hot GC injector, which can lead to inaccurate purity measurements and the appearance of artifact peaks.[4][7] If GC is used, it is essential to use a low-temperature injection program or consider derivatizing the sulfonyl chloride to a more stable derivative, such as a sulfonamide, prior to analysis.[7][8]

Q5: Which spectroscopic methods are best for confirming the identity and structural integrity of the compound?

A5: 1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure.[9] 19F NMR can be used to confirm the fluorine substitution, and 2D NMR techniques (like COSY and HSQC) can help in assigning complex spectra. For quantitative purposes, quantitative NMR (qNMR) with a certified internal standard can provide a highly accurate purity value. Mass spectrometry (MS) will confirm the molecular weight, and IR spectroscopy can confirm the presence of the sulfonyl chloride functional group through its characteristic strong asymmetric and symmetric stretching bands (typically around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹).[10]

Analytical Methods and Protocols

Purity Determination by RP-HPLC

This method is suitable for quantifying the main component and its non-volatile, UV-active impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous acetonitrile to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions: The following table summarizes a typical starting point for method development.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm or Diode Array Detector (DAD)
  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Purity and Impurity Identification by GC-MS

This method is useful for identifying volatile impurities but must be used with care to avoid thermal degradation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in an anhydrous aprotic solvent like dichloromethane or ethyl acetate.

  • Instrumental Parameters: The table below provides a general GC-MS method.

ParameterRecommended Condition
Column RTX-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C (A lower temperature should be tested to minimize degradation)
Oven Program Start at 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min[2]
Ion Source Temp. 200 °C[2]
Mass Range 40-450 m/z
Structural Confirmation by NMR Spectroscopy

NMR is essential for verifying the compound's structure and can be used for quantitative analysis (qNMR).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]

  • Acquisition: Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher spectrometer.[9]

  • Analysis:

    • Confirm the presence of all expected signals and their integrations in the 1H spectrum.

    • Verify the number of carbon environments in the 13C spectrum.

    • The presence of impurities may be indicated by unassigned signals. Purity can be estimated by comparing the integral of the main compound signals to those of impurities.

Troubleshooting Guides

Q: My HPLC chromatogram shows a new, more polar peak that grows over time, and the main peak area decreases. What is happening?

A: This is a classic sign of sample hydrolysis. The sulfonyl chloride is reacting with trace amounts of water in the solvent or mobile phase to form the more polar 4-fluoroisoquinoline-5-sulfonic acid.

  • Solution:

    • Prepare samples fresh in anhydrous aprotic solvent immediately before injection.

    • Ensure mobile phases are freshly prepared and properly degassed.

    • Use an autosampler set to a low temperature (e.g., 4 °C) to slow degradation if running a sequence of samples.

Q: I am seeing multiple peaks in my GC-MS analysis that I cannot identify. Is my sample impure?

A: While it could indicate impurities, it is highly probable that you are observing thermal degradation products. The high temperature of the GC injector can cause the sulfonyl chloride to break down.

  • Solution:

    • Lower the injector temperature incrementally (e.g., to 200 °C, 180 °C) to see if the extraneous peaks decrease.

    • Analyze a known standard of the corresponding sulfonic acid to see if it is one of the degradation products.

    • Rely on HPLC or NMR for a more accurate purity assessment.

Q: The baseline of my HPLC chromatogram is noisy or drifting. How can I fix this?

A: Baseline issues can stem from several sources.[11][12]

  • Troubleshooting Steps:

    • Mobile Phase: Ensure mobile phase components are fully miscible and have been filtered and degassed. Low-quality solvents or additives can contribute to noise.[12]

    • System Leaks: Check for any leaks in the system, particularly around pump seals and fittings. Salt buildup is a common sign of a leak.[13]

    • Detector: The detector lamp may be failing, or the flow cell could be contaminated. Flush the flow cell with a strong solvent like isopropanol.[11][12]

    • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before injecting.[11]

Visualized Workflows

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample Receive Sample Prep Prepare sample in anhydrous aprotic solvent Sample->Prep HPLC Quantitative Purity (RP-HPLC) Prep->HPLC NMR Structural Confirmation (1H, 13C, 19F NMR) Prep->NMR GCMS Volatile Impurities (GC-MS with caution) Prep->GCMS Eval Evaluate Data: - Purity (% Area) - Structure Match - Impurity Profile HPLC->Eval NMR->Eval GCMS->Eval Report Final Purity Report Eval->Report HPLCTroubleshooting cluster_investigation Investigation Steps cluster_conclusion Likely Cause & Solution Start Problem: Unexpected peak in HPLC chromatogram Check1 Is the new peak more polar (earlier elution)? Start->Check1 Analyze peak characteristics Check2 Does the peak grow over time in solution? Check1->Check2 Yes Check3 Is the peak broad or tailing? Check2->Check3 Yes Cause Cause: Hydrolysis to 4-fluoroisoquinoline-5-sulfonic acid Check3->Cause Yes Solution Solution: 1. Use fresh, anhydrous samples. 2. Cool autosampler. 3. Verify with a sulfonic acid standard. Cause->Solution

References

strategies to minimize impurities in 4-fluoroisoquinoline-5-sulfonyl chloride production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities during its production.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem IDIssuePotential CausesRecommended Actions
P01 Low Yield of Final Product - Incomplete sulfonation or chlorination. - Suboptimal reaction temperature or time. - Loss of product during workup and extraction. - Excessive hydrolysis of the sulfonyl chloride.- Ensure anhydrous conditions throughout the reaction. - Monitor reaction progress using TLC or HPLC. - Optimize reaction temperature and time based on monitoring. - Perform extractions efficiently and minimize contact time with aqueous layers.
P02 Presence of 4-Fluoroisoquinoline-5-sulfonic Acid Impurity - Hydrolysis of the sulfonyl chloride during quenching or workup. - Incomplete chlorination of the sulfonic acid intermediate.- Quench the reaction mixture slowly into ice-cold water/methylene chloride to dissipate heat and minimize hydrolysis.[1] - Use cold aqueous solutions for washing and perform these steps quickly. - Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride) and adequate reaction time for the chlorination step.[1]
P03 Formation of Positional Isomers (e.g., 4-Fluoroisoquinoline-8-sulfonyl chloride) - Electrophilic sulfonation of the isoquinoline ring can occur at both the 5- and 8-positions.- While the 5-isomer is generally favored, the formation of the 8-isomer is a known possibility. - The most effective method for separation is the selective precipitation of the desired 5-isomer as its hydrochloride salt. The 8-isomer hydrochloride is typically more soluble and remains in the mother liquor.
P04 Dark-colored or Tarry Product - Overheating during the reaction or workup. - Presence of unreacted starting material or side-products.- Maintain strict temperature control, especially during the exothermic quenching step.[1] - Ensure complete conversion of starting materials by monitoring the reaction. - Purify the crude product by precipitation of the hydrochloride salt.
P05 Difficulty in Precipitating the Hydrochloride Salt - Incorrect solvent polarity. - Insufficient concentration of HCl.- Use a non-polar solvent like methylene chloride for the precipitation. - Ensure the use of a sufficiently concentrated solution of HCl in a suitable organic solvent (e.g., 4N HCl in ethyl acetate).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and scalable method is a one-pot synthesis involving two main steps: the sulfonation of 4-fluoroisoquinoline, followed by chlorination.[1] The reaction typically uses sulfur trioxide for sulfonation and a chlorinating agent like thionyl chloride to form the sulfonyl chloride.[1]

Q2: What are the most critical parameters to control during the synthesis to ensure high purity?

A2: The most critical parameters are maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride, and precise temperature control, particularly during the exothermic quenching of the reaction mixture.[1] Adherence to the recommended reaction times for both the sulfonation and chlorination steps is also crucial for maximizing the yield of the desired product.[1]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be employed.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired 5-isomer and help identify the presence of any positional isomers by analyzing the chemical shifts and coupling constants of the aromatic protons.

  • HPLC Analysis: A reverse-phase HPLC method with UV detection is suitable for quantifying the purity of the final product and detecting impurities such as the sulfonic acid and positional isomers.

  • Mass Spectrometry: This can be used to confirm the molecular weight of the product.

Q4: What is the best way to store this compound?

A4: Due to its sensitivity to moisture, this compound and its hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Experimental Protocols

One-Pot Synthesis of this compound Hydrochloride

This protocol is adapted from established industrial processes for a robust and scalable synthesis.[1]

Materials:

  • 4-Fluoroisoquinoline sulfate

  • Liquid Sulfur Trioxide (SO₃)

  • Thionyl Chloride (SOCl₂)

  • Methylene Chloride (CH₂Cl₂)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 4N HCl in Ethyl Acetate

Procedure:

  • Sulfonation: In a suitable reaction vessel, charge liquid sulfur trioxide. Slowly add 4-fluoroisoquinoline sulfate while maintaining the internal temperature at 30°C. Stir the mixture for 16 hours at this temperature.[1]

  • Chlorination: To the reaction mixture from the previous step, add thionyl chloride at 30°C. Heat the mixture to 70°C and stir for 4 hours.[1]

  • Quenching: After cooling the reaction mixture, slowly and carefully add it to a vigorously stirred mixture of ice-cold water and methylene chloride, ensuring the temperature of the quench mixture does not rise above 5-10°C.[1]

  • Neutralization and Extraction: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is neutral. Separate the organic layer. Extract the aqueous layer with additional portions of methylene chloride.

  • Workup: Combine all organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Precipitation of Hydrochloride Salt: To the filtrate, add 4N HCl in ethyl acetate dropwise with stirring. Continue stirring to allow for the complete precipitation of the hydrochloride salt.[1]

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold methylene chloride, and dry under vacuum to yield this compound hydrochloride.[1]

General Protocol for HPLC Analysis

While a specific validated method is proprietary, the following general protocol can be used as a starting point for the analysis of this compound and its common impurities. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over a suitable time (e.g., 20-30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

Visualizations

Synthesis_Workflow start Start: 4-Fluoroisoquinoline Sulfate sulfonation Sulfonation (Liquid SO3, 30°C, 16h) start->sulfonation chlorination Chlorination (SOCl2, 70°C, 4h) sulfonation->chlorination quench Quenching (Ice-cold water/CH2Cl2) chlorination->quench neutralize_extract Neutralization & Extraction (NaHCO3, CH2Cl2) quench->neutralize_extract workup Workup (Brine wash, Dry with Na2SO4) neutralize_extract->workup precipitate Precipitation (4N HCl in EtOAc) workup->precipitate isolate Isolation (Filtration & Drying) precipitate->isolate end_product End Product: 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride isolate->end_product

Caption: Experimental workflow for the one-pot synthesis of this compound hydrochloride.

Impurity_Formation Start 4-Fluoroisoquinoline Sulfonation Sulfonation (SO3) Start->Sulfonation Desired_Sulfonic_Acid 4-Fluoroisoquinoline-5-sulfonic Acid Sulfonation->Desired_Sulfonic_Acid Major Pathway Isomer_Sulfonic_Acid 4-Fluoroisoquinoline-8-sulfonic Acid (Positional Isomer) Sulfonation->Isomer_Sulfonic_Acid Minor Pathway Chlorination Chlorination (SOCl2) Desired_Sulfonic_Acid->Chlorination Isomer_Sulfonic_Acid->Chlorination Desired_Product This compound Chlorination->Desired_Product Isomer_Product 4-Fluoroisoquinoline-8-sulfonyl Chloride Chlorination->Isomer_Product Hydrolysis Hydrolysis (H2O) Desired_Product->Hydrolysis Hydrolysis_Product 4-Fluoroisoquinoline-5-sulfonic Acid Hydrolysis->Hydrolysis_Product

Caption: Formation pathways for the desired product and key impurities.

Troubleshooting_Logic start Low Purity or Yield? check_hydrolysis Sulfonic Acid Impurity Detected? start->check_hydrolysis Yes check_isomer Positional Isomer Detected? start->check_isomer No check_hydrolysis->check_isomer No improve_workup Improve Anhydrous Conditions & Cold Quenching check_hydrolysis->improve_workup Yes optimize_purification Optimize HCl Precipitation for Selective Crystallization check_isomer->optimize_purification Yes review_reaction_conditions Review Reaction Time, Temperature, and Reagent Stoichiometry check_isomer->review_reaction_conditions No end Purity and Yield Improved improve_workup->end optimize_purification->end review_reaction_conditions->end

Caption: A logical troubleshooting workflow for addressing purity and yield issues.

References

Validation & Comparative

A Comparative Guide to Sulfonylating Agents: Spotlight on 4-Fluoroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, pivotal functional groups in a vast array of therapeutic agents. This guide provides an objective comparison of 4-fluoroisoquinoline-5-sulfonyl chloride with other commonly employed sulfonylating agents. The analysis, supported by experimental data and established reactivity principles, delves into the performance, applications, and reaction protocols of this specialized reagent alongside more conventional alternatives.

Introduction to Sulfonylating Agents

Sulfonylating agents are reactive compounds containing a sulfonyl chloride (-SO₂Cl) functional group. They readily react with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. The reactivity of a sulfonylating agent is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic properties of the attached organic moiety. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

Comparison of this compound with Other Sulfonylating Agents

This compound is a specialized sulfonylating agent of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[1] Its unique structural features, including the electron-withdrawing fluorine atom and the isoquinoline ring system, influence its reactivity and confer specific properties to the resulting sulfonamides.

This guide compares this compound with several widely used sulfonylating agents: p-toluenesulfonyl chloride (tosyl chloride, TsCl), methanesulfonyl chloride (mesyl chloride, MsCl), 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), and 4-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl).

Data Presentation: A Quantitative Overview

The following table summarizes the key properties and typical reaction performance of these sulfonylating agents. While direct head-to-head comparative studies under identical conditions are not always available in the literature, this data is compiled from established chemical principles and published experimental results.

Sulfonylating AgentMolecular Weight ( g/mol )Key Structural FeaturesRelative ReactivityTypical Reaction Conditions (with primary amine)Typical YieldKey Applications
This compound 245.66Isoquinoline ring, Fluorine (EWG)HighBase (e.g., triethylamine), DCM, RT to 40°CGood to ExcellentSynthesis of ROCK inhibitors (e.g., Ripasudil)[1]
p-Toluenesulfonyl chloride (TsCl) 190.65Toluene ring, Methyl (EDG)ModerateBase (e.g., pyridine, triethylamine), DCM, 0°C to RTGood to ExcellentProtection of alcohols and amines, synthesis of sulfonamides and sulfonate esters
Methanesulfonyl chloride (MsCl) 114.55Methyl groupVery HighBase (e.g., triethylamine), DCM, 0°CExcellentFormation of mesylates (good leaving groups), synthesis of sulfonamides
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) 269.75Naphthalene ring, Dimethylamino (EDG)LowAqueous acetone, buffer (pH 9-10), RTGoodFluorescent labeling of amines and amino acids for analytical purposes
4-Nitrobenzenesulfonyl chloride (NsCl) 221.62Benzene ring, Nitro (strong EWG)Very HighBase (e.g., triethylamine), DCM, RTExcellentProtection of amines (nosyl group is readily cleaved), synthesis of sulfonamides

Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; DCM = Dichloromethane; RT = Room Temperature.

Experimental Protocols

General Experimental Protocol for Sulfonylation of a Primary Amine

This protocol can be adapted for use with various sulfonylating agents, with adjustments to reaction time and temperature as needed based on the reactivity of the specific agent.

Materials:

  • Primary amine (1.0 eq)

  • Sulfonylating agent (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a solution of the primary amine in anhydrous DCM in a round-bottom flask, add the base (triethylamine or pyridine).

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the sulfonylating agent in anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Specific Protocol: Large-Scale Synthesis of this compound Hydrochloride

This one-pot synthesis involves the sulfonation of 4-fluoroisoquinoline followed by chlorination.[1]

Materials:

  • 4-Fluoroisoquinoline

  • Sulfur trioxide (SO₃)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in Ethyl Acetate (EtOAc)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Sulfonation: In a suitable reaction vessel, add 4-fluoroisoquinoline to liquid sulfur trioxide at a controlled temperature. Stir the mixture for several hours.

  • Chlorination: To the reaction mixture, add thionyl chloride and heat to facilitate the conversion of the sulfonic acid to the sulfonyl chloride.

  • Workup: Carefully quench the reaction mixture by adding it to a mixture of ice and DCM. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and wash it with brine.

  • Precipitation: Dry the organic layer and add a solution of HCl in EtOAc to precipitate the hydrochloride salt of this compound.

  • Isolation: Collect the precipitate by filtration, wash with DCM, and dry under vacuum to yield the final product.

Mandatory Visualizations

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

Derivatives of this compound are potent inhibitors of the Rho-kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell adhesion, and migration.[1] Dysregulation of the ROCK pathway is implicated in various diseases, making it an important therapeutic target.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) Contraction Smooth Muscle Contraction pMLC->Contraction Inhibitor 4-Fluoroisoquinoline-5-sulfonamide Derivative (e.g., Ripasudil) Inhibitor->ROCK Inhibits

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition by derivatives of this compound.

Experimental Workflow: Sulfonylation Reaction

The following diagram illustrates a typical workflow for a laboratory-scale sulfonylation reaction, from setup to product purification.

Sulfonylation_Workflow Start Start Setup Reaction Setup: Amine, Solvent, Base in Flask Start->Setup Cooling Cool to 0°C Setup->Cooling Addition Dropwise Addition of Sulfonylating Agent Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Workup: Quench, Wash with Acid, Base, Brine Reaction->Workup Drying Dry Organic Layer Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purification: Recrystallization or Chromatography Concentration->Purification Product Pure Sulfonamide Product Purification->Product

Caption: A generalized experimental workflow for the synthesis of a sulfonamide.

Logical Relationship: Reactivity of Sulfonylating Agents

The reactivity of sulfonylating agents is a key consideration in reaction design. The following diagram illustrates the logical relationship between the electronic nature of the substituent and the reactivity of the sulfonyl chloride.

Reactivity_Logic Substituent Substituent on Aromatic Ring EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -F) Substituent->EWG EDG Electron-Donating Group (EDG) (e.g., -CH₃, -NMe₂) Substituent->EDG Increased_E Increased EWG->Increased_E Decreased_E Decreased EDG->Decreased_E Electrophilicity Electrophilicity of Sulfur Atom Increased_R Increased Increased_E->Increased_R Decreased_R Decreased Decreased_E->Decreased_R Reactivity Reactivity towards Nucleophiles

Caption: The influence of substituent electronic effects on the reactivity of aryl sulfonyl chlorides.

References

The Pivotal Role of 4-Fluoro Substitution: A Comparative Guide to the Structure-Activity Relationship of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Derivatives as Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of kinase inhibitors is paramount. This guide provides an objective comparison of 4-fluoroisoquinoline-5-sulfonyl chloride derivatives, focusing on their role as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). We delve into the significant enhancement in inhibitory activity conferred by the 4-fluoro substitution, with a direct comparison to non-fluorinated analogs, supported by quantitative data and detailed experimental protocols.

The isoquinoline scaffold is a well-established pharmacophore for ROCK inhibitors.[1] A key breakthrough in the development of highly potent and selective ROCK inhibitors was the introduction of a fluorine atom at the 4-position of the isoquinoline ring. This is exemplified by the evolution of Ripasudil from its predecessor, Fasudil.[2] This guide will use this well-documented example to illustrate the potent impact of this specific structural modification.

Performance Comparison of Isoquinoline-Based ROCK Inhibitors

The introduction of a fluorine atom at the C4 position of the isoquinoline moiety, as seen in Ripasudil, dramatically improves its pharmacological action, making it a much more potent and selective Rho-kinase inhibitor than Fasudil.[2] The following table summarizes the in vitro potency of Ripasudil in comparison to other isoquinoline-based ROCK inhibitors.

CompoundROCK1 IC50/KiROCK2 IC50/KiSelectivity (Against Other Kinases)Key Features & Applications
Ripasudil (K-115) IC50: 51 nM[1][3]IC50: 19 nM[1][3]CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[3]Approved in Japan for the treatment of glaucoma and ocular hypertension. Exhibits high potency.[1]
Fasudil (HA-1077) Ki: 0.33 µM; IC50: 10.7 µM[1]IC50: 0.158 µM[1]PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM). Also inhibits MLCK (Ki: 36 µM).[1]The first clinically approved ROCK inhibitor for cerebral vasospasm.[1] A widely used research tool.
Hydroxyfasudil (HA-1100) IC50: 0.73 µM[1]IC50: 0.72 µM[1]PKA (IC50: 37 µM). Less potent against MLCK and PKC compared to ROCK.[1]Active metabolite of Fasudil, contributing significantly to its in vivo efficacy.[1]
Netarsudil (AR-13324) Ki: 1 nM[1]Ki: 1 nM[1]Also inhibits the norepinephrine transporter (NET).[1]Approved in the US for the treatment of glaucoma and ocular hypertension.[1]

The Rho-Kinase (ROCK) Signaling Pathway and Inhibition

The diagram below illustrates the canonical ROCK signaling pathway and the point of intervention by this compound derivatives like Ripasudil. The activation of the small GTPase RhoA leads to the recruitment and activation of ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Light Chain Phosphatase (MLCP), leading to its inactivation. This results in an increase in phosphorylated Myosin Light Chain (MLC), promoting actin-myosin-driven cellular contraction. Isoquinoline-based inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of ROCK and preventing these downstream effects.[4][5]

ROCK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Phosphorylates (Inhibits) p_MLCP p-MLC Phosphatase (Inactive) MLCP->p_MLCP p_MLC p-Myosin Light Chain p_MLCP->p_MLC Inhibits dephosphorylation MLC Myosin Light Chain MLC->p_MLC Phosphorylation Cell_Contraction Cell Contraction & Stress Fiber Formation p_MLC->Cell_Contraction Inhibitor 4-Fluoroisoquinoline-5-sulfonyl Chloride Derivatives (e.g., Ripasudil) Inhibitor->ROCK Inhibits

Caption: Rho-Kinase signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical experiment for establishing the SAR of kinase inhibitors. Below is a detailed protocol for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to the inhibition of the kinase.[2]

Materials:

  • Purified recombinant ROCK1 or ROCK2 enzyme

  • Specific peptide substrate for ROCK

  • This compound derivatives (test compounds)

  • ATP (at a concentration close to the Km for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the appropriate assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation: Initiate the reaction by adding 5 µL of 2X ATP solution.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of This compound derivatives Plate_Setup Dispense compounds, kinase/substrate mix, and ATP into 384-well plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Reagent_Prep->Plate_Setup Incubation Incubate at room temperature for 60 minutes Plate_Setup->Incubation Signal_Development Add ADP-Glo™ Reagent, incubate 40 min. Add Kinase Detection Reagent, incubate 30 min. Incubation->Signal_Development Luminescence_Reading Measure luminescence with a plate reader Signal_Development->Luminescence_Reading Data_Processing Normalize data and calculate % inhibition Luminescence_Reading->Data_Processing IC50_Calculation Plot dose-response curve and determine IC50 value Data_Processing->IC50_Calculation

Caption: A generalized experimental workflow for determining the IC50 values of test compounds.

Conclusion

The structure-activity relationship of this compound derivatives as ROCK inhibitors is significantly influenced by the substitution pattern on the isoquinoline ring. The introduction of a fluorine atom at the 4-position, as demonstrated by the comparison between Ripasudil and Fasudil, leads to a substantial increase in inhibitory potency. This enhancement underscores the importance of this specific structural feature in the design of next-generation ROCK inhibitors for various therapeutic applications. The provided data and protocols serve as a valuable resource for researchers in the continued exploration and optimization of this promising class of compounds.

References

The Enhanced Potency of 4-Fluoroisoquinoline-Based ROCK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold has long been a cornerstone in the development of potent inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). These enzymes are critical regulators of cellular processes such as contraction, motility, and proliferation, making them attractive therapeutic targets for a range of diseases including glaucoma, cardiovascular disorders, and cancer metastasis. Recent advancements have highlighted the introduction of a fluorine atom at the 4-position of the isoquinoline ring as a key strategy for enhancing inhibitor potency and selectivity. This guide provides a comprehensive comparison of 4-fluoroisoquinoline-based ROCK inhibitors with other alternatives, supported by experimental data and detailed methodologies.

Fluorination: A Key to Enhanced Potency

The strategic placement of fluorine atoms in small molecule inhibitors can significantly improve their pharmacological properties. In the context of ROCK inhibitors, the 4-fluoroisoquinoline moiety, a key component of the potent inhibitor Ripasudil, has been shown to enhance binding affinity to the target kinase.[1] This enhancement is often attributed to the unique properties of fluorine, including its high electronegativity and ability to form favorable electrostatic interactions within the ATP-binding pocket of the kinase.

Performance Comparison of ROCK Inhibitors

The following table summarizes the in vitro potency and selectivity of key ROCK inhibitors, including the 4-fluoroisoquinoline-containing Ripasudil, other isoquinoline-based inhibitors, and alternative scaffolds. This data is essential for researchers to select the most appropriate inhibitor for their specific experimental needs.

CompoundScaffold TypeROCK1 IC50/KiROCK2 IC50/KiSelectivity (ROCK vs. Other Kinases)Key Features & Applications
Ripasudil (K-115) 4-Fluoroisoquinoline IC50: 51 nMIC50: 19 nMCaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)Approved in Japan for glaucoma and ocular hypertension. Exhibits high potency.[3]
Fasudil (HA-1077) IsoquinolineKi: 0.33 µM; IC50: 10.7 µMIC50: 0.158 µMPKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM). Also inhibits MLCK (Ki: 36 µM).First clinically approved ROCK inhibitor (Japan and China) for cerebral vasospasm. Widely used research tool.[3]
Netarsudil (AR-13324) IsoquinolineKi: 1 nMKi: 1 nMAlso inhibits the norepinephrine transporter (NET).Approved in the US for glaucoma and ocular hypertension. A potent inhibitor of both ROCK isoforms.[3]
Y-27632 PyridineKi: 140 nMKi: 300 nM~200-fold selectivity over other kinases like PKC, PKA, and MLCK.A widely used selective research tool for studying ROCK signaling.
GSK429286 IndazolePotent inhibitorPotent inhibitorHigh selectivity for ROCK1 and ROCK2 over a panel of 224 kinases.Ten times more potent than Fasudil in enhancing endothelial tube formation.[1]
Compound 4v 4-Aryl-thiazole-2-amineNot ReportedIC50: 20 nMData not availableA potent ROCK II inhibitor identified through molecular hybridization.[4]
DC24 Lipid AmideIC50: 6.354 µMIC50: 0.124 µMOver 50-fold selectivity for ROCK2 over ROCK1.A novel, selective ROCK2 inhibitor with anti-inflammatory properties.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor potency. Below are methodologies for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase substrate (e.g., Long S6 Kinase/ROCKtide peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase buffer, recombinant ROCK enzyme, and the kinase substrate. Add this mix to each well of the assay plate.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific ROCK isoform.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using an appropriate detection method. For example, if using a luminescent ATP detection assay, add the detection reagent and measure the luminescence, which is inversely proportional to the amount of ATP consumed and thus the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of a ROCK inhibitor, its activity is tested against a broad panel of other protein kinases.

Methodology:

  • Kinome-wide Screening: The test compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified protein kinases (e.g., the scanMAX panel from Eurofins DiscoverX, which covers over 400 kinases).

  • Assay Principle: These assays are often based on a competitive binding format. A promiscuous kinase ligand is immobilized, and the ability of the test compound to compete with this ligand for binding to the kinases in the panel is measured.

  • Data Interpretation: The results are usually expressed as the percentage of inhibition or the percentage of remaining kinase activity at the tested concentration. A lower percentage of remaining activity indicates stronger inhibition. This provides a "selectivity score" and identifies potential off-target effects. For hits that show significant inhibition, follow-up IC50 determinations are performed to quantify their potency against those off-target kinases.

Visualizing the Landscape of ROCK Inhibition

ROCK Signaling Pathway

The following diagram illustrates the central role of ROCK in cellular signaling and the point of intervention for ROCK inhibitors.

ROCK_Signaling_Pathway GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs RTK RTKs RTK->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylation ROCK_Inhibitors 4-Fluoroisoquinoline Inhibitors ROCK_Inhibitors->ROCK MLCP->pMLC Dephosphorylation Actomyosin Actomyosin Contraction pMLC->Actomyosin Cofilin Cofilin LIMK->Cofilin Phosphorylation pCofilin Phosphorylated Cofilin (Inactive) LIMK->pCofilin Actin_Stab Actin Filament Stabilization

Caption: The ROCK signaling pathway and the inhibitory action of 4-fluoroisoquinoline-based compounds.

Experimental Workflow for ROCK Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel ROCK inhibitors.

Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (HTS) (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Start No Hits Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Primary Hits Cell_Assay Cell-Based Assays (e.g., pMLC levels) Dose_Response->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Lead_Opt->Dose_Response Iterative Optimization In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Optimized Leads End Preclinical Candidate In_Vivo->End

Caption: A generalized workflow for the discovery and development of novel ROCK inhibitors.

References

comparing the efficacy of fluorinated vs. non-fluorinated isoquinoline inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated isoquinoline inhibitors, supported by experimental data. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing the potency, metabolic stability, and overall pharmacokinetic profile of drug candidates. This guide delves into the tangible effects of this strategy on the isoquinoline framework, a privileged scaffold in numerous bioactive compounds.

The introduction of fluorine can significantly alter the physicochemical properties of a molecule. The high electronegativity of fluorine can modulate the basicity (pKa) of nearby nitrogen atoms within the isoquinoline core, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, cell permeability, and target engagement. Furthermore, the carbon-fluorine bond is exceptionally stable and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an extended half-life in vivo.

This guide presents a comparative analysis of fluorinated and non-fluorinated isoquinoline inhibitors, focusing on their inhibitory potency against key biological targets and their metabolic stability. The data is presented in a clear, tabular format to facilitate direct comparison, followed by detailed experimental protocols for the key assays cited.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the in vitro potency and metabolic stability of fluorinated isoquinoline derivatives compared to their non-fluorinated parent compounds.

Table 1: Comparative Activity of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors

Compound IDSubstitution (R)pKa (Predicted)clogP (Predicted)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H6.82.5>10,0001,200
1b 7-F6.52.7>10,000800

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[1]

The data in Table 1 demonstrates that the introduction of a fluorine atom at the 7-position of the isoquinoline core in this series of PARP inhibitors results in a modest increase in potency against PARP2.[1] This highlights the nuanced effects of fluorination, where subtle electronic changes can influence biological activity.[1]

Table 2: Comparative Activity of Fluorinated vs. Non-Fluorinated Isoquinoline-Based ROCK Inhibitors

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)
Fasudil (Non-fluorinated) 1900420
8-Fluoro-isoquinoline-5-sulfonamide (Hypothetical) Predicted to be more potent than FasudilPredicted to be more potent than Fasudil

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by isoquinoline inhibitors.

PARP_Signaling_Pathway PARP Signaling Pathway in DNA Repair DNA_Strand_Break Single-Strand Break PARP1 PARP1 DNA_Strand_Break->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Isoquinoline_Inhibitor Fluorinated/ Non-Fluorinated Isoquinoline Inhibitor Isoquinoline_Inhibitor->PARP1 inhibits

PARP signaling pathway and the point of inhibition.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Isoquinoline_Inhibitor Fluorinated/ Non-Fluorinated Isoquinoline Inhibitor Isoquinoline_Inhibitor->PI3K inhibits

PI3K/Akt/mTOR pathway and the point of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP1 enzyme. The biotinylated poly(ADP-ribose) chains are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is inversely proportional to the PARP1 inhibition.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates (white)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds (fluorinated and non-fluorinated isoquinoline inhibitors)

  • Positive control inhibitor (e.g., Olaparib)

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. A typical starting concentration is 10 µM with 1:3 serial dilutions.

  • Reaction Setup: To each well of the histone-coated plate, add 25 µL of the assay buffer.

  • Add 5 µL of the diluted test compound, positive control, or vehicle (for no-inhibitor control) to the respective wells.

  • Add 10 µL of a pre-mixed solution of activated DNA and biotinylated NAD+ to all wells.

  • Initiate the reaction by adding 10 µL of recombinant PARP1 enzyme to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Detection: Add 50 µL of diluted streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

  • Wash the plate three times with 200 µL of wash buffer per well.

  • Add 50 µL of the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.

Microsomal Stability Assay

Principle: This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control compound with known metabolic stability (e.g., warfarin)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds and controls in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and human liver microsomes.

  • Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Experimental Workflow Visualization

Experimental_Workflow Experimental Workflow for Inhibitor Comparison Synthesis_NonF Synthesis of Non-Fluorinated Isoquinoline Enzyme_Assay Enzyme Inhibition Assay (e.g., PARP Assay) Synthesis_NonF->Enzyme_Assay Stability_Assay Metabolic Stability Assay (Microsomal Stability) Synthesis_NonF->Stability_Assay Synthesis_F Synthesis of Fluorinated Isoquinoline Analog Synthesis_F->Enzyme_Assay Synthesis_F->Stability_Assay IC50_Calc IC50 Value Calculation Enzyme_Assay->IC50_Calc HalfLife_Calc In Vitro Half-Life (t1/2) Calculation Stability_Assay->HalfLife_Calc Efficacy_Comparison Efficacy Comparison (Potency & Stability) IC50_Calc->Efficacy_Comparison HalfLife_Calc->Efficacy_Comparison

Workflow for comparing inhibitor efficacy.

References

A Comparative Guide to 4-Fluoroisoquinoline-5-sulfonyl Chloride as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-fluoroisoquinoline-5-sulfonyl chloride and its analogues as key intermediates in the synthesis of pharmacological inhibitors, particularly for Rho-associated coiled-coil containing protein kinase (ROCK). This document summarizes key performance data, details experimental protocols for inhibitor synthesis and evaluation, and visualizes the relevant signaling pathways and experimental workflows to support research and development efforts.

Introduction

This compound is a pivotal chemical intermediate in the field of medicinal chemistry, primarily utilized as a versatile building block for the synthesis of novel sulfonamide compounds.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for the inhibition of ROCK, a serine/threonine kinase that plays a crucial role in cellular processes such as smooth muscle contraction, cell adhesion, and migration.[2][3] Dysregulation of the ROCK signaling pathway is implicated in a variety of diseases, including glaucoma, cardiovascular diseases, and neurological disorders, making it an attractive therapeutic target.[2][4]

The introduction of a fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of ROCK inhibitors.[2] This guide will compare this compound with its non-fluorinated and methylated counterparts, isoquinoline-5-sulfonyl chloride and 4-methylisoquinoline-5-sulfonyl chloride, respectively. These intermediates are precursors to the well-known ROCK inhibitors Fasudil and H-1152P.[3][5]

Performance Comparison of Key Intermediates

The selection of a key intermediate in a drug discovery program is a critical decision influenced by factors such as synthetic accessibility, cost, and the ultimate biological activity of the final compound. The following table provides a comparative overview of this compound and its common alternatives.

IntermediateFinal ROCK InhibitorSynthetic Yield (Intermediate)Purity (Intermediate)Key AdvantagesKey Challenges
This compound Various potent and selective ROCK inhibitors40-46% (as hydrochloride salt)[6]>99% (as hydrochloride salt after recrystallization)[6]Introduction of fluorine can enhance potency and selectivity of the final compound.[2]Synthesis involves corrosive and hazardous reagents like sulfur trioxide and thionyl chloride.[2]
Isoquinoline-5-sulfonyl chloride Fasudil (HA-1077)82-99%[7]High purity achievablePrecursor to the first clinically approved ROCK inhibitor.[8]Final compound (Fasudil) has moderate potency compared to newer inhibitors.[8]
4-Methylisoquinoline-5-sulfonyl chloride H-1152PYield information not readily available in comparative format.High purity achievableThe 4-methyl group contributes to the high potency and selectivity of H-1152P.[5][9]Synthesis of the starting material, 4-methylisoquinoline, can be complex.[5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the Rho-Kinase signaling pathway and a general workflow for evaluating ROCK inhibitors.

ROCK_Signaling_Pathway Agonist Agonists (e.g., LPA, Thrombin) GPCR GPCR Agonist->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Phosphorylation (Inactivation) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation (Activation) LIMK LIM Kinase ROCK->LIMK Phosphorylation (Activation) Inhibitor Isoquinoline-based Inhibitors Inhibitor->ROCK Inhibition MLC_Phosphatase->MLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation MLC->Actomyosin_Contraction Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin_Dynamics Actin Dynamics Cofilin->Actin_Dynamics

Caption: Rho-Kinase signaling pathway and points of inhibition.

Experimental_Workflow Start Start: Synthesize ROCK Inhibitor Candidate Biochemical_Assay In vitro Biochemical Assay (e.g., Kinase Assay) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Migration, Contraction) Start->Cell_Based_Assay Data_Analysis Data Analysis: Determine IC50/Ki Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design End Preclinical Development Optimization->End

Caption: Experimental workflow for the evaluation of ROCK inhibitors.

Experimental Protocols

Synthesis of this compound Hydrochloride[6]

This one-pot synthesis is adapted from established industrial processes and is designed for high regioselectivity.

Materials:

  • 4-Fluoroisoquinoline

  • Sulfuric acid

  • Liquid sulfur trioxide

  • Thionyl chloride

  • Methylene chloride

  • Ice

  • Sodium bicarbonate

  • Brine

  • Sodium sulfate

  • 4N HCl in Ethyl Acetate

Procedure:

  • Salt Formation: Dissolve 4-fluoroisoquinoline in acetone. Carefully add sulfuric acid while maintaining the temperature at 5±5°C. Stir for two hours to precipitate 4-fluoroisoquinoline sulfuric acid salt. Collect the crystals by filtration and dry under reduced pressure.

  • Sulfonation: In a suitable reaction vessel, add the 4-fluoroisoquinoline sulfuric acid salt to liquid sulfur trioxide. Stir the mixture at 30°C for 16 hours.

  • Chlorination: Add thionyl chloride to the reaction mixture at 30°C. Heat the mixture to 70°C and stir for 4 hours. After the reaction is complete, allow the mixture to cool to 20°C.

  • Quench: Slowly add the reaction mixture to a mixture of ice-cold water and methylene chloride.

  • Neutralization & Extraction: Neutralize the mixture with sodium bicarbonate. Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Workup: Wash the combined organic layers with brine, dry with sodium sulfate, and filter.

  • Precipitation: Add 4N HCl in ethyl acetate to the filtrate. Stir to precipitate the hydrochloride salt.

  • Isolation: Filter the precipitate, wash with methylene chloride, and dry to obtain this compound hydrochloride as white crystals.

Synthesis of Isoquinoline-5-sulfonyl Chloride Hydrochloride[7]

Materials:

  • 5-Isoquinolinesulfonic acid

  • Thionyl chloride

  • Anhydrous DMF

  • Anhydrous dichloromethane

Procedure:

  • Suspend 5-isoquinolinesulfonic acid in thionyl chloride at room temperature under a nitrogen atmosphere.

  • Slowly add anhydrous DMF dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain a light yellow powder.

  • Suspend the powder in anhydrous dichloromethane, sonicate, filter, and dry under reduced pressure to yield isoquinoline-5-sulfonyl chloride hydrochloride.

General Procedure for Synthesis of Isoquinoline-based ROCK Inhibitors

The synthesis of isoquinoline-based ROCK inhibitors typically involves the coupling of the corresponding isoquinoline-5-sulfonyl chloride with a suitable amine-containing moiety.

Materials:

  • Substituted isoquinoline-5-sulfonyl chloride (e.g., this compound)

  • Amine-containing moiety (e.g., homopiperazine for Fasudil)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Dissolve the amine-containing moiety and the base in the anhydrous solvent.

  • Slowly add a solution of the substituted isoquinoline-5-sulfonyl chloride in the same solvent to the mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final ROCK inhibitor.

Conclusion

This compound stands out as a key intermediate for the development of next-generation ROCK inhibitors with potentially enhanced potency and selectivity. While its synthesis involves challenging reagents, the one-pot procedure offers an efficient route to this valuable building block. The choice between this compound and its alternatives will ultimately depend on the specific goals of the drug discovery program, balancing the synthetic complexity with the desired pharmacological profile of the final compound. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the pursuit of novel and effective therapeutics targeting the ROCK signaling pathway.

References

comparative analysis of different synthesis routes for 4-fluoroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for 4-Fluoroisoquinoline-5-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for producing this compound, a critical intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.[1] The analysis focuses on objectivity, supported by available experimental data to aid researchers in selecting the most suitable route for their specific needs, considering factors such as efficiency, scalability, and purity.

Introduction to this compound

This compound is a key building block in medicinal chemistry.[1] The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of ROCK inhibitors, which are under investigation for a wide range of diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[1] The sulfonyl chloride group at the 5-position is highly reactive, allowing for versatile derivatization to create libraries of compounds for structure-activity relationship (SAR) studies.[2]

Primary Synthetic Routes

Two main synthetic routes for this compound have been prominently described in the literature:

  • Route 1: One-Pot Regioselective Chlorosulfonylation of 4-Fluoroisoquinoline. This is a direct approach that involves the sulfonation and subsequent chlorination of the starting material in a single reaction vessel.[1][3][4]

  • Route 2: Multi-Step Synthesis via a Diazonium Salt Intermediate. This pathway begins with a different starting material, 4-bromoisoquinoline, and proceeds through several steps to arrive at the final product.[4][5]

Comparative Data

The following table summarizes the key quantitative and qualitative differences between the two primary synthesis routes.

ParameterRoute 1: One-Pot ChlorosulfonylationRoute 2: Multi-Step Synthesis via Diazonium Salt
Starting Material 4-Fluoroisoquinoline4-Bromoisoquinoline
Key Steps Sulfonation with sulfur trioxide followed by chlorination with thionyl chloride.[1][3]1. Synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline. 2. Purification by column chromatography. 3. Diazotization of the amino group. 4. Sandmeyer reaction to introduce the sulfonyl chloride group.[4]
Overall Yield Reported as 45.4% for the hydrochloride salt.[4][6]Generally lower due to the multiple steps and purification losses.
Purity & Isomer Ratio High purity with a 99.64:0.36 ratio of the desired 5-isomer to the 8-position isomer achieved by precipitation.[4][6]Requires column chromatography for purification of intermediates, which can be complex and less scalable.[4]
Scalability Described as a robust and scalable industrial process.[1]Less suitable for large-scale production due to the number of steps and purification methods.
Process Efficiency "One-pot" nature simplifies the process and reduces production time and cost.[4]Involves five steps, including the generation of an unstable diazonium salt, making the process more complex and lengthy.[4]
Key Reagents Sulfur trioxide, thionyl chloride.[1]Sodium nitrite, sulfur dioxide, cupric chloride.[4]
Safety Considerations Involves highly corrosive and reactive reagents (sulfur trioxide, thionyl chloride) and a highly exothermic quenching step.[1]Involves the generation of an unstable diazonium salt intermediate.

Experimental Protocols

Route 1: One-Pot Regioselective Chlorosulfonylation

This protocol is adapted from established industrial processes for a robust and scalable synthesis.[1]

1. Sulfonation:

  • In a suitable reaction vessel, charge liquid sulfur trioxide.

  • Gradually add 4-fluoroisoquinoline sulfate to the liquid sulfur trioxide while maintaining the internal temperature at 30°C.

  • Stir the mixture for approximately 16 hours at 30°C.[1]

2. Chlorination:

  • To the same reaction mixture, add thionyl chloride at 30°C.

  • Heat the mixture to 70°C and stir for 4 hours.[1]

  • After the reaction is complete, allow the mixture to cool to 20°C.

3. Work-up and Isolation:

  • In a separate vessel, prepare a mixture of ice-cold water and methylene chloride.

  • Slowly and carefully quench the reaction mixture by adding it to the ice-cold water/methylene chloride mixture, ensuring the temperature is controlled.[1]

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with brine, dry with a drying agent like sodium sulfate, and filter.[1]

4. Precipitation of Hydrochloride Salt:

  • To the filtrate, add 4N HCl in ethyl acetate.

  • Stir the mixture to facilitate the precipitation of this compound hydrochloride.[1]

  • Collect the precipitate by filtration, wash with methylene chloride, and dry to yield the final product.[1]

Route 2: Multi-Step Synthesis via Diazonium Salt

This route is a more classical approach involving multiple discrete chemical transformations.

1. Synthesis of 5-Amino-4-fluoroisoquinoline:

  • This intermediate is synthesized from 4-bromoisoquinoline through a series of reactions, which are not detailed in the provided search results but are a prerequisite for this route.

2. Purification:

  • The crude 5-amino-4-fluoroisoquinoline is purified by column chromatography to isolate the desired isomer.[4]

3. Diazotization:

  • The purified 5-amino-4-fluoroisoquinoline is diazotized using sodium nitrite in an acidic medium.[4]

4. Sandmeyer Reaction:

  • The resulting diazonium salt is then subjected to a Sandmeyer-type reaction. This involves treating the diazonium salt with sulfur dioxide gas in the presence of a copper(II) catalyst to yield this compound.[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the two primary synthesis routes of this compound.

Synthesis_Route_1 Start 4-Fluoroisoquinoline Sulfonation Sulfonation Start->Sulfonation SO3 Intermediate 4-Fluoroisoquinoline-5-sulfonic acid (in situ) Sulfonation->Intermediate Chlorination Chlorination Workup Quench & Extraction Chlorination->Workup Intermediate->Chlorination SOCl2 Precipitation HCl Salt Precipitation Workup->Precipitation 4N HCl/EtOAc Product 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride Precipitation->Product

Caption: One-Pot Chlorosulfonylation of 4-Fluoroisoquinoline.

Synthesis_Route_2 Start 4-Bromoisoquinoline Amination Amination Start->Amination Intermediate1 4-Aminoisoquinoline Amination->Intermediate1 Purification Column Chromatography Intermediate1->Purification PurifiedIntermediate Purified 4-Aminoisoquinoline Purification->PurifiedIntermediate Diazotization Diazotization PurifiedIntermediate->Diazotization NaNO2, H+ DiazoniumSalt Diazonium Salt (unstable) Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction DiazoniumSalt->Sandmeyer SO2, CuCl2 Product 4-Fluoroisoquinoline-5-sulfonyl chloride Sandmeyer->Product

Caption: Multi-Step Synthesis via a Diazonium Salt Intermediate.

Signaling Pathway Context: Rho-Kinase (ROCK) Inhibition

The primary application of this compound is in the synthesis of ROCK inhibitors.[1] The Rho-associated coiled-coil containing protein kinase (ROCK) is a crucial regulator of the actin cytoskeleton and is involved in cellular processes such as smooth muscle contraction, cell adhesion, and migration.[1] Dysregulation of the RhoA/ROCK signaling pathway is implicated in various diseases. Inhibitors synthesized from this key intermediate act as ATP-competitive inhibitors of ROCK, leading to the relaxation of smooth muscle and other therapeutic effects.[1]

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MLCP) ROCK->Substrates Phosphorylates Contraction Actomyosin Contraction & Other Cellular Effects Substrates->Contraction Inhibitor ROCK Inhibitor (derived from 4-fluoroisoquinoline- 5-sulfonyl chloride) Inhibitor->ROCK Inhibits

Caption: Rho-Kinase (ROCK) Signaling Pathway and Inhibition.

Conclusion

The one-pot regioselective chlorosulfonylation of 4-fluoroisoquinoline stands out as the more efficient and scalable method for the synthesis of this compound. Its advantages in terms of process simplicity, high regioselectivity, and ease of purification make it the preferred route for large-scale production. While the multi-step synthesis via a diazonium salt is a viable alternative, it is more complex and less efficient, making it more suitable for smaller-scale laboratory synthesis where the starting material for the one-pot method may not be readily available. The choice of synthesis route will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and desired purity.

References

Comparative Guide to the Biological Activity of Compounds Derived from 4-Fluoroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of compounds synthesized from the versatile building block, 4-fluoroisoquinoline-5-sulfonyl chloride. The primary focus of this guide is Ripasudil (K-115), a potent Rho-kinase (ROCK) inhibitor and the most clinically advanced derivative. Its biological activities are compared with other notable ROCK inhibitors to provide a contextual understanding of its performance.

Introduction to this compound Derivatives

This compound is a key intermediate in the synthesis of a new generation of therapeutic agents, particularly ROCK inhibitors. The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors. Ripasudil, a derivative of this scaffold, has been approved in Japan for the treatment of glaucoma and ocular hypertension.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro inhibitory activity of Ripasudil against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2), compared to other well-known ROCK inhibitors.

CompoundTargetIC50 (µM)Reference
Ripasudil ROCK10.051[1]
ROCK20.019[1]
Fasudil ROCK1Not specified
ROCK2Not specified
Y-27632 ROCK10.8
ROCK20.7
Netarsudil ROCK10.001[2]
ROCK20.001[2]

Biological Activities of Ripasudil

Ripasudil exhibits a range of biological activities, primarily stemming from its potent inhibition of the ROCK signaling pathway.

Ocular Effects:

  • Reduction of Intraocular Pressure (IOP): Ripasudil lowers IOP by directly acting on the trabecular meshwork, increasing the conventional outflow of aqueous humor.[3][4]

  • Corneal Endothelial Wound Healing: It promotes the proliferation and regeneration of corneal endothelial cells, suggesting its potential in treating corneal endothelial injuries.[1]

  • Inhibition of Proliferative Vitreoretinopathy (PVR): In vitro studies have shown that Ripasudil can inhibit the proliferation and contraction of retinal pigment epithelial cells, key processes in the development of PVR.[5]

  • Anti-fibrotic Effects: Ripasudil has been shown to inhibit excessive fibrosis after glaucoma filtering surgery by preventing the transdifferentiation of Tenon's fibroblasts into myofibroblasts.[6]

Cellular Effects:

  • Inhibition of VEGF-induced Proliferation and Migration: Ripasudil significantly inhibits vascular endothelial growth factor (VEGF)-induced proliferation and migration of human retinal microvascular endothelial cells (HRMECs).[7]

  • Suppression of Epithelial-Mesenchymal Transition (EMT): It has been observed to suppress the expression of EMT markers in retinal pigment epithelial cells.[5]

  • Anti-apoptotic Effects: Ripasudil has demonstrated a protective effect against induced apoptosis in human corneal endothelial cells.

Experimental Protocols

Synthesis of Ripasudil from this compound

A practical, one-pot synthesis method has been developed for Ripasudil.[8] The process involves the regioselective chlorosulfonylation of 4-fluoroisoquinoline to yield this compound. This intermediate is then coupled with (S)-2-methyl-1,4-diazepane in the presence of a base like triethylamine in a suitable solvent such as acetonitrile. The final product, Ripasudil, is then isolated as a hydrochloride dihydrate salt.[8]

In Vitro ROCK Inhibition Assay

The inhibitory activity of compounds against ROCK1 and ROCK2 can be determined using a variety of commercially available kinase assay kits. A common method involves a radiometric filter-binding assay or a fluorescence-based assay.

Principle: The assay measures the transfer of the γ-phosphate group of ATP to a specific peptide substrate by the ROCK enzyme. The amount of phosphorylated substrate is then quantified.

General Protocol:

  • Compound Preparation: Serially dilute the test compounds in an appropriate buffer (e.g., Tris-HCl) containing a detergent (e.g., Brij-35).

  • Reaction Mixture: In a microplate, combine the ROCK enzyme, the peptide substrate, and the test compound.

  • Initiation: Start the kinase reaction by adding ATP (for radiometric assays, [γ-³²P]ATP is used).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Fluorescence Assay: Measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells (e.g., HRMECs) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Ripasudil) in the presence or absence of a stimulant (e.g., VEGF) for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability or proliferation relative to the control (untreated cells) and determine the inhibitory concentration if applicable.

Visualizations

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates RhoGEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GAP activity ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Phosphorylates MLCP->MLC Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC->Actin_Cytoskeleton Contraction Cell Contraction Actin_Cytoskeleton->Contraction Ripasudil Ripasudil Ripasudil->ROCK Inhibits

Caption: Rho-Kinase (ROCK) signaling pathway and the point of inhibition by Ripasudil.

Synthetic_Workflow Start 4-Fluoroisoquinoline Step1 Chlorosulfonylation (SO3, SOCl2) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Coupling with (S)-2-methyl-1,4-diazepane Intermediate->Step2 Product Ripasudil Step2->Product

References

A Comparative Guide to 4-Fluoroisoquinoline-5-Sulfonamide Derivatives: An Evaluation of In Vitro and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological activity of 4-fluoroisoquinoline-5-sulfonamide derivatives. Due to a scarcity of direct published data on these specific compounds, this document leverages available information on the broader class of isoquinoline-5-sulfonamides and structurally related kinase inhibitors to project their potential efficacy and mechanism of action. The primary focus is on their role as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes.[1][2]

Well-characterized ROCK inhibitors, Fasudil and Y-27632, are used as benchmarks for comparison, providing a framework for evaluating the potential of novel 4-fluoroisoquinoline-5-sulfonamide derivatives in therapeutic applications.

Data Presentation: Comparative In Vitro and In Vivo Data

The following tables summarize the in vitro kinase inhibitory activity and in vivo efficacy of the comparator compounds, Fasudil and Y-27632. This data serves as a reference for the expected performance of 4-fluoroisoquinoline-5-sulfonamide derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Comparator Compounds
CompoundTarget KinaseIC50 / Ki (nM)Assay Type
Y-27632 ROCK1~140 (IC50)Kinase Assay
ROCK1220 (Ki)Kinase Assay
ROCK2300 (Ki)Kinase Assay
Fasudil ROCK1330 (Ki)Kinase Assay
ROCK2~1900 (IC50)Kinase Assay
PKA4580 (IC50)Kinase Assay
PKC12300 (IC50)Kinase Assay
PKG1650 (IC50)Kinase Assay

Data compiled from multiple sources.[1][3][4][5]

Table 2: In Vivo Efficacy of Fasudil in a Murine Model of Myeloproliferative Disorder
TreatmentTotal White Blood Cells (WBC)Granulocytes (GRA)Monocytes (MON)Survival Advantage (in male recipients)
Control BaselineBaselineBaselineBaseline
Fasudil Significantly lower (p=0.004)Significantly lower (p=0.012)Significantly lower (p=0.009)Significant (p=0.04)

This study demonstrates the in vivo anti-proliferative activity of Fasudil in a Cbl/Cbl-b double knockout murine model.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are generalized protocols for assays relevant to the study of 4-fluoroisoquinoline-5-sulfonamide derivatives.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the ROCK enzyme.

  • Compound Preparation : Prepare a stock solution of the test compound (e.g., a 4-fluoroisoquinoline-5-sulfonamide derivative) and a reference inhibitor (e.g., Y-27632) in DMSO. Perform serial dilutions to achieve a range of final assay concentrations, ensuring the final DMSO concentration remains below 1%.

  • Enzyme and Substrate Addition : To a microplate pre-coated with a ROCK substrate (e.g., MYPT1), add the assay buffer containing the desired concentration of the test compound or vehicle control. Subsequently, add the diluted ROCK enzyme to each well and pre-incubate at 30°C for 10 minutes.

  • Initiation of Reaction : Start the kinase reaction by adding an ATP solution. Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Detection :

    • Wash the wells with a suitable wash buffer.

    • Add a diluted primary antibody specific for the phosphorylated substrate and incubate for 60 minutes at room temperature.

    • Wash the wells and add a diluted HRP-conjugated secondary antibody, followed by another 60-minute incubation at room temperature.

    • After a final wash, add a TMB substrate solution and stop the reaction with a stop solution.

  • Data Analysis : Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity. Plot the percentage of kinase activity against the compound concentration and use non-linear regression to calculate the IC50 value.[7]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

  • Cell Plating : Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with various concentrations of the 4-fluoroisoquinoline-5-sulfonamide derivative and incubate for 48-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis : Measure the optical density at 490 nm. The results are used to determine the half-maximal inhibitory concentration (IC50) of the compound.[8]

In Vivo Efficacy Study in an Alzheimer's Disease Rat Model

This protocol outlines a typical workflow for evaluating the neuroprotective effects of a ROCK inhibitor.

  • Animal Model : Utilize male Sprague-Dawley rats.

  • Induction of Disease : Induce Alzheimer's-like pathology through stereotaxic intracerebroventricular injection of aggregated Aβ(1-42) peptide. Control animals receive vehicle injections.

  • Treatment : Administer the test compound (4-fluoroisoquinoline-5-sulfonamide derivative), a positive control (e.g., Fasudil at 10 mg/kg/day), or vehicle daily via intraperitoneal injection for 2-4 weeks, beginning 24 hours after the Aβ injection.

  • Behavioral Assessment : Conduct behavioral tests such as the Morris water maze to evaluate spatial learning and memory.

  • Histological and Biochemical Analysis : After the treatment period, collect brain tissue for histological analysis to assess neuronal loss and injury. Measure levels of inflammatory markers such as IL-1β and TNF-α.[9]

Mandatory Visualization

Signaling Pathway Diagram

The primary hypothesized target of 4-fluoroisoquinoline-5-sulfonamide derivatives is the RhoA/ROCK signaling pathway, which plays a crucial role in regulating cytoskeletal dynamics.

G cluster_0 Upstream Activators cluster_1 Signaling Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response GPCRs GPCRs / Growth Factor Receptors RhoA_GDP RhoA-GDP (Inactive) GPCRs->RhoA_GDP Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Activation MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Inhibitor 4-Fluoroisoquinoline- 5-sulfonamide Derivative Inhibitor->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation P_Cofilin p-Cofilin (Inactive) Cofilin->P_Cofilin Actin Actin Stress Fiber Formation & Myosin-Actin Contraction P_Cofilin->Actin P_MLC p-MLC MLC->P_MLC P_MLC->Actin

Caption: Hypothesized inhibition of the RhoA/ROCK signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the in vitro and in vivo evaluation of a novel therapeutic compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Conclusion Kinase_Assay In Vitro Kinase Inhibition Assay (Determine IC50) Cell_Viability Cell Viability Assays (e.g., MTT, SRB) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot Animal_Model Disease Model Selection (e.g., Alzheimer's, Cancer) Western_Blot->Animal_Model Promising Results PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Model->PK_PD Efficacy Efficacy Studies (Tumor growth, behavioral tests) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Analysis Data Analysis and Statistical Evaluation Toxicity->Analysis Conclusion Conclusion on Therapeutic Potential Analysis->Conclusion

Caption: A generalized workflow for therapeutic compound validation.

References

Analytical Validation of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates is paramount to ensuring the reliability and reproducibility of experimental results and the quality of final products. 4-Fluoroisoquinoline-5-sulfonyl chloride is a critical building block in the synthesis of potent Rho-kinase (ROCK) inhibitors, such as Fasudil, which are under investigation for a range of therapeutic applications.[1][2] This guide provides a comprehensive comparison of analytical methods for the validation of this compound purity, supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be determined by several analytical techniques, each with its own strengths and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high accuracy, the nature of the expected impurities, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Titrimetric methods can also be employed for an overall assessment of sulfonyl chloride content.

A comparative summary of these techniques is presented below, followed by a table of illustrative quantitative data for a single batch of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main component and its impurities.[3] For sulfonyl chlorides, which can be reactive, derivatization is often employed to form more stable compounds suitable for analysis.[4][5] Reversed-phase HPLC is a common mode used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and provides structural information about the separated components, making it ideal for identifying unknown impurities.[1][6][7][8] However, the thermal lability of some sulfonyl chlorides can be a challenge, potentially requiring derivatization or careful optimization of the injection and oven temperatures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used for quantitative analysis (qNMR).[9] NMR provides a direct measure of the molar concentration of the analyte and its impurities without the need for identical reference standards for each impurity.

Titration: Titrimetric methods offer a cost-effective way to determine the total sulfonyl chloride content. These methods are based on the reaction of the sulfonyl chloride with a nucleophile, followed by titration of the excess reagent or a reaction product. However, they lack the specificity to distinguish between different sulfonyl chlorides or other reactive species.

Illustrative Purity Analysis of a Single Batch

The following table summarizes the hypothetical purity results for a single batch of this compound hydrochloride, as determined by different analytical methods.

Analytical MethodPurity (%)Major Impurity DetectedImpurity Content (%)
HPLC (UV Detection)98.54-Fluoroisoquinoline-8-sulfonyl chloride1.2
GC-MS98.24-Fluoroisoquinoline-5-sulfonic acid1.5
¹H-NMR (Quantitative)98.84-Fluoroisoquinoline-8-sulfonyl chloride1.0
Titration99.1 (as total sulfonyl chloride)Not specificNot applicable

Note: This data is illustrative and intended for comparative purposes.

Comparison with Alternative Sulfonylating Agents

This compound is a specialized reagent primarily used in the synthesis of ROCK inhibitors. Its performance can be compared with other common sulfonylating agents based on factors like reactivity and the properties of the resulting sulfonamides.

Sulfonylating AgentKey FeaturesCommon Applications
This compound Precursor to potent and selective ROCK inhibitors. The fluorine atom can enhance binding affinity.[1]Synthesis of pharmaceutical agents, particularly ROCK inhibitors.
p-Toluenesulfonyl chloride (TsCl) Widely used, stable, and relatively inexpensive. Forms crystalline derivatives.Protection of alcohols and amines, leaving group formation.
Methanesulfonyl chloride (MsCl) Highly reactive, small size. Mesylates are excellent leaving groups.Mesylation of alcohols, leaving group formation.
Benzenesulfonyl chloride (BsCl) A common arylsulfonylating agent.Synthesis of sulfonamides and sulfonate esters.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity assessment of this compound hydrochloride.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound hydrochloride reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis: Calculate the purity by the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-500

  • Data Analysis: Identify the main peak and any impurity peaks by their mass spectra. Calculate the relative peak areas to estimate purity.

¹H-NMR Spectroscopy

This protocol describes the use of ¹H-NMR for the structural confirmation and purity assessment of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard (e.g., maleic acid) for quantitative analysis (qNMR)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube. For qNMR, add a precisely weighed amount of the internal standard.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse width and a relaxation delay of 5 seconds for quantitative measurements.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and compare the chemical shifts and coupling constants with the expected structure.

    • For qNMR, calculate the purity by comparing the integral of a characteristic proton signal of the analyte with that of the internal standard.

Visualizing the Analytical Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the analytical workflow for purity determination and the biological signaling pathway in which this compound-derived inhibitors play a crucial role.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Inject GC_MS GC_MS Dissolution->GC_MS Inject NMR NMR Dissolution->NMR Analyze Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Impurity_Profiling Impurity_Profiling GC_MS->Impurity_Profiling NMR->Purity_Assessment NMR->Impurity_Profiling Final_Report Final_Report Purity_Assessment->Final_Report Impurity_Profiling->Final_Report

Caption: Experimental workflow for purity validation.

rho_kinase_pathway cluster_activation Activation cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response cluster_inhibition Inhibition Agonist Agonist GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Fasudil Fasudil (from 4-F-IQ-SO2Cl) Fasudil->ROCK Inhibition

Caption: Rho-Kinase (ROCK) signaling pathway.

References

Assessing the Regioselectivity of the Sulfonation of 4-Fluoroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity of the sulfonation of 4-fluoroisoquinoline versus unsubstituted isoquinoline. The introduction of a fluorine atom at the 4-position exhibits a pronounced directing effect on the incoming sulfonic acid group, leading to a remarkably high degree of regioselectivity. This guide presents supporting experimental data, detailed protocols, and a visual representation of the reaction pathways to aid researchers in understanding and utilizing this selective transformation.

I. Comparison of Regioselectivity

The sulfonation of isoquinoline derivatives is a key reaction for the synthesis of various valuable intermediates in medicinal chemistry. Electrophilic substitution on the isoquinoline ring system preferentially occurs on the benzene ring, primarily at the C-5 and C-8 positions. The regiochemical outcome can be significantly influenced by the presence of substituents.

In the case of 4-fluoroisoquinoline, the fluorine atom, despite being a deactivating group overall, acts as a powerful ortho, para-director. This electronic influence, combined with the inherent reactivity of the isoquinoline nucleus, results in the almost exclusive sulfonation at the 5-position. In contrast, the sulfonation of unsubstituted isoquinoline also yields the 5-sulfonic acid as the major product, but the formation of the 8-sulfonic acid isomer is also observed.

The following table summarizes the quantitative data on the product distribution for the sulfonation of both substrates.

SubstrateProduct(s)Isomer Ratio (5- : 8-)Reference
4-Fluoroisoquinoline4-Fluoroisoquinoline-5-sulfonic acid4-Fluoroisoquinoline-8-sulfonic acid99.64 : 0.36 to 99.68 : 0.32[1][2]
IsoquinolineIsoquinoline-5-sulfonic acidIsoquinoline-8-sulfonic acidMajor product is the 5-isomer; 8-isomer is also formed.[3][4][5][6][7]

II. Experimental Protocols

Detailed experimental procedures for the sulfonation of both 4-fluoroisoquinoline and isoquinoline are provided below to allow for replication and further investigation.

A. Sulfonation of 4-Fluoroisoquinoline

This one-pot protocol describes the formation of 4-fluoroisoquinoline-5-sulfonic acid and its subsequent conversion to the corresponding sulfonyl chloride.

Materials:

  • 4-Fluoroisoquinoline

  • Sulfuric acid

  • Sulfur trioxide (Sulfuric anhydride)

  • Thionyl chloride

  • Methylene chloride

  • Ice

  • Sodium bicarbonate

  • 4N HCl in Ethyl Acetate

Procedure:

  • In a suitable reactor, add sulfuric anhydride which has been liquefied by heating. Adjust the internal temperature to between 26°C and 34°C.

  • Slowly add 4-fluoroisoquinoline sulfate to the reactor while maintaining the temperature.

  • After the addition is complete, stir the mixture at 30°C for 13 hours.

  • To the resulting reaction solution, add thionyl chloride dropwise.

  • Heat the mixture to 70°C and stir for 4 hours.

  • After cooling, the reaction mixture is carefully added to a mixture of ice and methylene chloride, ensuring the temperature does not exceed 5°C.

  • Neutralize the mixture with sodium bicarbonate, maintaining a temperature between 5°C and 10°C.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtering the drying agent, adjust the volume with methylene chloride and add 4N HCl/EtOAc dropwise at 18-21°C.

  • Stir the mixture at 30°C for one hour to precipitate the hydrochloride salt of 4-fluoroisoquinoline-5-sulfonyl chloride.

  • Collect the crystals by filtration and wash with methylene chloride to yield the product.

This protocol is adapted from patent literature, which reports a high regioselectivity for the 5-isomer.[1][2]

B. Sulfonation of Isoquinoline

This protocol describes the sulfonation of isoquinoline using oleum.

Materials:

  • Isoquinoline

  • Oleum (fuming sulfuric acid)

Procedure:

  • In a reaction flask, carefully add isoquinoline to oleum with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C or up to 180°C, as reaction conditions can influence the product distribution) and maintain for several hours.

  • Upon completion of the reaction, carefully pour the mixture onto crushed ice.

  • The precipitated isoquinoline-5-sulfonic acid can be collected by filtration.

This is a general procedure; specific conditions such as temperature and reaction time can be optimized to influence the yield of the desired isomer.[3][8]

III. Reaction Pathway Visualization

The following diagrams illustrate the sulfonation of isoquinoline and 4-fluoroisoquinoline, highlighting the directing effects that lead to the observed regioselectivity.

sulfonation_regioselectivity cluster_isoquinoline Sulfonation of Isoquinoline cluster_4_fluoroisoquinoline Sulfonation of 4-Fluoroisoquinoline iso Isoquinoline iso_intermediate Wheland Intermediate (Attack at C-5) iso->iso_intermediate SO3, H2SO4 iso_intermediate_8 Wheland Intermediate (Attack at C-8) iso->iso_intermediate_8 SO3, H2SO4 iso_product_5 Isoquinoline-5-sulfonic acid (Major Product) iso_intermediate->iso_product_5 -H+ iso_product_8 Isoquinoline-8-sulfonic acid (Minor Product) iso_intermediate_8->iso_product_8 -H+ fluoro_iso 4-Fluoroisoquinoline fluoro_iso_intermediate Wheland Intermediate (Attack at C-5) fluoro_iso->fluoro_iso_intermediate SO3, H2SO4 fluoro_iso_intermediate_8 Wheland Intermediate (Attack at C-8) fluoro_iso->fluoro_iso_intermediate_8 SO3, H2SO4 fluoro_iso_product_5 4-Fluoroisoquinoline-5-sulfonic acid (Major Product, >99.6%) fluoro_iso_intermediate->fluoro_iso_product_5 -H+ fluoro_iso_product_8 4-Fluoroisoquinoline-8-sulfonic acid (Minor Product, <0.4%) fluoro_iso_intermediate_8->fluoro_iso_product_8 -H+

Caption: Regioselectivity in the sulfonation of isoquinoline and 4-fluoroisoquinoline.

experimental_workflow cluster_fluoro 4-Fluoroisoquinoline Sulfonation Workflow cluster_iso Isoquinoline Sulfonation Workflow start_fluoro 4-Fluoroisoquinoline Sulfate sulfonation Sulfonation (Sulfuric Anhydride) start_fluoro->sulfonation chlorination Chlorination (Thionyl Chloride) sulfonation->chlorination quench Quenching (Ice/CH2Cl2) chlorination->quench neutralize Neutralization (NaHCO3) quench->neutralize extract Extraction neutralize->extract precipitate Precipitation (HCl/EtOAc) extract->precipitate product_fluoro 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride precipitate->product_fluoro start_iso Isoquinoline sulfonation_iso Sulfonation (Oleum) start_iso->sulfonation_iso quench_iso Quenching (Ice) sulfonation_iso->quench_iso filtration Filtration quench_iso->filtration product_iso Isoquinoline-5-sulfonic acid filtration->product_iso

Caption: Experimental workflows for the sulfonation of isoquinoline derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-fluoroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and disposal procedures for 4-fluoroisoquinoline-5-sulfonyl chloride (CAS RN: 906820-08-4), designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory.

Key Safety Information:

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).

  • Signal Word: Danger.

  • Pictogram: GHS05 (Corrosion).

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure all skin is covered.

  • Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Contaminated clothing should be removed immediately and washed before reuse.[1]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Emergency Situation Immediate Response Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Evacuate the area. Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[1] Collect the absorbed material into a sealed, airtight container for hazardous waste disposal.[1] Ventilate the area and clean the spill site once the material has been removed. Do not allow the substance to enter drains or waterways.[1]

Proper Disposal Protocol

The disposal of this compound and its contaminated materials must be treated as hazardous waste. Under no circumstances should it be disposed of in regular trash or poured down the drain.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Properly identify and label all waste containing this compound. This includes the pure compound, reaction residues, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

    • Segregate this waste from other laboratory waste streams, especially from incompatible materials like strong oxidizing agents, to prevent accidental reactions.

  • Waste Containerization:

    • Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition with a secure, leak-proof lid.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the container is stored in a well-ventilated place and kept tightly closed.[1]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

    • Ensure that the disposal is carried out by licensed waste carriers in accordance with local, state, and federal regulations.[1]

G cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Disposal Workflow ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Handle in Chemical Fume Hood storage Store in a Cool, Dry, Well-Ventilated Area evacuate Evacuate Area fume_hood->evacuate If Spill Occurs segregate Segregate Waste storage->segregate absorb Absorb with Inert Material evacuate->absorb collect Collect in Sealed Container absorb->collect clean Clean Spill Area collect->clean clean->segregate containerize Use Labeled, Compatible Container segregate->containerize store_waste Store in Satellite Accumulation Area containerize->store_waste ehs_pickup Arrange EHS/Licensed Carrier Pickup store_waste->ehs_pickup end End: Properly Disposed Waste ehs_pickup->end start Start: 4-fluoroisoquinoline- 5-sulfonyl Chloride start->ppe

Caption: Workflow for handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.